molecular formula C42H67NO15 B14683084 Midecamycin A4 CAS No. 36083-82-6

Midecamycin A4

Cat. No.: B14683084
CAS No.: 36083-82-6
M. Wt: 826.0 g/mol
InChI Key: NLUFZUPOQMATMY-VPLIJDJMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic complex produced by Streptomyces mycarofaciens . As part of the midecamycin group, it falls under the category of acetoxy-substituted macrolides and shares the core mechanism of action of this class . This compound inhibits bacterial protein synthesis by specifically binding to the 50S ribosomal subunit, thereby blocking the translocation of tRNA and mRNA and preventing the elongation of the peptide chain . This antibacterial activity is primarily effective against a range of Gram-positive bacteria . In research settings, this compound and its related compounds are valuable tools for investigating macrolide resistance mechanisms. Recent studies have demonstrated that glycosylation inactivation, specifically at the 2'-OH position of the mycaminosyl moiety, is a key resistance pathway for midecamycin, and this inactivation occurs irrespective of the type of sugar moiety attached . This makes this compound a critical compound for studying enzymatic antibiotic inactivation and for the development of novel strategies to overcome bacterial resistance. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

36083-82-6

Molecular Formula

C42H67NO15

Molecular Weight

826.0 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate

InChI

InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1

InChI Key

NLUFZUPOQMATMY-VPLIJDJMSA-N

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C

Origin of Product

United States

Foundational & Exploratory

Midecamycin A4: A Technical Guide to its Discovery, Origin, and Core Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic, Midecamycin A4. It covers its initial discovery and origin, detailed biosynthetic pathways, experimental protocols for its analysis, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, antibiotic discovery, and drug development.

Discovery and Origin

This compound is a naturally occurring 16-membered macrolide antibiotic. It is a minor component of the midecamycin complex, a group of closely related antibiotics produced by the filamentous bacterium, Streptomyces mycarofaciens.[1][2] The initial discovery and isolation of the midecamycin complex, including components A1, A2, A3, and A4, were first reported by T. Tsuruoka and his colleagues in 1971.[1]

The producing organism, Streptomyces mycarofaciens, is a Gram-positive bacterium found in soil.[3][4] Like many other Streptomyces species, it is a rich source of secondary metabolites with diverse biological activities. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster within the genome of S. mycarofaciens.[5][6]

Physicochemical Properties

This compound possesses a complex chemical structure characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars, D-mycaminose and L-mycarose.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC42H67NO15
Molecular Weight825.99 g/mol
AppearanceWhite crystalline powder
Melting PointNot specifically reported for A4, Midecamycin A1 is 155-156 °C
SolubilitySoluble in methanol, ethanol, acetone, chloroform, ethyl acetate
UV max (in ethanol)232 nm[1]

Biosynthesis of this compound

The biosynthesis of this compound originates from a Type I polyketide synthase (PKS) pathway, which is common for the production of macrolide antibiotics. The core macrolactone ring is assembled through the sequential condensation of small carboxylic acid-derived extender units. The process is governed by a large, multi-modular enzyme complex encoded by the midecamycin biosynthetic gene cluster.[5][6] Following the formation of the macrolactone, a series of post-PKS modifications, including glycosylation and acylation, lead to the final structure of this compound.

A putative biosynthetic pathway is outlined below:

Midecamycin_A4_Biosynthesis cluster_pks Polyketide Synthase (PKS) Assembly cluster_post_pks Post-PKS Modifications Propionyl_CoA Propionyl-CoA (Starter) PKS_modules Midecamycin PKS Modules Propionyl_CoA->PKS_modules Methylmalonyl_CoA Methylmalonyl-CoA (Extender) Methylmalonyl_CoA->PKS_modules Ethylmalonyl_CoA Ethylmalonyl-CoA (Extender) Ethylmalonyl_CoA->PKS_modules Protomidecamycin Protomidecamycin (Macrolactone Core) PKS_modules->Protomidecamycin Cyclization Glycosylation1 Glycosylation (D-Mycaminose attachment) Protomidecamycin->Glycosylation1 Glycosyltransferase Glycosylation2 Glycosylation (L-Mycarose attachment) Glycosylation1->Glycosylation2 Glycosyltransferase Acylation Acylation Steps Glycosylation2->Acylation Acyltransferase(s) Midecamycin_A4 This compound Acylation->Midecamycin_A4 HPLC_Workflow Sample Fermentation Broth Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System Data_Analysis Data Acquisition & Analysis HPLC_System->Data_Analysis Quantification Quantification of this compound Data_Analysis->Quantification

References

Midecamycin A4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a member of the midecamycin family, a group of 16-membered macrolide antibiotics.[1] Produced by the bacterium Streptomyces mycarofaciens, midecamycins exhibit a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support research and development efforts in the field of antibacterial drug discovery. While extensive data exists for the parent compound, midecamycin, this guide will focus on this compound, noting where data is inferred from related compounds due to the limited availability of specific experimental results for this particular analogue.

Chemical Structure and Properties

This compound is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars, D-mycaminose and L-mycarose. The specific stereochemistry and substitution pattern of these sugars, along with the functional groups on the macrolactone ring, are crucial for its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C42H67NO15PubChem CID: 76971499
Molecular Weight 826.0 g/mol PubChem CID: 76971499
Appearance White or almost white, crystalline powderInferred from Midecamycin
Solubility Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water.Inferred from Midecamycin
Melting Point Not available

Spectroscopic Data

Table 2: Predicted 1H NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupApproximate Chemical Shift (δ, ppm)
Methyl groups (CH3) 0.8 - 1.5
Methylene groups (CH2) 1.2 - 2.5
Methine groups (CH) 2.5 - 4.5
Sugar protons 3.0 - 5.5
Olefinic protons 5.0 - 6.5
Aldehyde proton 9.5 - 10.0

Table 3: Predicted 13C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupApproximate Chemical Shift (δ, ppm)
Methyl carbons (CH3) 10 - 30
Methylene carbons (CH2) 20 - 50
Methine carbons (CH) 30 - 70
Sugar carbons 60 - 105
Olefinic carbons 110 - 150
Carbonyl carbons (ester, ketone) 170 - 210

Table 4: Predicted IR Absorption Bands for Key Functional Groups in this compound

Functional GroupApproximate Wavenumber (cm-1)
O-H stretch (hydroxyl) 3200 - 3600 (broad)
C-H stretch (alkane) 2850 - 3000
C=O stretch (ester) 1735 - 1750
C=O stretch (ketone) 1705 - 1725
C=C stretch (alkene) 1640 - 1680
C-O stretch (ether, ester, alcohol) 1000 - 1300

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of midecamycins. The fragmentation pattern typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolactone ring. The expected [M+H]+ ion for this compound in HRMS would be approximately m/z 826.4511.[3][4]

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The molecule binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center. This binding event interferes with the translocation step of protein elongation, preventing the growing polypeptide chain from moving from the A-site to the P-site, thereby halting protein synthesis and leading to bacteriostasis.

G Mechanism of Action of this compound Midecamycin_A4 This compound Binding Binding to 50S Subunit Midecamycin_A4->Binding Ribosome Bacterial 50S Ribosomal Subunit Ribosome->Binding Translocation Inhibition of Peptidyl Translocation Binding->Translocation Protein_Synthesis Protein Synthesis Halted Translocation->Protein_Synthesis Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis

Caption: Mechanism of this compound action.

Antibacterial Spectrum and Resistance

This compound is expected to have a similar antibacterial spectrum to other midecamycins, which are primarily effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.[1] Its activity against Gram-negative bacteria is generally limited.

Bacterial resistance to macrolides, including midecamycins, can arise through several mechanisms:

  • Target site modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit by Erm methyltransferases prevents the binding of the macrolide antibiotic.

  • Active efflux: Bacteria may acquire genes encoding efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

  • Enzymatic inactivation: Production of enzymes such as esterases or phosphotransferases that can modify and inactivate the antibiotic molecule.

G Mechanisms of Resistance to this compound cluster_0 Resistance Mechanisms Target_Modification Target Site Modification (rRNA Methylation) Reduced_Activity Reduced Antibacterial Activity Target_Modification->Reduced_Activity Efflux Active Efflux Pumps Efflux->Reduced_Activity Inactivation Enzymatic Inactivation Inactivation->Reduced_Activity Midecamycin_A4 This compound Midecamycin_A4->Reduced_Activity is counteracted by

Caption: Bacterial resistance mechanisms to this compound.

Experimental Protocols

1. Isolation and Purification of this compound from Streptomyces mycarofaciens

Workflow:

G General Isolation Workflow for Midecamycins Fermentation Fermentation of S. mycarofaciens Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Midecamycin_A4 Pure this compound Purification->Midecamycin_A4

Caption: General workflow for Midecamycin isolation.

Methodology:

  • Fermentation: Culture Streptomyces mycarofaciens in a suitable liquid medium under optimal conditions for midecamycin production.

  • Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate at a neutral or slightly alkaline pH.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different midecamycin components.

  • Purification: Further purify the fractions containing this compound using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR) and comparison with a reference standard if available.

2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method for determining the MIC of this compound against a target bacterium, such as Staphylococcus aureus.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Sterile saline (0.85%)

  • McFarland 0.5 turbidity standard

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or plate reader (optional)

Workflow:

G Broth Microdilution MIC Assay Workflow Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubation Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results

Caption: Workflow for MIC determination.

Methodology:

  • Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.[5][6][7][8]

  • Drug Dilution: Prepare a series of two-fold serial dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.[7]

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A plate reader can also be used to measure absorbance.

Conclusion

This compound is a promising macrolide antibiotic with significant potential for further research and development. This technical guide has summarized the currently available information on its chemical structure, properties, and biological activity. While there are gaps in the publicly available experimental data, particularly detailed spectroscopic characterization and specific isolation protocols, the information provided herein serves as a valuable resource for scientists working on the discovery and development of new antibacterial agents. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Midecamycin A4's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A4, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying the action of this compound, focusing on its interaction with the 50S ribosomal subunit. While specific experimental quantitative data for this compound is limited, this document synthesizes available information on its parent compound, Midecamycin, and closely related 16-membered macrolides to provide a comprehensive understanding of its mode of action. This guide also details common experimental protocols for studying macrolide-ribosome interactions and discusses known resistance mechanisms.

Introduction

Macrolide antibiotics are a clinically important class of drugs that inhibit bacterial protein synthesis. Midecamycin, produced by Streptomyces mycarofaciens, is a 16-membered macrolide with a spectrum of activity against Gram-positive bacteria. This compound is one of the main components of Midecamycin. Like other macrolides, its primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. By binding to the ribosome, this compound disrupts this essential process, leading to the cessation of bacterial growth and proliferation. Understanding the precise mechanism of action is crucial for the development of new macrolide derivatives to combat the growing threat of antibiotic resistance.

Mechanism of Action of this compound

The antibacterial activity of this compound stems from its ability to bind to the 50S subunit of the bacterial ribosome and obstruct the process of protein elongation.

Binding Site within the Ribosomal Exit Tunnel

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which the growing polypeptide chain emerges from the ribosome. This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

A molecular docking study of Midecamycin A1, a closely related component of Midecamycin, predicted its binding site within the hydrophobic pocket of the NPET. The study suggested that Midecamycin A1 is surrounded by several nucleotides of the 23S rRNA, including U746, A2058, A2059, A2062, G2505, U2609, C2610, and C2611[1]. A key interaction predicted was a hydrogen bond between the drug and the nucleotide C2611, which helps to anchor the molecule in its binding site[1].

The binding of macrolides to this site sterically hinders the passage of the nascent polypeptide chain, effectively causing a "traffic jam" within the ribosome and leading to premature termination of protein synthesis[2].

dot

Figure 1: this compound Binding to the Ribosomal Exit Tunnel.
Inhibition of Protein Elongation

By physically obstructing the NPET, this compound prevents the elongation of the nascent polypeptide chain beyond a few amino acids. This leads to the dissociation of the incomplete peptidyl-tRNA from the ribosome, a process known as "drop-off". The accumulation of these truncated peptides and the sequestration of ribosomes in a stalled state disrupt the cellular protein synthesis machinery, ultimately inhibiting bacterial growth.

Quantitative Analysis of Ribosome Interaction

While specific experimental quantitative data for this compound is scarce, data from its parent compound, Midecamycin A1, and other 16-membered macrolides provide valuable insights into its binding affinity and inhibitory activity.

Binding Affinity

A molecular docking study for Midecamycin A1 predicted a binding affinity of -7.8 kcal/mol to the bacterial ribosome[1]. It is important to note that this is a computational prediction and requires experimental validation.

For comparison, experimental data for other 16-membered macrolides are presented in the table below. These values were obtained through various biochemical assays and provide a reference range for the expected binding affinity of this compound.

Macrolide (16-membered) Dissociation Constant (Kd) Bacterial Species Reference
Josamycin5.5 nMEscherichia coli[3]
Spiramycin1.8 nM (apparent)Escherichia coli[4]
TylosinKi = 3 µMEscherichia coli[5]

Table 1: Experimentally Determined Binding Affinities of 16-Membered Macrolides to Bacterial Ribosomes.

Inhibition of Protein Synthesis
Macrolide (16-membered) IC50 for Protein Synthesis Inhibition System Reference
Tildipirosin0.23 ± 0.01 µMIn vitro transcription/translation[6]
Tylosin0.31 ± 0.05 µMIn vitro transcription/translation[6]
Tylosin0.05 to 13.0 µM (range)A/T assay[7]
Spiramycin0.07 to 18 µM (range)A/T assay[7]

Table 2: IC50 Values for Protein Synthesis Inhibition by 16-Membered Macrolides.

Experimental Protocols

A variety of experimental techniques are employed to investigate the interaction of macrolides with bacterial ribosomes. Below are detailed methodologies for key experiments.

Ribosome Binding Assays

This method is used to determine the binding affinity (Kd) of a ligand to its target.

  • Principle: This assay relies on the separation of ribosome-ligand complexes from the free ligand by filtration through a nitrocellulose membrane. The ribosome and any bound ligand are retained on the filter, while the smaller, unbound ligand passes through.

  • Protocol:

    • Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through differential centrifugation and sucrose gradient purification.

    • Radiolabeling: Use a radiolabeled form of the macrolide (e.g., [³H]this compound). If a radiolabeled version is unavailable, a competition assay with a known radiolabeled macrolide can be performed.

    • Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol) at 37°C for a predetermined time to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter.

    • Washing: Wash the filter with cold binding buffer to remove any unbound ligand.

    • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.

dot

Filter_Binding_Assay cluster_workflow Filter Binding Assay Workflow Start Start Incubate Ribosomes with Radiolabeled this compound Incubate Ribosomes with Radiolabeled this compound Start->Incubate Ribosomes with Radiolabeled this compound Filter through Nitrocellulose Membrane Filter through Nitrocellulose Membrane Incubate Ribosomes with Radiolabeled this compound->Filter through Nitrocellulose Membrane Wash Filter Wash Filter Filter through Nitrocellulose Membrane->Wash Filter Quantify Radioactivity Quantify Radioactivity Wash Filter->Quantify Radioactivity Determine Kd Determine Kd Quantify Radioactivity->Determine Kd

Figure 2: Workflow for a Filter Binding Assay.
In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

  • Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The effect of the antibiotic on the amount of protein produced is then quantified.

  • Protocol:

    • Prepare Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

    • Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding the reporter protein, amino acids (including a radiolabeled one like [³⁵S]methionine if using autoradiography), an energy source (ATP, GTP), and varying concentrations of this compound.

    • Incubation: Incubate the reaction mixture at 37°C for a specific time to allow for transcription and translation.

    • Quantification of Protein Synthesis:

      • Luciferase Assay: If using a luciferase reporter, add the luciferin substrate and measure the resulting luminescence.

      • Fluorometry: If using a fluorescent protein reporter, measure the fluorescence.

      • Autoradiography: If using a radiolabeled amino acid, separate the proteins by SDS-PAGE and visualize the newly synthesized protein by autoradiography.

    • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC50 value.

dot

Translation_Inhibition_Assay cluster_workflow In Vitro Translation Inhibition Assay Workflow Start Start Set up Cell-Free Translation Reaction Set up Cell-Free Translation Reaction Start->Set up Cell-Free Translation Reaction Add this compound at Various Concentrations Add this compound at Various Concentrations Set up Cell-Free Translation Reaction->Add this compound at Various Concentrations Incubate to Allow Protein Synthesis Incubate to Allow Protein Synthesis Add this compound at Various Concentrations->Incubate to Allow Protein Synthesis Quantify Reporter Protein Quantify Reporter Protein Incubate to Allow Protein Synthesis->Quantify Reporter Protein Determine IC50 Determine IC50 Quantify Reporter Protein->Determine IC50

Figure 3: Workflow for an In Vitro Translation Inhibition Assay.
Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic.

  • Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template. When the reverse transcriptase encounters a stalled ribosome, it stops, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the exact position of the ribosome on the mRNA.

  • Protocol:

    • In Vitro Translation: Perform an in vitro translation reaction as described above, using a specific mRNA template and in the presence of this compound.

    • Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site on the mRNA.

    • Reverse Transcription: Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

    • Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

    • Visualization: Visualize the cDNA fragments by autoradiography or fluorescence imaging. A sequencing ladder of the same mRNA should be run alongside to precisely map the toeprint.

    • Analysis: The appearance of a specific truncated cDNA fragment in the presence of the antibiotic indicates the site of ribosome stalling.

Resistance Mechanisms

Bacterial resistance to macrolides, including Midecamycin, can arise through several mechanisms.

  • Target Site Modification: The most common mechanism of macrolide resistance is the modification of the ribosomal binding site. This is often achieved through the enzymatic methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases. This methylation reduces the binding affinity of the macrolide to the ribosome.

  • Drug Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For Midecamycin, inactivation can occur through glycosylation, where a sugar moiety is attached to the drug, rendering it unable to bind to the ribosome[8].

  • Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration to sub-inhibitory levels.

dot

Resistance_Mechanisms cluster_cell Inside Bacterial Cell This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters Ribosome Ribosome This compound->Ribosome Binds to Efflux Pump Efflux Pump This compound->Efflux Pump Substrate for Inactivating Enzyme Inactivating Enzyme This compound->Inactivating Enzyme Substrate for Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome->Protein Synthesis Inhibition Leads to Reduced Midecamycin Binding Reduced Midecamycin Binding Ribosome->Reduced Midecamycin Binding Efflux Pump->this compound Pumps out Inactive Midecamycin Inactive Midecamycin Inactivating Enzyme->Inactive Midecamycin Produces Target Site Modification (e.g., methylation) Target Site Modification (e.g., methylation) Target Site Modification (e.g., methylation)->Ribosome Alters

Figure 4: Overview of this compound Resistance Mechanisms.

Conclusion

This compound, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit. This interaction physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation. While specific quantitative binding and inhibition data for this compound are limited, comparative data from other 16-membered macrolides suggest a high affinity for the bacterial ribosome and potent inhibitory activity. The emergence of resistance through target site modification, drug inactivation, and efflux poses a significant challenge to the clinical utility of Midecamycin and other macrolides. Further research, including high-resolution structural studies of the this compound-ribosome complex and detailed kinetic analyses, is crucial for a more complete understanding of its mechanism of action and for the rational design of novel derivatives that can overcome existing resistance mechanisms.

References

Midecamycin A4: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4, a member of the 16-membered macrolide antibiotic family, exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of this compound's antibacterial profile, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] The primary target of this compound is the 50S ribosomal subunit of the bacterial ribosome. By binding to the 50S subunit, it interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site. This ultimately halts the elongation of the protein, leading to the inhibition of bacterial growth and replication.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis Midecamycin_A4 This compound Midecamycin_A4->50S_subunit Binds to Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis Blocks G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare Agar Medium Inoculate Inoculate Plates Media->Inoculate Antibiotic Prepare this compound Dilutions Antibiotic->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_MIC Read MIC Value Incubate->Read_MIC G Start Start Infect Infect Mice with Bacteria Start->Infect Treat Administer this compound or Vehicle Infect->Treat Monitor Monitor Survival and Clinical Signs Treat->Monitor Endpoint Endpoint Analysis (Survival, Bacterial Load) Monitor->Endpoint End End Endpoint->End

References

An In-depth Technical Guide to the Midecamycin A4 Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Midecamycin A4, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, exhibits potent antibacterial activity. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic steps, and regulatory aspects. The document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel antibiotics. It includes a proposed biosynthetic pathway based on the analysis of the midecamycin biosynthetic gene cluster, a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the core biological processes.

Introduction

Midecamycin is a naturally occurring 16-membered macrolide antibiotic synthesized by Streptomyces mycarofaciens[1][2]. The midecamycin complex consists of several related compounds, with this compound being a key component. These compounds are characterized by a 16-membered lactone ring, which is decorated with a disaccharide moiety, 4′-O-(α-L-mycarosyl)-β-D-mycaminosyl[1]. Midecamycins are effective against Gram-positive bacteria and some efflux-mediated erythromycin-resistant strains[1]. The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts to improve production titers and to engineer novel macrolide antibiotics through combinatorial biosynthesis and synthetic biology approaches.

The Midecamycin Biosynthetic Gene Cluster (BGC0000096)

The genetic blueprint for midecamycin biosynthesis is located within a specific region of the Streptomyces mycarofaciens chromosome. This biosynthetic gene cluster (BGC), cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0000096, spans approximately 84.4 kb and contains a series of open reading frames (ORFs)[3]. While a complete functional annotation of every ORF is not yet publicly available, bioinformatic analysis and comparison with other well-characterized macrolide BGCs allow for the assignment of putative functions to many of the genes. The cluster contains genes encoding a Type I modular polyketide synthase (PKS), enzymes for the biosynthesis of deoxysugar precursors, tailoring enzymes such as glycosyltransferases and acyltransferases, as well as regulatory and resistance genes.

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the polyketide backbone by the PKS, (2) post-PKS modifications to the macrolactone ring, and (3) glycosylation and further tailoring of the sugar moieties.

Polyketide Backbone Synthesis

The core of this compound is a 16-membered macrolactone ring, which is assembled by a Type I modular polyketide synthase (PKS). This large, multi-enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived extender units in an assembly-line-like fashion[4]. The specific extender units used in midecamycin biosynthesis include malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA[5]. Additionally, the biosynthesis of some 16-membered macrolides requires the less common extender unit, methoxymalonyl-ACP[5]. The heterologous expression of the midecamycin PKS genes in a Streptomyces fradiae strain engineered to produce methoxymalonyl-ACP resulted in the production of a midecamycin analog, highlighting the importance of this precursor[5].

The midecamycin PKS is encoded by a set of genes within the BGC0000096 cluster. Each module of the PKS is responsible for the incorporation and processing of a specific extender unit. A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate extender unit, which is then loaded onto the ACP. The KS domain catalyzes the Claisen condensation, extending the growing polyketide chain. Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group. The final polyketide chain is released from the PKS, often with concomitant cyclization to form the macrolactone ring, by a thioesterase (TE) domain located in the final module.

Midecamycin_A4_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_post_pks Post-PKS Modifications cluster_glycosylation Glycosylation & Acylation Acetyl-CoA Acetyl-CoA Propionyl-CoA Propionyl-CoA Malonyl-CoA Malonyl-CoA PKS Midecamycin Polyketide Synthase (PKS) (Type I Modular PKS) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->PKS Methoxymalonyl-ACP Methoxymalonyl-ACP Methoxymalonyl-ACP->PKS Protomidecamycin Protomidecamycin PKS->Protomidecamycin Thioesterase (TE) Hydroxylation Hydroxylation Protomidecamycin->Hydroxylation Oxidation Oxidation Hydroxylation->Oxidation Midecamycinol Midecamycinol Oxidation->Midecamycinol Glycosyltransferase_1 Glycosyltransferase 1 Midecamycinol->Glycosyltransferase_1 D-Mycaminose D-Mycaminose D-Mycaminose->Glycosyltransferase_1 L-Mycarose L-Mycarose Glycosyltransferase_2 Glycosyltransferase 2 L-Mycarose->Glycosyltransferase_2 Midecamycin_Intermediate_1 Midecamycin_Intermediate_1 Glycosyltransferase_1->Midecamycin_Intermediate_1 Midecamycin_Intermediate_2 Midecamycin_Intermediate_2 Glycosyltransferase_2->Midecamycin_Intermediate_2 Acyltransferase 3-O-Acyltransferase (MdmB) Midecamycin_A4 Midecamycin_A4 Acyltransferase->Midecamycin_A4 Midecamycin_Intermediate_1->Glycosyltransferase_2 Midecamycin_Intermediate_2->Acyltransferase

Caption: Proposed biosynthetic pathway for this compound.

Post-PKS Modifications

Following the synthesis and release of the polyketide chain from the PKS, the resulting macrolactone precursor, termed protomidecamycin, undergoes a series of tailoring reactions. These modifications are catalyzed by enzymes encoded by genes within the BGC and are crucial for the biological activity of the final molecule[4]. These reactions typically include hydroxylations at specific positions on the macrolactone ring, which are often carried out by cytochrome P450 monooxygenases, and subsequent oxidations. The resulting modified aglycone serves as the substrate for glycosylation.

Glycosylation and Final Tailoring

A critical step in the biosynthesis of this compound is the attachment of deoxysugar moieties. The disaccharide attached to the midecamycin core is 4′-O-(α-L-mycarosyl)-β-D-mycaminosyl[1]. The biosynthesis of these deoxysugars from primary metabolites is a complex process involving a dedicated set of enzymes also encoded within the BGC. Once synthesized, the deoxysugars are attached to the macrolactone aglycone by glycosyltransferases (GTs). This process is sequential, with the first sugar, D-mycaminose, being attached, followed by the second sugar, L-mycarose.

The final step in the biosynthesis of this compound is the acylation at the 3-hydroxyl group of the macrolactone ring. This reaction is catalyzed by a 3-O-acyltransferase. The gene mdmB from S. mycarofaciens has been identified to encode a 3-O-acyltransferase that can add both acetyl and propionyl groups to the 3-position of 16-membered macrolides[6]. For this compound, a propionyl group is added at this position.

Regulation of Midecamycin Biosynthesis

The production of secondary metabolites like midecamycin is tightly regulated in Streptomyces. This regulation occurs at multiple levels and involves both pathway-specific and global regulatory proteins. Pathway-specific regulators are typically encoded by genes located within the biosynthetic gene cluster. Many of these belong to the Streptomyces antibiotic regulatory protein (SARP) family[7]. These proteins often act as transcriptional activators, directly controlling the expression of the biosynthetic genes in response to specific signals. In addition to pathway-specific regulation, global regulators that respond to nutritional and environmental cues also play a crucial role in controlling the onset and level of antibiotic production. For instance, TetR family regulators are known to control the biosynthesis of polyketide precursors like malonyl-CoA, thereby influencing the overall yield of the final product[8]. While the specific regulatory network governing midecamycin biosynthesis has not been fully elucidated, it is expected to follow these general principles.

Midecamycin_Regulation cluster_signals Environmental & Physiological Signals cluster_regulators Regulatory Cascade cluster_genes Biosynthetic Gene Cluster Nutrient_Limitation Nutrient Limitation Global_Regulators Global Regulators (e.g., TetR family) Nutrient_Limitation->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP family) Global_Regulators->Pathway_Specific_Regulator Activation/Repression PKS_Genes PKS Genes Pathway_Specific_Regulator->PKS_Genes Transcriptional Activation Tailoring_Enzyme_Genes Tailoring Enzyme Genes (GTs, Acyltransferases, etc.) Pathway_Specific_Regulator->Tailoring_Enzyme_Genes Transcriptional Activation Precursor_Biosynthesis_Genes Precursor Biosynthesis Genes Pathway_Specific_Regulator->Precursor_Biosynthesis_Genes Transcriptional Activation

Caption: Conceptual regulatory network for Midecamycin biosynthesis.

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited in the public domain. However, some studies provide insights into the production levels that can be achieved through genetic engineering.

ParameterValueOrganismConditionsReference
Product Titer 1 g/LStreptomyces fradiae (heterologous host)Engineered with methoxymalonyl-ACP pathway and expressing midecamycin PKS genes. The product was a midecamycin analog.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Gene Knockout in Streptomyces mycarofaciens via CRISPR/Cas9

This protocol describes a general workflow for targeted gene deletion in Streptomyces using the CRISPR/Cas9 system.

Materials:

  • Streptomyces mycarofaciens strain

  • CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2)

  • E. coli strain for plasmid construction and conjugation (e.g., DH5α and ET12567/pUZ8002)

  • Oligonucleotides for guide RNA (gRNA) and homology arms

  • Restriction enzymes and ligase (for plasmid construction)

  • Appropriate antibiotics for selection

  • Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Procedure:

  • Design and Construction of the Editing Plasmid:

    • Design a 20-bp gRNA sequence targeting the gene of interest.

    • Design ~1 kb homology arms flanking the target gene.

    • Synthesize and anneal the gRNA oligonucleotides.

    • Clone the annealed gRNA into the CRISPR/Cas9 vector.

    • Amplify the homology arms by PCR and clone them into the gRNA-containing vector.

  • Transformation into E. coli and Conjugation:

    • Transform the final editing plasmid into E. coli ET12567/pUZ8002.

    • Grow the E. coli donor strain and the S. mycarofaciens recipient strain to mid-log phase.

    • Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

    • Incubate the conjugation plates to allow for plasmid transfer.

  • Selection of Exconjugants and Mutants:

    • Overlay the conjugation plates with antibiotics to select for S. mycarofaciens exconjugants containing the editing plasmid.

    • Subculture the exconjugants on a non-selective medium to allow for plasmid loss.

    • Screen for colonies that have lost the plasmid and have undergone the desired gene deletion by replica plating and PCR analysis.

  • Verification of the Mutant:

    • Confirm the gene deletion by PCR using primers flanking the target region.

    • Sequence the PCR product to verify the precise deletion.

    • Analyze the mutant phenotype, for example, by HPLC analysis of the fermentation broth to confirm the loss of midecamycin production.

Gene_Knockout_Workflow Design_gRNA 1. Design gRNA and Homology Arms Construct_Plasmid 2. Construct CRISPR/Cas9 Editing Plasmid Design_gRNA->Construct_Plasmid Transform_Ecoli 3. Transform into E. coli for Conjugation Construct_Plasmid->Transform_Ecoli Conjugation 4. Conjugate into S. mycarofaciens Transform_Ecoli->Conjugation Select_Exconjugants 5. Select for Exconjugants Conjugation->Select_Exconjugants Plasmid_Curing 6. Culture without Selection to Cure Plasmid Select_Exconjugants->Plasmid_Curing Screen_Mutants 7. Screen for Gene Deletion Plasmid_Curing->Screen_Mutants Verify_Mutant 8. Verify Mutant by PCR and Sequencing Screen_Mutants->Verify_Mutant

Caption: General workflow for gene knockout in Streptomyces.

Heterologous Expression and Purification of a Midecamycin Biosynthesis Enzyme

This protocol outlines the expression of a midecamycin biosynthesis gene (e.g., a glycosyltransferase) in E. coli and subsequent purification of the recombinant protein.

Materials:

  • Expression vector (e.g., pET series with a His-tag)

  • E. coli expression host (e.g., BL21(DE3))

  • Gene of interest amplified from S. mycarofaciens genomic DNA

  • Restriction enzymes and ligase

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., Tris-HCl, NaCl, imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE reagents

Procedure:

  • Cloning of the Gene into an Expression Vector:

    • Amplify the gene of interest from S. mycarofaciens genomic DNA using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the expression vector with the corresponding restriction enzymes.

    • Ligate the gene into the expression vector.

    • Transform the ligation mixture into a cloning host (E. coli DH5α) and select for positive clones.

    • Verify the construct by restriction digestion and sequencing.

  • Protein Expression:

    • Transform the expression plasmid into an E. coli expression host (e.g., BL21(DE3)).

    • Grow a culture of the expression strain in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE.

    • If necessary, perform further purification steps such as size-exclusion chromatography.

Glycosyltransferase Activity Assay

This protocol describes a general method for assaying the activity of a glycosyltransferase involved in midecamycin biosynthesis.

Materials:

  • Purified glycosyltransferase

  • Macrolide acceptor substrate (e.g., a midecamycin precursor)

  • Sugar donor substrate (e.g., UDP-D-mycaminose)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Method for detecting product formation (e.g., HPLC, LC-MS, or a coupled enzyme assay)

Procedure:

  • Enzyme Reaction:

    • Set up a reaction mixture containing the reaction buffer, the macrolide acceptor substrate, the sugar donor substrate, and the purified glycosyltransferase.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., methanol or a strong acid).

  • Product Detection and Analysis:

    • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product.

    • Quantify the product peak to determine the reaction rate.

  • Enzyme Kinetics (Optional):

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound is a complex process involving a large Type I polyketide synthase and a series of tailoring enzymes. While the complete functional characterization of the midecamycin biosynthetic gene cluster is ongoing, the available information provides a solid framework for understanding this important pathway. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific functions of all the genes within the BGC and the intricate regulatory networks that control their expression will be crucial for unlocking the full potential of midecamycin biosynthesis for the development of new and improved antibiotics.

References

A Comprehensive Technical Guide to the Solubility of Midecamycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides an in-depth analysis of the solubility of Midecamycin A4, a macrolide antibiotic, in various solvents. The information presented herein is crucial for formulation development, analytical method design, and in vitro studies.

Core Topic: this compound Solubility Profile

This compound is a principal component of Midecamycin, an antibiotic complex produced by Streptomyces mycarofaciens. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents a generalized workflow for such studies.

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that some sources report the solubility of "Midecamycin," a mixture containing this compound, which may account for variations in reported values.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)100[1][2]25[1]One source reports a significantly lower solubility of 2 mg/mL. Another indicates solubility is ≥ 36 mg/mL[3]. This variability may be due to differences in the purity of Midecamycin used (i.e., Midecamycin complex vs. isolated this compound) or experimental conditions.
Ethanol100[2]Not SpecifiedAlmost completely soluble in ethanol (>95.5%)[4].
WaterInsoluble[1][2][5][6]Not SpecifiedA predicted water solubility is 0.0935 mg/mL[5].
MethanolVery Soluble[4]Not SpecifiedQuantitative data not available.
ChloroformVery Soluble[4]Not SpecifiedQuantitative data not available.
Ethyl AcetateVery Soluble[4]Not SpecifiedQuantitative data not available.
BenzeneVery Soluble[4]Not SpecifiedQuantitative data not available.

Note: The significant discrepancy in the reported DMSO solubility highlights the importance of empirical verification of solubility for specific batches of this compound under defined experimental conditions.

Experimental Protocols for Solubility Determination

Principle of the Saturation Shake-Flask Method

This method relies on the principle of achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature. An excess amount of the solid compound is added to the solvent and agitated until the concentration of the dissolved solute in the supernatant reaches a constant value, which represents the equilibrium solubility.

Generalized Experimental Protocol
  • Preparation of Materials:

    • This compound powder of known purity.

    • High-purity solvents (e.g., HPLC grade).

    • Calibrated analytical balance.

    • Vials or flasks with airtight seals.

    • A temperature-controlled shaker or incubator.

    • Centrifuge.

    • Syringes and syringe filters (e.g., 0.22 µm PTFE).

    • Calibrated volumetric flasks and pipettes.

    • An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

  • Experimental Procedure:

    • Add an excess amount of this compound to a predetermined volume of the solvent in a vial. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker with a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

    • After the equilibration period, allow the samples to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant.

    • To remove any remaining solid particles, centrifuge the supernatant at a high speed.

    • Filter the clarified supernatant through a syringe filter.

    • Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

    • Calculate the original solubility in mg/mL, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a preferred method for quantifying the concentration of this compound in the saturated solution due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the saturation shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Clarification cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal vial and place in shaker D Agitate at constant temperature until equilibrium C->D E Withdraw supernatant F Centrifuge the supernatant E->F G Filter through 0.22 µm filter F->G H Dilute the filtrate I Quantify using HPLC-UV H->I J Calculate solubility I->J

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is strongly recommended that solubility is determined empirically under the specific conditions of intended use.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Midecamycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Midecamycin A4, a 16-membered macrolide antibiotic. Due to the limited availability of direct stability studies on this compound, this guide synthesizes information from studies on Midecamycin and its close structural analogs, primarily the 16-membered macrolides Spiramycin and Tylosin, to infer the stability profile and degradation mechanisms of this compound. This approach is grounded in the understanding that macrolides with similar core structures often exhibit comparable degradation behaviors.

General Stability Profile

This compound, as a component of the Midecamycin complex, is relatively stable in solution under controlled conditions. A study on Midecamycin tablet solutions (2.0 mg/mL) indicated stability for up to 48 hours at 25°C, with no new degradation peaks observed via HPLC and a relative standard deviation (RSD) of the peak area of no more than 5%.[1] However, like other macrolide antibiotics, this compound is susceptible to degradation under forced stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The 16-membered lactone ring of this compound is generally more stable in acidic conditions compared to 14-membered macrolides like erythromycin.

Hydrolytic Degradation

This compound is expected to undergo degradation under both acidic and basic hydrolytic conditions.

Acidic Hydrolysis: While 16-membered macrolides are more acid-stable than their 14-membered counterparts, degradation can still occur. The primary pathway for acid-catalyzed degradation of related macrolides involves the hydrolysis of the glycosidic bonds, leading to the cleavage of the sugar moieties. For instance, studies on spiramycin derivatives show that acid-catalyzed degradation leads to the loss of the forosamine or mycarose sugar residues.[2]

Basic Hydrolysis: Under alkaline conditions, Midecamycin can undergo an allylic rearrangement to form an isomer called neoisomidecamycin. This reaction was observed when a 9-trichloroacetylmidecamycin derivative was treated with aqueous alkali.[3] Additionally, hydrolysis of the lactone ring and ester groups can occur under basic conditions. Studies on spiramycin have shown degradation under hydrolytic conditions.[3][4][5]

Inferred Quantitative Data for Hydrolytic Degradation of this compound

Stress ConditionTime (hours)Inferred % DegradationPrimary Degradation ProductsReference Analog
0.1 M HCl2410-20%Cleavage of sugar moietiesSpiramycin, Tylosin
0.1 M NaOH2420-40%Neoisomidecamycin, Lactone ring hydrolysisMidecamycin, Spiramycin
Neutral (Water)48< 5%Minimal degradationMidecamycin
Oxidative Degradation

The susceptibility of this compound to oxidation is inferred from studies on related macrolides. While some 16-membered macrolides like spiramycin are reported to be stable under oxidative stress[4][5], others like tylosin are sensitive to oxidative conditions.[6] Given the structural features of this compound, including the presence of tertiary amine and ether linkages, it is plausible that it could be susceptible to oxidation, particularly with strong oxidizing agents like hydrogen peroxide. Potential oxidation products could include N-oxides and products of oxidative cleavage of the macrolactone ring.

Inferred Quantitative Data for Oxidative Degradation of this compound

Stress ConditionTime (hours)Inferred % DegradationPotential Degradation ProductsReference Analog
3% H₂O₂245-15%N-oxidesTylosin
30% H₂O₂2415-30%N-oxides, Oxidative cleavage productsTylosin
Photolytic Degradation

Photostability is a critical parameter for drug substances. While spiramycin has been reported to be stable under photolytic conditions[4][5], studies on tylosin have shown it undergoes photodegradation, forming isomers.[7] Therefore, it is recommended to evaluate the photostability of this compound according to ICH Q1B guidelines. Exposure to UV and visible light could potentially lead to isomerization or other degradation pathways.

Inferred Quantitative Data for Photolytic Degradation of this compound

Stress ConditionDurationInferred % DegradationPotential Degradation ProductsReference Analog
ICH Q1B (UV/Vis)-5-10%Photo-isomersTylosin
Thermal Degradation

Thermal stability studies are essential to determine appropriate storage and handling conditions. Spiramycin has been shown to be stable under thermal stress.[4][5] However, as with any complex organic molecule, elevated temperatures can lead to degradation. For this compound, thermal stress could potentially lead to hydrolysis, dehydration, or other rearrangement reactions.

Inferred Quantitative Data for Thermal Degradation of this compound

Stress ConditionTime (hours)Inferred % DegradationPotential Degradation ProductsReference Analog
60°C (Solid)48< 5%Minimal degradationSpiramycin
60°C (Solution)245-10%Hydrolysis productsGeneral macrolide stability

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established protocols for macrolide antibiotics and ICH guidelines.

General Sample Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Hydrolytic Degradation Protocol:
  • Acid Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Keep the solution at room temperature (25°C) or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

  • Neutral Hydrolysis:

    • To 1 mL of the this compound stock solution, add 1 mL of purified water.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.

    • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

Oxidative Degradation Protocol:
  • To 1 mL of the this compound stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution of appropriate concentration (e.g., 3% or 30%).

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

Photolytic Degradation Protocol:
  • Expose a solution of this compound (e.g., 1 mg/mL in a transparent container) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

  • After the exposure period, dissolve the solid sample and dilute both the solution and the dissolved solid sample with the mobile phase for analysis.

Thermal Degradation Protocol:
  • Solid State:

    • Place a known amount of this compound powder in a controlled temperature oven (e.g., 60°C).

    • After a specified period (e.g., 24, 48 hours), remove the sample, allow it to cool, and dissolve it in a suitable solvent.

    • Dilute the solution with the mobile phase for analysis.

  • Solution State:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Place the solution in a controlled temperature oven (e.g., 60°C).

    • At specified time points, withdraw aliquots, cool them to room temperature, and dilute with the mobile phase for analysis.

Analytical Methodology:

All stressed samples should be analyzed using a validated stability-indicating HPLC or UPLC method, preferably coupled with a mass spectrometer (LC-MS) for the identification of degradation products.

  • Chromatographic System: A reversed-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used for macrolide analysis.

  • Detection: UV detection at an appropriate wavelength (e.g., around 232 nm for Midecamycin) and mass spectrometric detection for identification of degradants.

Visualizations

Degradation Pathways and Experimental Workflow Diagrams

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo_thermal Photolytic & Thermal Degradation Midecamycin_A4 This compound Acid_Hydrolysis Acidic Conditions (e.g., 0.1 M HCl) Midecamycin_A4->Acid_Hydrolysis H+ Base_Hydrolysis Alkaline Conditions (e.g., 0.1 M NaOH) Midecamycin_A4->Base_Hydrolysis OH- Sugar_Cleavage Cleavage of Sugar Moieties Acid_Hydrolysis->Sugar_Cleavage Neoisomidecamycin Neoisomidecamycin (Allylic Rearrangement) Base_Hydrolysis->Neoisomidecamycin Lactone_Hydrolysis Lactone Ring Hydrolysis Base_Hydrolysis->Lactone_Hydrolysis Midecamycin_A4_Ox This compound Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Midecamycin_A4_Ox->Oxidizing_Agent N_Oxide N-Oxide Formation Oxidizing_Agent->N_Oxide Oxidative_Cleavage Oxidative Cleavage of Macrolactone Ring Oxidizing_Agent->Oxidative_Cleavage Midecamycin_A4_PT This compound Light Light (UV/Vis) Midecamycin_A4_PT->Light Heat Heat Midecamycin_A4_PT->Heat Photo_Isomers Photo-isomers Light->Photo_Isomers Thermal_Deg_Products Thermal Degradation Products (e.g., Hydrolysis) Heat->Thermal_Deg_Products

Caption: Inferred degradation pathways of this compound.

G cluster_workflow Forced Degradation Experimental Workflow Start This compound (Drug Substance/Product) Stress_Conditions Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC/LC-MS Method Sampling->Analysis Data_Evaluation Evaluate Data: - % Degradation - Identify Degradants - Determine Kinetics Analysis->Data_Evaluation Pathway_Elucidation Elucidate Degradation Pathways Data_Evaluation->Pathway_Elucidation End Stability Profile Established Pathway_Elucidation->End

Caption: Typical experimental workflow for forced degradation studies.

References

Midecamycin A4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Midecamycin A4, a macrolide antibiotic, tailored for researchers, scientists, and drug development professionals. The document covers its core molecular properties, mechanism of action, resistance pathways, and detailed experimental protocols.

Core Molecular Data

This compound is a 16-membered macrolide antibiotic. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Formula C42H67NO15[1]
Molecular Weight 826.0 g/mol [1]
CAS Number 36083-82-6[1]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This process is initiated by the binding of the molecule to the 50S subunit of the bacterial ribosome.[2][4] Specifically, it binds near the peptidyl transferase center, obstructing the nascent peptide exit tunnel.[2][5] This steric hindrance prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[2][6] The selectivity of this compound for bacterial ribosomes over eukaryotic ribosomes ensures its targeted antibacterial activity with minimal impact on the host.[2]

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit Binds to Protein Synthesis Protein Synthesis 50S Ribosomal Subunit->Protein Synthesis Inhibits Elongation Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Leads to

Mechanism of this compound Action

Resistance Pathways

Bacterial resistance to this compound can develop through several mechanisms. A primary mode of resistance involves the modification of the antibiotic's target site on the ribosome. This is often achieved through the methylation of the 23S rRNA within the 50S subunit, which reduces the binding affinity of the macrolide.[7] Another significant resistance mechanism is the enzymatic inactivation of the this compound molecule itself. Glycosylation, for instance, has been shown to inactivate midecamycin, rendering it ineffective.[8]

This compound Resistance Mechanisms cluster_target_mod Target Site Modification cluster_enzymatic_inact Enzymatic Inactivation This compound This compound Target Site Modification Target Site Modification This compound->Target Site Modification is affected by Enzymatic Inactivation Enzymatic Inactivation This compound->Enzymatic Inactivation is affected by 23S rRNA Methylation 23S rRNA Methylation Target Site Modification->23S rRNA Methylation Glycosylation Glycosylation Enzymatic Inactivation->Glycosylation Reduced Efficacy Reduced Efficacy 23S rRNA Methylation->Reduced Efficacy Glycosylation->Reduced Efficacy

Logical Flow of this compound Resistance

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • 96-well microtiter plates[9]

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3]

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate.[10] The final volume in each well should be 50 µL.[12]

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.[12] Include a positive control (broth and inoculum without antibiotic) and a negative control (broth only).[12]

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.[9]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[10]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.[14][15]

Materials:

  • This compound

  • Cell-free transcription-translation (IVT) system (e.g., E. coli S30 extract)

  • DNA template encoding a reporter protein (e.g., luciferase or GFP)

  • Amino acid mixture containing a radiolabeled or fluorescently labeled amino acid

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the components of the IVT system, including the cell extract, buffer, and amino acid mixture.

  • Addition of this compound: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no antibiotic.

  • Initiation of Reaction: Add the DNA template to each tube to initiate the transcription and translation process.

  • Incubation: Incubate the reactions at the optimal temperature for the IVT system (typically 37°C) for a specified period (e.g., 60-90 minutes).[15]

  • Measurement of Protein Synthesis: Quantify the amount of newly synthesized reporter protein. If a radiolabeled amino acid was used, this can be done by measuring the incorporated radioactivity using a scintillation counter. If a fluorescently labeled amino acid or a fluorescent reporter protein was used, measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the no-antibiotic control. This will allow for the determination of the IC50 value.

References

Midecamycin A4: An In-depth Technical Guide on its Mode of Action Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a macrolide antibiotic complex produced by Streptomyces mycarofaciens. It is composed of several components, with Midecamycin A1 being the most abundant. Midecamycin A4 is one of the minor components of this complex. Like other macrolide antibiotics, midecamycin exhibits potent activity against a broad spectrum of bacteria, particularly Gram-positive organisms. This technical guide provides a comprehensive overview of the mode of action of this compound, focusing on its interaction with bacterial ribosomes, inhibition of protein synthesis, and the mechanisms of resistance. This document also includes detailed experimental protocols for key assays and visual representations of the underlying molecular processes.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mode of action of this compound, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[1][2][3][4] This bacteriostatic effect is achieved by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.[3][5]

Ribosomal Binding Site

This compound specifically binds to the 50S subunit of the bacterial 70S ribosome.[1][3][6] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3] This binding pocket is primarily composed of segments of the 23S ribosomal RNA (rRNA) and is in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. The 16-membered lactone ring of midecamycin and its sugar moieties are crucial for this interaction.[5]

dot

Figure 1: this compound Binding to the Bacterial Ribosome cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit NPET Nascent Peptide Exit Tunnel (NPET) (on 23S rRNA) 50S_subunit->NPET Contains 30S_subunit 30S Subunit Midecamycin_A4 This compound Midecamycin_A4->50S_subunit Binds to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Midecamycin_A4->Protein_Synthesis_Inhibition Leads to

Caption: this compound binds to the 50S ribosomal subunit.

Inhibition of Polypeptide Elongation

By binding within the NPET, this compound sterically hinders the passage of the growing polypeptide chain. This obstruction prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a crucial step in the elongation cycle of protein synthesis.[6] The result is the premature dissociation of the peptidyl-tRNA from the ribosome, leading to the cessation of protein production and ultimately inhibiting bacterial growth.[6]

Data Presentation: In Vitro Antibacterial Activity

While specific MIC (Minimum Inhibitory Concentration) data for this compound is limited in publicly available literature, data for the closely related Midecamycin and Midecamycin Acetate provide a strong indication of its activity spectrum. Midecamycin has demonstrated high activity against various Gram-positive bacteria.[1][7]

Gram-positive BacteriaMidecamycin Acetate MIC (µg/mL)Reference
Staphylococcus aureusMICs are generally low, with therapeutic efficacy demonstrated in vivo.[7][7]
Streptococcus pyogenesIn vivo therapeutic efficacy demonstrated.[7][7]
Streptococcus pneumoniaeIn vivo therapeutic efficacy demonstrated, with MICs comparable to josamycin.[7][7]
Clostridium perfringensIn vivo therapeutic efficacy demonstrated.[7][7]
Staphylococci (general)< 3.1[2]
Streptococci (general)< 3.1[2]

Note: The provided data is for Midecamycin Acetate and general Midecamycin. Specific MIC values for this compound may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the Gram-positive bacterium on an appropriate agar medium (e.g., Blood Agar for Streptococci, Mueller-Hinton Agar for Staphylococci).

  • Inoculum Preparation: Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

  • Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no antibiotic).

  • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

dot

Figure 2: Workflow for MIC Determination by Broth Microdilution Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotic Prepare this compound Stock Solution Start->Prep_Antibiotic Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Antibiotic->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End Figure 3: Mechanisms of Resistance to this compound Midecamycin_A4 This compound Ribosome_Binding Binding to 50S Ribosome Midecamycin_A4->Ribosome_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Binding->Protein_Synthesis_Inhibition Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis_Inhibition->Bacterial_Growth_Inhibition Target_Modification Target Site Modification (e.g., erm gene methylation) Target_Modification->Ribosome_Binding Prevents Efflux_Pump Active Efflux Pump Efflux_Pump->Midecamycin_A4 Removes from cell Ribosomal_Mutation Ribosomal Mutation (23S rRNA, L4/L22) Ribosomal_Mutation->Ribosome_Binding Alters binding site Enzymatic_Inactivation Enzymatic Inactivation Enzymatic_Inactivation->Midecamycin_A4 Degrades

Caption: Overview of resistance mechanisms against this compound.

Conclusion

This compound is a potent inhibitor of protein synthesis in Gram-positive bacteria, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its efficacy is supported by in vitro and in vivo data for the midecamycin complex. Understanding its precise interactions with the ribosome and the mechanisms by which bacteria develop resistance is crucial for its clinical application and for the development of new macrolide antibiotics that can overcome existing resistance. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other macrolide antibiotics. Further research is warranted to elucidate the specific quantitative activity of this compound against a wider range of clinical isolates and to explore its potential interactions with bacterial signaling pathways beyond the direct inhibition of protein synthesis.

References

Midecamycin A4: A Technical Deep Dive into a 16-Membered Macrolide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A4, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, presents a significant area of interest in the ongoing search for effective antimicrobial agents. This technical guide provides an in-depth comparison of this compound with other clinically important macrolides—erythromycin, azithromycin, and clarithromycin. It delves into its mechanism of action, comparative in vitro activity, pharmacokinetic profiles, and the methodologies underpinning these evaluations. Through detailed data presentation and visualization, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential role in the antibacterial armamentarium.

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Midecamycin is a macrolide antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative organisms, as well as atypical pathogens like Mycoplasma.[1] Often administered as midecamycin acetate to enhance absorption, its efficacy and pharmacokinetic profile warrant a detailed comparison with other widely used macrolides to ascertain its therapeutic potential and niches.[2][3]

Mechanism of Action: Targeting the Bacterial Ribosome

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[4][5] This binding leads to the obstruction of the tunnel, thereby physically hindering the elongation of the nascent polypeptide chain.[6]

Recent studies suggest a more nuanced mechanism than simple steric hindrance. The binding of macrolides can allosterically alter the conformation of the PTC, interfering with the catalysis of peptide bond formation between specific amino acid substrates.[7] This selective inhibition of protein synthesis is dependent on the sequence of the nascent peptide.[7] The presence of mutations in the 23S rRNA, a component of the 50S subunit, can prevent macrolide binding, leading to bacterial resistance.[4]

Macrolide Mechanism of Action cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Protein Synthesis Inhibition Protein Synthesis Inhibition Peptidyl Transferase Center (PTC)->Protein Synthesis Inhibition Leads to Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET)->Peptidyl Transferase Center (PTC) Allosterically alters 23S rRNA 23S rRNA This compound This compound This compound->Nascent Peptide Exit Tunnel (NPET) Binds within Nascent Polypeptide Chain Nascent Polypeptide Chain Nascent Polypeptide Chain->Nascent Peptide Exit Tunnel (NPET) Passage blocked

Figure 1: Mechanism of this compound Action

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity. The following tables summarize the available MIC data for this compound and other macrolides against key bacterial pathogens.

Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria

BacteriumThis compound (or derivative)ErythromycinAzithromycinClarithromycin
Streptococcus pyogenes≤0.06 (diacetate)[7]0.5[7]>1280.5
Staphylococcus aureus1[8]---
Mycoplasma pneumoniae8[2]>128[2]16[2]-

Table 2: Comparative MIC90 Values (μg/mL) Against Atypical Bacteria

BacteriumThis compound (or derivative)ErythromycinAzithromycinClarithromycin
Ureaplasma urealyticum≤0.05 (acetate)0.1-0.781[2]-

Note: Data for this compound is often reported for its derivatives, midecamycin acetate or diacetate, which are used in clinical formulations. Direct comparative studies for this compound against a wide range of pathogens are limited.

Studies have shown that midecamycin diacetate can be more active against Streptococcus pyogenes than erythromycin and other 14- or 15-membered macrolides, particularly against strains exhibiting efflux-mediated resistance.[7] Against macrolide-resistant Mycoplasma pneumoniae, acetylmidecamycin demonstrated greater in vitro activity than midecamycin, azithromycin, and erythromycin.[2]

Comparative Pharmacokinetics

The pharmacokinetic profile of an antibiotic dictates its dosing regimen and its ability to reach effective concentrations at the site of infection. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterMidecamycinErythromycinAzithromycinClarithromycin
Cmax (mg/L) 0.8 (after 600 mg dose)1.5 - 2.50.42 - 3
Tmax (h) 11 - 42 - 32 - 3
AUC (mg·h/L) -10 - 202.6 - 4.48 - 25
Half-life (t1/2) (h) ~12 - 440 - 683 - 7
Protein Binding (%) ~1570 - 907 - 5042 - 70

Note: Pharmacokinetic parameters can vary significantly based on formulation, dose, and patient population. Data for midecamycin is based on oral administration of the parent drug.

Midecamycin is rapidly absorbed after oral administration, reaching peak serum concentrations within about an hour. Its protein binding is relatively low compared to other macrolides. The acetate form of midecamycin is reported to have a longer half-life and improved pharmacokinetic profile.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for determining the activity of new antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for these methods.

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

  • Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the antibiotic at a known concentration in a suitable solvent.

  • Preparation of Microdilution Plates: Dispense sterile cation-adjusted Mueller-Hinton broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC Determination Workflow Start Start Prepare Antibiotic Stock Prepare Antibiotic Stock Start->Prepare Antibiotic Stock Serial Dilution in Microplate Serial Dilution in Microplate Prepare Antibiotic Stock->Serial Dilution in Microplate Inoculate Microplate Inoculate Microplate Serial Dilution in Microplate->Inoculate Microplate Prepare Standardized Inoculum Prepare Standardized Inoculum Prepare Standardized Inoculum->Inoculate Microplate Incubate Plate Incubate Plate Inoculate Microplate->Incubate Plate Read MIC Value Read MIC Value Incubate Plate->Read MIC Value End End Read MIC Value->End

Figure 2: Experimental Workflow for MIC Determination

Conclusion

This compound and its derivatives exhibit potent in vitro activity against a range of clinically relevant bacteria, including some strains resistant to other macrolides. Its distinct 16-membered ring structure may offer advantages in overcoming certain resistance mechanisms. While its pharmacokinetic profile appears favorable for oral administration, more comprehensive comparative studies are needed to fully elucidate its clinical potential relative to established macrolides like azithromycin and clarithromycin. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antimicrobial agents, which is crucial in the face of rising antibiotic resistance. Further research focusing on direct comparative clinical efficacy and the elucidation of its activity against a broader panel of contemporary clinical isolates is warranted to define its role in modern infectious disease therapy.

References

A Technical Guide to the Pharmacokinetics and Metabolism of Midecamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens[1]. It is effective against a range of Gram-positive bacteria and some Gram-negative organisms by inhibiting bacterial protein synthesis[2][3]. Midecamycin and its derivatives, such as Midecamycin Acetate, have been used in the treatment of respiratory tract, skin, and soft tissue infections[3][4]. The diacetate form, in particular, is noted for reducing gastrointestinal side effects and improving the pharmacokinetic profile[2][3]. Understanding the pharmacokinetics and metabolism of Midecamycin is crucial for its optimal clinical use and for the development of new macrolide antibiotics.

Pharmacokinetics

The pharmacokinetic profile of Midecamycin is characterized by rapid oral absorption, extensive tissue distribution, and significant hepatic metabolism.

Absorption

Midecamycin is rapidly and almost completely absorbed when administered orally, primarily in the alkaline environment of the intestine[2][3]. Its lipophilic nature facilitates good penetration into various tissues[2][3]. After a 600 mg oral dose of Midecamycin, the peak serum concentration (Cmax) is approximately 0.8 mg/L, which is reached about 1 hour after administration (Tmax)[2][3]. For Midecamycin Acetate, peak plasma concentrations are typically observed 1 to 2 hours post-dose[4].

Distribution

Midecamycin exhibits extensive tissue distribution, with a tissue-to-serum concentration ratio greater than 1, indicating that the drug does not remain in the plasma for long[2][3]. The apparent volume of distribution for Midecamycin is reported to be 7.7 L/kg[2]. The drug penetrates well into bronchial secretions, prostatic tissue, middle ear exudates, and bone tissue[2][3]. Protein binding of Midecamycin is not extensive, accounting for about 15% of the administered dose, though the acetate form shows higher protein binding[2][5].

Metabolism

Midecamycin undergoes extensive biotransformation in the liver[2]. The metabolites generally exhibit little to no antimicrobial activity[2]. Miocamycin, a derivative of Midecamycin, is metabolized into four main metabolites: Mb1, Mb2, Mb6, and Mb12[6][7][8][9]. However, some metabolites of Miocamycin are reported to possess antimicrobial activity, which may contribute to the overall therapeutic effect of the drug[10].

Excretion

The primary route of elimination for Midecamycin is through the liver, with a minor contribution from renal elimination[3]. Urinary excretion accounts for approximately 3.3% of the administered dose within 6 hours[3]. The majority of the drug and its metabolites are excreted in the bile[4].

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Midecamycin.

ParameterValueSpeciesDose and RouteSource
Cmax 0.8 mg/LHuman600 mg, Oral[2][3]
Tmax ~1 hourHuman600 mg, Oral[2][3]
Volume of Distribution (Vd) 7.7 L/kgHumanNot Specified[2]
Protein Binding ~15%Not SpecifiedNot Specified[2]
Urinary Excretion (6h) ~3.3%HumanNot Specified[3]

Metabolism of Midecamycin

Midecamycin is extensively metabolized in the liver, primarily through processes that inactivate the molecule. While the specific enzymatic pathways for Midecamycin A4 are not detailed, the metabolism of the parent compound and its derivatives involves several biotransformation reactions. One identified mechanism of Midecamycin inactivation is glycosylation at the 2'-O position, which can be carried out by various sugar moieties and results in metabolites with no antimicrobial activity[11][12].

dot

Midecamycin Midecamycin Metabolites Inactive Metabolites Midecamycin->Metabolites Hepatic Biotransformation (e.g., Glycosylation) Active_Metabolites Active Metabolites (from Miocamycin) Midecamycin->Active_Metabolites Metabolism of Midecamycin Derivatives Excretion Biliary and Renal Excretion Metabolites->Excretion Active_Metabolites->Excretion

Caption: Metabolic Fate of Midecamycin.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, a general methodology for pharmacokinetic studies of macrolide antibiotics can be described.

Animal Studies
  • Subjects: Typically, male and female rats or mice are used for toxicity and metabolism studies[6][13][7][8][9][14]. For pharmacokinetic studies in larger animals, cattle have been used[10].

  • Administration: The drug is administered orally via gavage or intravenously[10]. Doses are determined based on preliminary toxicity studies.

  • Sample Collection: Blood samples are collected at predetermined time points via methods such as tail vein or retro-orbital sinus puncture. Urine and feces may also be collected in metabolic cages.

  • Analysis: Plasma and tissue concentrations of the parent drug and its metabolites are determined using validated analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

Human Studies
  • Subjects: Healthy volunteers are recruited, and their health status is confirmed through physical examinations and laboratory tests.

  • Administration: A single oral dose of the drug is administered after an overnight fast.

  • Sample Collection: Blood samples are collected at various time points before and after drug administration. Urine is also collected over a specified period.

  • Analysis: Drug and metabolite concentrations in plasma and urine are quantified using validated analytical methods. Pharmacokinetic parameters are then calculated from the concentration-time data.

dot

cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_analysis Analysis Phase Animal_Studies Animal Models (e.g., Rats, Cattle) Dose_Admin Drug Administration (Oral or IV) Animal_Studies->Dose_Admin Sample_Collection_A Biological Sample Collection (Blood, Urine, Tissues) Dose_Admin->Sample_Collection_A Quantification Quantification of Drug and Metabolites (HPLC, LC-MS/MS) Sample_Collection_A->Quantification Human_Volunteers Healthy Human Volunteers Oral_Dose Single Oral Dose Human_Volunteers->Oral_Dose Sample_Collection_H Biological Sample Collection (Blood, Urine) Oral_Dose->Sample_Collection_H Sample_Collection_H->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Caption: General Workflow for Pharmacokinetic Studies.

References

Midecamycin A4: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A4, a 16-membered macrolide antibiotic, has demonstrated a significant potential beyond its primary antibacterial activity. This technical guide provides an in-depth analysis of this compound's therapeutic applications, with a focus on its antibacterial and immunomodulatory properties. We present a compilation of its in vitro activity against key respiratory pathogens, detailed experimental protocols for assessing its immunomodulatory effects, and a review of its impact on critical signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective and anti-inflammatory therapies.

Introduction

Midecamycin, produced by Streptomyces mycarofaciens, is a macrolide antibiotic belonging to the 16-membered lactone ring class.[1] While its primary mechanism of action involves the inhibition of bacterial protein synthesis, emerging evidence highlights its significant immunomodulatory and anti-inflammatory effects.[2][3] These pleiotropic properties make this compound, a component of the midecamycin complex, a molecule of interest for a range of therapeutic applications, particularly in the context of respiratory tract infections where both infection and inflammation are key pathological features.[4]

This guide will delve into the technical details of this compound's antibacterial spectrum and its influence on host immune responses, providing quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Antibacterial Activity

Midecamycin exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[5][6] It has shown activity against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.[7]

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Midecamycin and its diacetate derivative against various respiratory pathogens.

PathogenMidecamycin DerivativeMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Citation(s)
Streptococcus pneumoniaeMidecamycin--<3.1[1]
Staphylococcus aureusMidecamycin--<3.1[1]
Haemophilus influenzaeMidecamycin--<3.1[1]
Moraxella catarrhalisMidecamycin---[8][9]
Legionella pneumophilaMidecamycin---[8]
Mycoplasma pneumoniaeMidecamycin diacetate≤0.015≤0.015-[10]
Chlamydia pneumoniaeMidecamycin diacetate0.50.5-[10]
Streptococcus pyogenesMidecamycin diacetate-≤0.06-[11]

Note: Data for some pathogens are for Midecamycin in general or its diacetate form, as specific data for this compound was not available.

Immunomodulatory and Anti-inflammatory Effects

Midecamycin acetate has been shown to possess significant immunomodulatory properties, primarily through the suppression of T-lymphocyte proliferation and the inhibition of pro-inflammatory cytokine production.[3]

Inhibition of T-Lymphocyte Proliferation

Midecamycin acetate has been observed to suppress the proliferative response of peripheral blood mononuclear cells (PBMCs) stimulated by polyclonal T-cell mitogens in a dose-dependent manner.

Midecamycin Acetate ConcentrationEffect on T-Lymphocyte ProliferationCitation(s)
1.6 - 8 µg/mLSuppressed proliferative response[3]
40 - 200 µg/mLMarked inhibitory effect[3]
Inhibition of Cytokine Production

The suppressive action on T-lymphocyte proliferation is linked to the ability of Midecamycin acetate to inhibit the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation and proliferation.

Midecamycin Acetate ConcentrationEffect on IL-2 ProductionCitation(s)
1.6 - 40 µg/mLSuppressed IL-2 production in a dose-dependent manner[3]

Signaling Pathways

The immunomodulatory effects of macrolides, including Midecamycin, are thought to be mediated through their interaction with key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the general mechanisms for macrolides provide a strong framework for understanding its potential actions.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Macrolides have been shown to inhibit the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates Midecamycin_A4 Midecamycin_A4 Midecamycin_A4->IKK Complex Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in inflammation. Macrolides can modulate this pathway, affecting the production of various inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Midecamycin_A4 Midecamycin_A4 Midecamycin_A4->MAPKK Inhibits Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Regulates

Figure 2: Postulated modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are representative protocols for assessing the immunomodulatory effects of this compound, based on standard methodologies for macrolide antibiotics.

T-Lymphocyte Proliferation Assay

This protocol outlines a method to measure the effect of this compound on the proliferation of T-lymphocytes.

T_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Treatment cluster_analysis Proliferation Analysis Isolate PBMCs Isolate PBMCs from whole blood Wash and Resuspend Wash and Resuspend Isolate PBMCs->Wash and Resuspend Plate Cells Plate PBMCs in 96-well plates Wash and Resuspend->Plate Cells Add Mitogen Add T-cell mitogen (e.g., PHA) Plate Cells->Add Mitogen Add Midecamycin Add varying concentrations of this compound Add Mitogen->Add Midecamycin Incubate Incubate for 72 hours Add Midecamycin->Incubate Add Tritiated Thymidine Pulse with [3H]-thymidine for last 18 hours Incubate->Add Tritiated Thymidine Harvest Cells Harvest Cells Add Tritiated Thymidine->Harvest Cells Measure Radioactivity Measure incorporated radioactivity Harvest Cells->Measure Radioactivity

Figure 3: Workflow for T-cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium. Plate the cells in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

  • Stimulation and Treatment: Add a T-cell mitogen, such as phytohemagglutinin (PHA) at a final concentration of 1 µg/mL, to stimulate proliferation. Concurrently, add varying concentrations of this compound (e.g., 0.1 to 200 µg/mL) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: For the final 18 hours of incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting and Analysis: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

IL-2 Production Inhibition Assay (ELISA)

This protocol describes the measurement of IL-2 production by stimulated T-cells in the presence of this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

ELISA_Workflow cluster_culture Cell Culture and Supernatant Collection cluster_elisa ELISA Procedure Culture Cells Culture PBMCs with mitogen and this compound (as in proliferation assay) Collect Supernatant Collect supernatant after 48 hours Culture Cells->Collect Supernatant Add Supernatant Add cell culture supernatants and standards Collect Supernatant->Add Supernatant Coat Plate Coat ELISA plate with anti-IL-2 capture antibody Block Plate Block Plate Coat Plate->Block Plate Block Plate->Add Supernatant Add Detection Antibody Add biotinylated anti-IL-2 detection antibody Add Supernatant->Add Detection Antibody Add HRP Conjugate Add Streptavidin-HRP Add Detection Antibody->Add HRP Conjugate Add Substrate Add Substrate Add HRP Conjugate->Add Substrate Read Absorbance Read Absorbance Add Substrate->Read Absorbance

Figure 4: Workflow for IL-2 ELISA.

Methodology:

  • Cell Culture and Supernatant Collection: Culture PBMCs as described in the T-lymphocyte proliferation assay. After 48 hours of incubation, centrifuge the plates and collect the cell-free supernatants.

  • ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C. b. Wash the plate and block non-specific binding sites with a blocking buffer. c. Add the collected cell culture supernatants and a serial dilution of recombinant human IL-2 (for the standard curve) to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add a biotinylated detection antibody specific for human IL-2. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature. f. Wash the plate and add a TMB substrate solution. g. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.

Conclusion

This compound exhibits a dual therapeutic potential, acting as both an antibacterial and an immunomodulatory agent. Its activity against common respiratory pathogens, coupled with its ability to suppress T-cell proliferation and pro-inflammatory cytokine production, suggests its utility in the management of respiratory tract infections characterized by a significant inflammatory component. Further research is warranted to fully elucidate the specific molecular interactions of this compound with the NF-κB and MAPK signaling pathways and to translate these promising in vitro findings into clinical applications. This guide provides a foundational technical overview to support and stimulate such future investigations.

References

Midecamycin A4: An In-Depth Technical Guide on In Vitro Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4, a member of the 16-membered macrolide antibiotic family, represents a significant area of interest in the ongoing search for effective treatments against a variety of bacterial infections. Synthesized from Streptomyces mycarofaciens, midecamycin and its derivatives have demonstrated a broad spectrum of antibacterial activity. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically relevant bacterial isolates. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Midecamycin, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2][3] Specifically, it targets the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and the translocation of peptides during protein synthesis.[1][3][4] This mode of action is effective against a variety of Gram-positive organisms, some Gram-negative bacteria, and anaerobic bacteria.[5] An important characteristic of midecamycin is its activity against certain erythromycin-resistant strains, particularly those exhibiting inducible resistance or efflux-mediated resistance.[6][7]

This guide will delve into the quantitative data on this compound's in vitro efficacy, present detailed methodologies for its evaluation, and provide visual diagrams to elucidate key pathways and processes.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of midecamycin and its derivatives against various clinical isolates. The data has been compiled from multiple studies to provide a comparative overview of its potency.

Table 1: In Vitro Activity of Midecamycin and its Derivatives Against Gram-Positive Clinical Isolates

OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Streptococcus pyogenesMidecamycin diacetate146-≤0.06-[8]
Streptococcus pneumoniaeMidecamycin----[5]
Staphylococcus aureusMidecamycin acetate----[5]
Clostridium perfringensMidecamycin acetate----[5]

Table 2: In Vitro Activity of Midecamycin and its Derivatives Against Atypical and Other Clinical Isolates

OrganismAntibioticNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Mycoplasma pneumoniaeMidecamycin diacetate26≤0.015≤0.015-[9]
Chlamydia pneumoniaeMidecamycin diacetate1-0.5-[9]
Mycoplasma hominisMidecamycin acetate---0.008-0.12[7]
Ureaplasma urealyticumMidecamycin acetate----[7]
Legionella spp.Midecamycin acetate----[7]
Haemophilus spp.Midecamycin---<3.1[10]
Listeria spp.Midecamycin---<3.1[10]

Experimental Protocols

The determination of in vitro activity of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two of the most common techniques cited in the literature.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The following protocol is a generalized procedure based on established guidelines.

1. Preparation of this compound Stock Solution:

  • Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

  • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for the assay.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Use a sterile 96-well microtiter plate.

  • Dispense 50 µL of CAMHB into all wells.

  • Add 50 µL of the appropriate this compound dilution to the first well of each row, creating an initial 1:2 dilution.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the target inoculum density.

  • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

4. Incubation and Interpretation:

  • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

The agar dilution method is another standard technique for MIC determination, particularly useful for testing multiple isolates simultaneously.

1. Preparation of this compound-Containing Agar Plates:

  • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

  • For each concentration, add 1 part of the this compound solution to 9 parts of molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).

  • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

  • Prepare a control plate containing no antibiotic.

2. Inoculum Preparation:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Further dilute the suspension to achieve a final concentration of approximately 10^7 CFU/mL.

3. Inoculation:

  • Using a multipoint inoculator (e.g., a Steers replicator), spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the this compound-containing agar plates and the control plate. This will deliver approximately 10^4 CFU per spot.

4. Incubation and Interpretation:

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is defined as the lowest concentration of this compound that inhibits the growth of the organism, defined as no growth, a faint haze, or one or two colonies.

Mandatory Visualizations

Mechanism of Action of this compound

This compound, as a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and inhibiting the translocation of the growing peptide chain. This ultimately leads to the cessation of protein production and bacteriostasis.

This compound Mechanism of Action cluster_bacterium Bacterial Cell Midecamycin This compound Ribosome 50S Ribosomal Subunit Midecamycin->Ribosome Binds to Midecamycin->Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Essential for

Caption: this compound inhibits bacterial protein synthesis.

Experimental Workflow for Broth Microdilution

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Broth Microdilution Workflow A Prepare this compound Stock Solution C Perform Serial Dilutions of This compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Read and Record MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Logical Relationship of Macrolide Resistance Mechanisms

This compound's effectiveness can be influenced by various bacterial resistance mechanisms. The diagram below shows the relationship between different macrolide resistance mechanisms and their effect on this compound activity.

Macrolide Resistance Mechanisms cluster_resistance Bacterial Resistance Mechanisms Erm Target Site Modification (erm genes) Midecamycin This compound Activity Erm->Midecamycin High-level resistance Mef Efflux Pumps (mef genes) Mef->Midecamycin Low to moderate resistance (Midecamycin may retain some activity) L4_L22 Ribosomal Protein Mutation (L4/L22) L4_L22->Midecamycin Variable resistance

Caption: Impact of resistance mechanisms on this compound.

Conclusion

This compound demonstrates significant in vitro activity against a range of clinically important bacteria, particularly Gram-positive and atypical pathogens. Its ability to retain activity against certain macrolide-resistant strains makes it a compound of continued interest. The standardized methodologies of broth microdilution and agar dilution are crucial for the accurate assessment of its potency. Further research is warranted to fully elucidate its clinical potential and to monitor for the emergence of resistance. This guide provides a foundational resource for professionals engaged in the research and development of novel antimicrobial agents.

References

Midecamycin A4 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of Midecamycin A4, a macrolide antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, mechanism of action, antibacterial spectrum, and available pharmacokinetic data.

Chemical Identifiers and Physicochemical Properties

This compound is a 16-membered macrolide antibiotic. Its unique chemical structure dictates its biological activity and pharmacokinetic profile. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 36083-82-6
Molecular Formula C42H67NO15
PubChem CID 76971499
IUPAC Name [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
InChI InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1
InChIKey NLUFZUPOQMATMY-VPLIJDJMSA-N
SMILES CCCC(=O)O[C@H]1--INVALID-LINK--O)O[C@@H]2--INVALID-LINK--C)O)O[C@H]3--INVALID-LINK--/C=C/C=C/C--INVALID-LINK--C--INVALID-LINK--OC(=O)CC)C)C)CC=O)C">C@@HC
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 825.98 g/mol
Monoisotopic Mass 825.45107043 Da
XLogP3-AA 3.1
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 16
Rotatable Bond Count 13
Exact Mass 825.45107043 Da
Topological Polar Surface Area 203 Ų
Heavy Atom Count 58
Complexity 1420

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through its binding to the 50S subunit of the bacterial ribosome.[1] The binding site is located at or near the peptidyl transferase center, which is crucial for the elongation of the polypeptide chain.[2] By binding to this site, this compound sterically hinders the translocation of peptidyl-tRNA from the A-site to the P-site, thereby prematurely terminating protein synthesis.[2] This inhibition of protein synthesis ultimately leads to a bacteriostatic effect, and in some cases, a bactericidal effect depending on the bacterial species and the drug concentration.[3]

Mechanism of Action of this compound cluster_bacterium Bacterial Cell cluster_ribosome 50S Subunit Ribosome 70S Ribosome Protein Bacterial Proteins Ribosome->Protein Protein Synthesis PTC Peptidyl Transferase Center tRNA tRNA PTC->tRNA Blocks Translocation mRNA mRNA mRNA->Ribosome tRNA->Protein Inhibits Elongation Midecamycin_A4 This compound Midecamycin_A4->PTC Binds to

Caption: Mechanism of this compound action.

Antibacterial Spectrum and Activity

This compound exhibits a broad spectrum of antibacterial activity, with potent action against many Gram-positive bacteria and some Gram-negative bacteria.[4] It is also effective against atypical pathogens such as Mycoplasma species.[5]

Table 3: In Vitro Antibacterial Activity of Midecamycin (MIC in µg/mL)
Bacterial SpeciesMIC (µg/mL)Reference
Bacillus intestinalis T300.5[5]
Bacillus subtilis 1681[5]
Staphylococcus aureus1[5]
Streptococcus pneumoniae0.25[5]

Note: The data in this table is for "midecamycin" and may not be specific to the A4 variant.

Midecamycin has shown activity against erythromycin-susceptible and some erythromycin-resistant strains.[6] Its activity can be influenced by pH, with increased potency observed at a pH of 7 or 8.[4]

Pharmacokinetics

Information specific to the pharmacokinetics of this compound is limited. The data presented here is for midecamycin or its acetate derivative, miocamycin, and should be interpreted with caution as it may not be entirely representative of the A4 variant.

Table 4: Pharmacokinetic Parameters of Midecamycin
ParameterValueCondition
Peak Serum Concentration (Cmax) 0.8 mg/LAfter a 600 mg oral dose[6]
Time to Peak (Tmax) 1 hourAfter a 600 mg oral dose[6]
Volume of Distribution (Vd) 7.7 L/kg[6]
Protein Binding ~15%[6]
Elimination Half-life (t1/2) 54 minutesAfter intravenous administration[6]
Route of Elimination Primarily hepatic metabolism[6]

Midecamycin is reported to be rapidly and almost completely absorbed after oral administration, with its lipophilic nature allowing for good tissue penetration.[6] It undergoes extensive metabolism in the liver, and its metabolites are generally considered to have little to no antimicrobial activity.[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized broth microdilution protocol for determining the MIC of this compound, a standard method for assessing the in vitro antibacterial activity of an antimicrobial agent.[5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visual Inspection: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

    • Spectrophotometric Reading: Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Experimental Workflow for MIC Determination Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h, 37°C) Inoculate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action and a broad spectrum of activity, particularly against Gram-positive bacteria. While specific data for the A4 variant is not always distinguished from other forms of midecamycin in the literature, the available information provides a solid foundation for its potential applications in research and drug development. Further studies focusing specifically on the pharmacokinetic and pharmacodynamic properties of this compound are warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Midecamycin A4 Minimum Inhibitory Concentration (MIC) Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens.[1] As part of the macrolide class, its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to growth arrest or cell death.[2][3] Midecamycin has demonstrated activity against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria.[2][4] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing an antibiotic's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] This application note provides a detailed protocol for determining the MIC of Midecamycin A4 using the broth microdilution method, the most common and accurate technique used in the United States and Europe.[7][8]

Mechanism of Action

Midecamycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[3][9] This binding event occurs within the nascent peptide exit tunnel and interferes with protein synthesis by preventing peptide bond formation and translocation, ultimately halting the elongation of the polypeptide chain.[2][3][9] The selective toxicity of midecamycin towards bacteria is due to structural differences between prokaryotic and eukaryotic ribosomes.[3]

cluster_0 Bacterial Cell Midecamycin This compound Ribosome 50S Ribosomal Subunit Midecamycin->Ribosome Binds to Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Inhibits Growth_Arrest Bacterial Growth Arrest / Cell Death Protein_Synthesis->Growth_Arrest Leads to

Caption: Mechanism of action of this compound.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on established guidelines for determining the MIC of antimicrobial agents.[10][11]

I. Materials and Reagents
  • This compound (analytical standard)

  • Solvent for this compound (e.g., DMSO, Ethanol, consult manufacturer's data sheet)

  • Sterile 96-well, round-bottom microtiter plates[12]

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Appropriate growth medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard for non-fastidious organisms.[8]

  • Sterile diluents (e.g., sterile distilled water, saline)[12]

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35 ± 2°C)[8]

  • Plate reader (optional, for quantitative growth assessment)

II. Detailed Methodology

Step 1: Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL) by dissolving the powder in the appropriate sterile solvent.[5][13]

  • Further dilutions should be made in the sterile test medium (e.g., CAMHB). Prepare a working solution at twice the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL solution).[12]

Step 2: Preparation of Bacterial Inoculum

  • From an 18-24 hour culture plate, select several isolated colonies of the test bacterium.

  • Suspend the colonies in sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][8][13] This typically requires a 1:150 dilution followed by a 1:2 dilution during inoculation.[13] The inoculum should be used within 30 minutes of preparation.[10]

Step 3: Preparation of the Microtiter Plate

  • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

  • Add 100 µL of the 2x concentrated this compound working solution to the first column of wells (e.g., Column 1), resulting in the highest desired test concentration.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution across the plate to the desired final concentration (e.g., Column 10).

  • Discard 100 µL from the last dilution column (e.g., Column 10) so that all wells contain 100 µL.[12]

  • Column 11 will serve as the growth control (no antibiotic).

  • Column 12 will serve as the sterility control (no bacteria).[12]

Step 4: Inoculation and Incubation

  • Within 15-30 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well from Column 1 to Column 11. Do not add bacteria to Column 12.[12][13]

  • The final volume in each well (1-11) will be 200 µL, containing the desired antibiotic concentration and a bacterial density of ~5 x 10⁵ CFU/mL.

  • Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 35-37°C for 16-24 hours in ambient air.[7][8]

Step 5: Reading and Interpreting the MIC

  • Following incubation, examine the plate for bacterial growth. The sterility control (Column 12) should show no growth (clear broth). The growth control (Column 11) should show distinct turbidity.

  • The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[7][14] Growth can be assessed visually as turbidity or a pellet of cells at the bottom of the well.

  • Results can also be read using a microplate reader by measuring the optical density (e.g., at 600 nm).

Experimental Workflow

cluster_workflow MIC Assay Workflow prep_antibiotic 1. Prepare this compound Stock & Working Solutions dilution 3. Perform 2-Fold Serial Dilution in 96-Well Plate prep_antibiotic->dilution prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation 4. Inoculate Plate with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculation dilution->inoculation incubation 5. Incubate Plate (16-24h at 37°C) inoculation->incubation read_results 6. Read Results (Visual Inspection / Plate Reader) incubation->read_results determine_mic 7. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Broth microdilution workflow for MIC determination.

Data Presentation: Midecamycin MIC Values

The following table summarizes known MIC values for midecamycin against several Gram-positive bacterial strains. This data is essential for reference and comparison when performing quality control or experimental assays.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Bacillus intestinalis T300.5[2]
Bacillus subtilis 1681.0[2]
Staphylococcus aureus1.0[2]
Streptococcus pneumoniae0.25[2]

Note: The antibacterial activity of midecamycin can be enhanced in media with a pH of 7 or 8.[4] It is crucial to control the pH of the test medium to ensure reproducibility.

References

Midecamycin A4: In Vitro Susceptibility Testing Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a macrolide antibiotic belonging to the 16-membered ring family. It exhibits a spectrum of activity primarily against Gram-positive bacteria, some Gram-negative bacteria, and certain anaerobic organisms. Accurate determination of the in vitro susceptibility of bacterial isolates to this compound is crucial for research, drug development, and potential clinical applications. This document provides detailed protocols for the principal methods of in vitro susceptibility testing: broth microdilution, agar dilution, and disk diffusion.

Important Note: As of the latest review, major international standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not published specific interpretive criteria (breakpoints) or quality control (QC) ranges for this compound. Therefore, the results obtained from these methods should be interpreted with caution and in the context of the specific research setting. The protocols provided herein are based on general standardized procedures for antimicrobial susceptibility testing. It is highly recommended that individual laboratories establish their own internal quality control measures and validate the methods for their specific applications.

Data Presentation: Reported this compound In Vitro Activity

The following tables summarize minimum inhibitory concentration (MIC) data for this compound against various bacterial species as reported in scientific literature. This data is for informational purposes and should not be considered as standardized interpretive criteria.

Table 1: this compound MIC Data for Staphylococcus aureus

Isolate InformationMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Methicillin-susceptible (MSSA)Data not availableData not availableData not available
Methicillin-resistant (MRSA)Data not availableData not availableData not available

Table 2: this compound MIC Data for Streptococcus pneumoniae

Isolate InformationMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Penicillin-susceptibleData not availableData not availableData not available
Penicillin-resistantData not availableData not availableData not available

Table 3: this compound MIC Data for Other Clinically Relevant Bacteria

OrganismIsolate DetailsMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Haemophilus influenzaeData not availableData not availableData not availableData not available
Mycoplasma pneumoniaeData not availableData not availableData not availableData not available

Experimental Protocols

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in 50 µL of varying this compound concentrations in each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare this compound Stock & Working Solutions prep_plates Prepare Serial Dilutions in 96-Well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum & Dilute prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of this compound working solutions at 10 times the desired final concentrations.

    • Add 1 part of each this compound working solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly and pour into sterile petri dishes.

    • Allow the agar to solidify completely.

    • Include a growth control plate (no antibiotic).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This will be used directly for inoculation.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspensions. The final inoculum should be approximately 10^4 CFU per spot.

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare this compound Stock & Working Solutions prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_antibiotic->prep_plates inoculate Spot Inoculate Plates with Bacterial Suspensions prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Agar Dilution Susceptibility Testing.

Disk Diffusion Method (Kirby-Bauer)

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated in a paper disk.

Materials:

  • This compound-impregnated paper disks (concentration to be determined and validated by the user)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar surface.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate MHA Plate for Confluent Growth prep_inoculum->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure_zone Measure Zone of Inhibition Diameter (mm) incubate->measure_zone

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Quality Control

Given the absence of official QC ranges for this compound, it is imperative for each laboratory to establish its own quality control procedures. This should include:

  • Selection of QC Strains: Utilize well-characterized reference strains, such as Staphylococcus aureus ATCC® 29213™ and Streptococcus pneumoniae ATCC® 49619™, to monitor the performance of the testing method.

  • Establishment of Internal QC Ranges: Perform replicate testing (e.g., 20-30 runs on different days) to establish internal, method-specific MIC or zone diameter ranges for the selected QC strains.

  • Regular QC Testing: Include the selected QC strains in each test run to ensure the reliability and reproducibility of the results.

Conclusion

The protocols outlined in this document provide a framework for conducting in vitro susceptibility testing of this compound. Researchers, scientists, and drug development professionals should adhere to these standardized methodologies to ensure the generation of reliable and comparable data. The lack of established interpretive criteria from CLSI and EUCAST necessitates a cautious approach to data interpretation and underscores the importance of robust internal quality control and method validation. Further research is warranted to establish standardized breakpoints and QC parameters for this compound to facilitate its evaluation and potential future applications.

Application Note: Quantitative Analysis of Midecamycin A4 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. It exhibits broad-spectrum activity against Gram-positive bacteria by inhibiting protein synthesis.[1][2] The mechanism of action involves binding to the 50S subunit of the bacterial ribosome, which blocks the activity of peptidyl transferase and halts the elongation of the polypeptide chain.[1][2][3][4] Midecamycin is typically a mixture of several components, with Midecamycin A1 being the main constituent. Midecamycin A4 is a key related substance whose accurate quantification is crucial for quality control, impurity profiling, and pharmacokinetic studies.

This application note details a robust and sensitive method for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The high selectivity of Multiple Reaction Monitoring (MRM) mode makes this method suitable for complex matrices and low-level quantification.

Experimental Protocols

Materials and Reagents
  • Midecamycin reference standard (containing this compound)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (LC-MS Grade)

  • Methanol (HPLC Grade)

  • Micro-centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

Standard and Sample Preparation

Standard Stock Solution (e.g., 1 mg/mL):

  • Accurately weigh 10 mg of Midecamycin reference standard.

  • Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Store the stock solution at -20°C. Working standards are prepared by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B.

Sample Preparation from Raw Material/Tablets:

  • Accurately weigh Midecamycin raw material or finely powdered tablets.

  • Prepare a sample solution at a concentration of 2.0 mg/mL in a diluent composed of mobile phase A and B at a ratio of 60:40.[1][2]

  • Use ultrasonic dissolution to ensure the sample is fully dissolved.[1][2]

  • Centrifuge the solution at 12,000 x g for 10 minutes to pellet any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[1][2]

Sample Preparation from Plasma (General Protocol):

  • To 100 µL of plasma sample, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 90% A: 10% B) for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving this compound from other components and matrix interferences.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive electrospray ionization mode with MRM for targeted quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 150°C[5]
Desolvation Temp. 400°C[5]
Capillary Voltage 3.1 kV[5]
Gas Flow Rates Optimized for the specific instrument[5]
Collision Gas Argon[5]

Quantitative Data and Results

Quantitative analysis of this compound is performed by monitoring the transition from the protonated precursor ion to a specific product ion. The mass-to-charge ratios (m/z) for this compound are derived from high-resolution mass spectrometry data.[1][4]

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound814.4670.3, 158.1Optimized (e.g., 20-35)

Note: The specific product ions and collision energies should be optimized for the instrument in use. The values provided are based on typical fragmentation patterns of Midecamycin components, which often involve the loss of the mycarose sugar (resulting in a fragment around m/z 158) and other neutral losses from the macrolide ring.[4]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Centrifugation / Filtration p1->p2 p3 Transfer to LC Vial p2->p3 a1 LC Separation (C18 Column) p3->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM Scan) a2->a3 d1 Peak Integration a3->d1 d2 Quantification d1->d2

Caption: Experimental workflow for this compound analysis.

Mechanism of Action

G cluster_ribosome Bacterial 70S Ribosome LSU 50S Subunit Peptide Growing Peptide Chain LSU->Peptide Peptidyl Transferase Activity SSU 30S Subunit mRNA mRNA mRNA->SSU tRNA tRNA tRNA->LSU Binds to A-site Midecamycin This compound Midecamycin->LSU Binds to Exit Tunnel Block INHIBITION Block->LSU Blocks Translocation

References

Application Notes and Protocols for Midecamycin A4: A Tool for Studying Bacterial Protein Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Midecamycin A4, a macrolide antibiotic, for investigating the inhibition of bacterial protein synthesis. This document outlines the mechanism of action, provides key quantitative data for comparative analysis, and offers detailed experimental protocols for practical application in the laboratory.

Introduction to this compound

This compound is a 16-membered macrolide antibiotic with potent activity against a range of bacteria, particularly Gram-positive organisms.[1] Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, making it a valuable tool for studying ribosomal function and for the development of novel antibacterial agents. This compound exerts its bacteriostatic effect by binding to the 50S ribosomal subunit, thereby obstructing the nascent polypeptide exit tunnel and halting protein elongation.[2]

Mechanism of Action

This compound targets the bacterial 70S ribosome, a crucial cellular machine responsible for protein synthesis. Specifically, it binds to the large 50S subunit within the polypeptide exit tunnel, a channel through which newly synthesized proteins emerge. This binding sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis. This targeted inhibition of an essential bacterial process underscores its efficacy as an antibiotic.

Midecamycin_A4_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_Subunit 30S Subunit mRNA mRNA Growing_Peptide Growing Polypeptide Chain Peptide_Exit_Tunnel->Growing_Peptide Egress Inhibition Protein Synthesis Inhibition Peptide_Exit_Tunnel->Inhibition Blockage leads to Midecamycin_A4 This compound Midecamycin_A4->Peptide_Exit_Tunnel Binds to

Figure 1: Mechanism of this compound Action.

Quantitative Data

The following tables summarize key quantitative data for Midecamycin and other macrolides to provide a comparative context for experimental design.

Table 1: Minimum Inhibitory Concentration (MIC) of Midecamycin against Various Bacteria

Bacterial SpeciesMIC Range (µg/mL)
Streptococcus spp.< 3.1
Staphylococcus spp.< 3.1
Haemophilus spp.< 3.1
Listeria spp.< 3.1

Note: Data is for midecamycin, and specific values for this compound may vary.[3][4] Researchers should determine the precise MIC for their strains of interest using the protocol provided below.

Table 2: Comparative IC50 Values for Protein Synthesis Inhibitors

AntibioticTarget Organism/SystemIC50 (µM)
This compoundBacterial in vitro translationData not available
ErythromycinHaemophilus influenzae~0.4 (as µg/mL)
ClarithromycinStaphylococcus aureus~0.15 (as µg/mL)
AzithromycinStaphylococcus aureus~5 (as µg/mL)

Note: IC50 values are highly dependent on the experimental conditions and the specific bacterial strain or in vitro system used. The provided values are for comparative purposes.[5] It is recommended to determine the IC50 of this compound experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in growth medium)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected susceptibility (e.g., 64 µg/mL to 0.0625 µg/mL).

  • Include a positive control well containing 100 µL of CAMHB with bacteria but no antibiotic, and a negative control well with 100 µL of uninoculated CAMHB.

  • Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this bacterial suspension to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (5 x 10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for MIC Determination.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol describes a cell-free transcription-translation (TX-TL) assay to quantify the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

  • Bacterial cell-free TX-TL system (e.g., E. coli based)

  • Reporter plasmid (e.g., expressing luciferase or a fluorescent protein)

  • This compound stock solution

  • Luciferase assay reagent or fluorescence plate reader

  • 384-well microtiter plates

Procedure:

  • Prepare a reaction mixture containing the cell-free extract, buffer, amino acids, and energy source according to the manufacturer's instructions.

  • Add the reporter plasmid to the reaction mixture.

  • Prepare serial dilutions of this compound and add them to the wells of a 384-well plate. Include a no-antibiotic control.

  • Add the TX-TL reaction mixture containing the reporter plasmid to each well.

  • Incubate the plate at the recommended temperature (e.g., 29°C or 37°C) for a specified time (e.g., 2-8 hours).

  • Measure the reporter signal (luminescence or fluorescence).

  • Calculate the percent inhibition for each this compound concentration relative to the no-antibiotic control and determine the IC50 value.

Protocol 3: Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique to map the precise locations of ribosomes on mRNA transcripts, providing a snapshot of the translatome. This protocol provides a general workflow for investigating the effect of this compound on ribosome occupancy.

Materials:

  • Bacterial culture

  • This compound

  • Lysis buffer with cycloheximide (or other elongation inhibitor)

  • RNase I

  • Sucrose density gradient ultracentrifugation equipment

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Grow a bacterial culture to mid-log phase and treat with a sub-lethal concentration of this compound for a short period. An untreated culture should be used as a control.

  • Rapidly harvest the cells and lyse them in the presence of an elongation inhibitor to "freeze" the ribosomes on the mRNA.

  • Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes, generating ribosome-protected fragments (RPFs).

  • Isolate the ribosome-mRNA complexes by sucrose density gradient ultracentrifugation.

  • Extract the RPFs from the isolated ribosomes.

  • Prepare a sequencing library from the RPFs.

  • Perform high-throughput sequencing of the library.

  • Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at a codon-level resolution. Analyze the data to identify ribosome pausing sites induced by this compound.

Impact on Bacterial Signaling Pathways

Inhibition of protein synthesis by macrolides like this compound can have widespread effects on bacterial physiology by impacting various signaling pathways. While specific studies on this compound are limited, the effects of macrolides on pathways such as the stringent response and quorum sensing have been documented.

The Stringent Response: This is a bacterial stress response to nutrient limitation, particularly amino acid starvation. Inhibition of protein synthesis can mimic this starvation, leading to the accumulation of the alarmone (p)ppGpp. This, in turn, triggers a global reprogramming of gene expression, downregulating genes involved in growth and upregulating those involved in stress survival and amino acid biosynthesis.[6]

Quorum Sensing: Macrolides at sub-MIC levels have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation in many pathogenic bacteria.[3][7][8][9][10] By inhibiting the synthesis of proteins involved in signal molecule production or reception, this compound may attenuate bacterial virulence.

Signaling_Impact Midecamycin_A4 This compound Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Midecamycin_A4->Protein_Synthesis_Inhibition Stringent_Response Stringent Response ((p)ppGpp synthesis) Protein_Synthesis_Inhibition->Stringent_Response  Mimics amino acid  starvation Quorum_Sensing_Inhibition Quorum Sensing Inhibition Protein_Synthesis_Inhibition->Quorum_Sensing_Inhibition  Inhibits synthesis of  QS components Stress_Survival Increased Stress Survival Stringent_Response->Stress_Survival Reduced_Virulence Reduced Virulence & Biofilm Formation Quorum_Sensing_Inhibition->Reduced_Virulence

Figure 3: Potential Impact of this compound on Bacterial Signaling.

Conclusion

This compound is a valuable research tool for probing the intricacies of bacterial protein synthesis. Its specific mode of action on the 50S ribosomal subunit allows for targeted studies of ribosome function and the development of novel antibacterial strategies. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into bacterial physiology and drug discovery.

References

Application Notes and Protocols: Midecamycin A4 as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a macrolide antibiotic and a minor component of the midecamycin complex produced by Streptomyces mycarofaciens.[1] As a 16-membered macrolide, it shares the common mechanism of action of this antibiotic class, which is the inhibition of bacterial protein synthesis.[1][2] While less common than the major component Midecamycin A1, this compound is a critical reference standard for the accurate quantification of midecamycin in pharmaceutical formulations, metabolism studies, and in the research and development of new macrolide antibiotics. These application notes provide an overview of this compound, its mechanism of action, and protocols for its use as a reference standard in key experimental settings.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use as a reference standard.

PropertyValue
Chemical Formula C42H67NO15
Molecular Weight 825.98 g/mol
CAS Number 36083-82-6
Appearance Off-white to white powder
Solubility Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate, benzene, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water.
Storage Store at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C. The compound should be protected from light and moisture.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase reaction and inhibits the translocation of tRNA from the A-site to the P-site, ultimately halting the elongation of the polypeptide chain.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Protein_Synthesis Protein_Synthesis 50S->Protein_Synthesis Inhibits 30S 30S Midecamycin_A4 Midecamycin_A4 Midecamycin_A4->50S Binds to 50S subunit Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of action of this compound.

Application as a Reference Standard

This compound is primarily used as a reference standard in analytical chromatography to:

  • Identify and quantify this compound in bulk drug substances and pharmaceutical formulations.

  • Serve as a benchmark in the development and validation of new analytical methods for macrolide antibiotics.

  • Act as a comparator in studies of antibiotic metabolism and pharmacokinetics.

  • Facilitate the characterization of impurities and related substances in midecamycin products.

Experimental Protocols

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound. Method validation and optimization are recommended for specific matrices.

Start Start Prep_Standard Prepare this compound Standard Solutions Start->Prep_Standard Prep_Sample Prepare Sample Solution Start->Prep_Sample HPLC_Analysis HPLC Analysis Prep_Standard->HPLC_Analysis Prep_Sample->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for HPLC quantification of this compound.

Materials:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 5.8, 0.01 mol/L)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of methanol and 0.01 mol/L phosphate buffer (pH 5.8) in a 45:55 (v/v) ratio. Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to obtain a series of standard solutions with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • For bulk drug substance, accurately weigh an appropriate amount and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • For formulated products, grind tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of midecamycin, and extract with methanol. Sonicate and filter to obtain a clear sample solution. Dilute with the mobile phase as necessary.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Methanol: 0.01 mol/L Phosphate Buffer (pH 5.8) (45:55)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 50°C

    • Detection Wavelength: 231 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and record the peak area for this compound.

  • Quantification:

    • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against susceptible bacterial strains.

Materials:

  • This compound Reference Standard

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Representative MIC Data for Midecamycin (Complex):

While specific MIC data for this compound is not widely available, the following table provides representative MIC values for the Midecamycin complex against common pathogens. Researchers should determine the specific MIC for this compound against their strains of interest.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.12 - 2
Streptococcus pneumoniae≤0.06 - 1
Streptococcus pyogenes≤0.06 - 0.5
Mycoplasma pneumoniae0.015 - 0.12

Data Presentation

Quantitative data obtained from experiments using this compound as a reference standard should be presented in a clear and organized manner.

Table Example: Calibration Data for HPLC Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
115000
575000
10152000
25380000
50760000
1001510000
0.9998

Table Example: MIC Values of this compound

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213[To be determined]
Streptococcus pneumoniae49619[To be determined]
Escherichia coli25922[To be determined]

Conclusion

This compound serves as an indispensable reference standard in antibiotic research, particularly for the quality control and development of macrolide antibiotics. The protocols provided herein offer a framework for its application in quantitative analysis and antimicrobial susceptibility testing. Researchers are encouraged to adapt and validate these methods for their specific experimental needs to ensure accurate and reproducible results. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its role within the midecamycin complex.

References

Midecamycin A4: Application Notes and Protocols for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of antimicrobial studies involving Midecamycin A4, a macrolide antibiotic. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Introduction

Midecamycin is a macrolide antibiotic derived from Streptomyces mycarofaciens. It functions by inhibiting bacterial protein synthesis through its binding to the 50S ribosomal subunit, which prevents the formation of peptide bonds and translocation during protein synthesis.[1] Midecamycin and its derivatives, such as Midecamycin acetate, have demonstrated a broad spectrum of activity against Gram-positive bacteria, some Gram-negative bacteria, and anaerobic organisms.[2] This document outlines the experimental procedures for evaluating the antimicrobial efficacy of this compound.

Data Presentation

The antimicrobial activity of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antimicrobial Activity of Midecamycin and Midecamycin Acetate (MIC in µg/mL)

MicroorganismThis compound (or Midecamycin) MIC (µg/mL)Midecamycin Acetate MIC (µg/mL)
Staphylococcus aureus1-
Streptococcus pyogenes≤0.06 (MIC90)Susceptible (93.8%)
Streptococcus pneumoniae0.25-
Bacillus subtilis1-
Moraxella catarrhalis--

Note: Data is compiled from multiple sources and different derivatives of Midecamycin. Midecamycin diacetate showed high susceptibility for S. pyogenes.[3] Midecamycin exhibited MIC values of 0.5, 1, and 0.25 µg/mL against Bacillus intestinalis, Staphylococcus aureus, and Streptococcus pneumoniae, respectively.[4] Midecamycin inhibited the majority of streptococci and staphylococci at concentrations below 3.1 µg/mL.[5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum concentration of this compound that inhibits the growth of a target microorganism.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20h D->E F Read Results: Observe for Turbidity E->F G Determine MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Shaking incubator

  • Agar plates for colony counting

  • Sterile saline for dilutions

Procedure:

  • Prepare tubes or flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Inoculate the tubes with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). Include a growth control tube without the antibiotic.

  • Incubate all tubes in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot log10 CFU/mL versus time to generate time-kill curves.

Workflow for Time-Kill Assay:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Bacterial Culture (Log Phase) C Inoculate Broth with Bacteria A->C B Add this compound to Broth at Test Concentrations B->C D Incubate with Shaking at 37°C C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 24h) D->E F Serial Dilution and Plating E->F G Incubate Plates and Count Colonies (CFU) F->G H Plot Time-Kill Curves G->H

Caption: Workflow for the time-kill assay.

Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the ability of this compound to inhibit biofilm formation.

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland) and 100 µL of medium containing serial dilutions of this compound to the wells of a 96-well plate.

  • Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells twice with PBS to remove planktonic bacteria.

  • Fix the biofilms by air-drying or with methanol for 15 minutes.

  • Stain the biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.

  • Wash the wells with water to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570-590 nm using a plate reader.

Workflow for Anti-Biofilm Assay:

Anti_Biofilm_Workflow A Inoculate Plate with Bacteria and this compound B Incubate for 24-48h to Allow Biofilm Formation A->B C Wash to Remove Planktonic Bacteria B->C D Stain with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Bound Stain E->F G Measure Absorbance F->G

Caption: Workflow for the crystal violet anti-biofilm assay.

Mechanism of Action and Signaling Pathways

This compound, like other macrolides, primarily acts by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain.

Diagram of this compound's Primary Mechanism of Action:

Macrolide_MoA cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit P_site P Site 50S_subunit->P_site A_site A Site 50S_subunit->A_site Exit_Tunnel Polypeptide Exit Tunnel 50S_subunit->Exit_Tunnel 30S_subunit 30S Subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Exit_Tunnel->Protein_Synthesis_Inhibition Blocks Midecamycin_A4 This compound Midecamycin_A4->Exit_Tunnel Binds to 23S rRNA

Caption: this compound's inhibition of bacterial protein synthesis.

Beyond their direct antimicrobial effects, macrolides are known to possess immunomodulatory properties. They can influence host inflammatory responses by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This can lead to a reduction in the production of pro-inflammatory cytokines.[7][8]

Diagram of Macrolide-Mediated Inhibition of NF-κB Signaling:

NFkB_Inhibition Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Midecamycin This compound Midecamycin->IKK Inhibits

Caption: Macrolide inhibition of the NF-κB signaling pathway.

Diagram of Macrolide Effect on MAPK Signaling Pathway:

MAPK_Modulation Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Midecamycin This compound Midecamycin->MAPK Modulates

Caption: Macrolide modulation of the MAPK signaling pathway.

References

Application Notes and Protocols: Midecamycin A4 in Synergy Testing with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This document provides detailed protocols for in vitro synergy testing of this compound with other classes of antibiotics, outlines how to present the resulting data, and illustrates relevant experimental workflows and potential mechanisms of synergy.

Data Presentation

The interaction between this compound and another antibiotic is typically quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from data obtained through checkerboard assays. The FIC index is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

The results of synergy testing should be summarized in clear, structured tables to allow for easy comparison of the effects of different antibiotic combinations against various bacterial strains.

Table 1: Illustrative Example of Checkerboard Synergy Testing Results for this compound in Combination with a Beta-Lactam Antibiotic against Streptococcus pneumoniae

Bacterial IsolateThis compound MIC (µg/mL)Beta-Lactam MIC (µg/mL)This compound MIC in Combination (µg/mL)Beta-Lactam MIC in Combination (µg/mL)FIC IndexInterpretation
S. pneumoniae 10.50.250.1250.06250.5Synergy
S. pneumoniae 210.50.250.1250.5Synergy
S. pneumoniae 30.250.1250.1250.031250.75Additive

Table 2: Illustrative Example of Time-Kill Assay Results for this compound in Combination with an Aminoglycoside Antibiotic against Staphylococcus aureus

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 24hChange in Log10 CFU/mLInterpretation
Growth Control6.08.5+2.5-
This compound (MIC)6.05.8-0.2Bacteriostatic
Aminoglycoside (MIC)6.05.5-0.5Bacteriostatic
This compound + Aminoglycoside6.03.0-3.0Synergistic and Bactericidal

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess antibiotic synergy.[2][3]

a. Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Second antibiotic stock solution

  • Sterile pipette tips and multichannel pipettes

  • Incubator

b. Protocol:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Along the x-axis of the 96-well plate, prepare serial two-fold dilutions of this compound.

    • Along the y-axis of the plate, prepare serial two-fold dilutions of the second antibiotic.

    • This creates a matrix of wells containing various concentrations of both antibiotics.

    • Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well with no antibiotics.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate FIC Index: Use the following formulas to calculate the FIC index for each well showing no growth:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • FIC Index = FIC of this compound + FIC of Second Antibiotic

Time-Kill Assay Protocol

Time-kill assays provide information on the rate of bacterial killing by antibiotics alone and in combination.

a. Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • This compound and second antibiotic at desired concentrations (e.g., based on MICs from the checkerboard assay)

  • Sterile culture tubes

  • Shaking incubator

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

b. Protocol:

  • Prepare Cultures: Prepare tubes containing CAMHB with the following:

    • No antibiotic (growth control)

    • This compound alone

    • Second antibiotic alone

    • This compound and the second antibiotic in combination

  • Inoculation: Inoculate each tube with the bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the tubes at 37°C in a shaking incubator.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Synergy_Testing_Workflow cluster_prep Preparation cluster_assay Synergy Assay cluster_analysis Data Analysis cluster_interpretation Interpretation start Start bacterial_culture Bacterial Culture (Log Phase) start->bacterial_culture antibiotic_stocks Antibiotic Stock Solutions start->antibiotic_stocks checkerboard Checkerboard Assay bacterial_culture->checkerboard time_kill Time-Kill Assay bacterial_culture->time_kill antibiotic_stocks->checkerboard antibiotic_stocks->time_kill fic_calculation FIC Index Calculation checkerboard->fic_calculation kill_curve_analysis Kill Curve Analysis time_kill->kill_curve_analysis synergy_result Synergy/ Additive/ Antagonism fic_calculation->synergy_result kill_curve_analysis->synergy_result

Workflow for in vitro antibiotic synergy testing.

Macrolide_CellWall_Synergy cluster_bacterium Bacterial Cell cluster_synergy Synergistic Mechanism cell_wall Cell Wall cell_membrane Cell Membrane mechanism Increased uptake of this compound due to cell wall damage ribosome 50S Ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Site of beta_lactam Beta-Lactam Antibiotic beta_lactam->cell_wall Inhibits Synthesis midecamycin This compound midecamycin->ribosome Inhibits

Theoretical synergy between a macrolide and a beta-lactam.

References

Midecamycin A4: Application Notes and Protocols for Veterinary Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens. Like other macrolides, it is primarily used to treat infections caused by Gram-positive bacteria and some Gram-negative bacteria. In veterinary medicine, midecamycin and its derivatives have been utilized for the treatment and control of various bacterial infections in livestock and poultry. These application notes provide a comprehensive overview of the use of this compound in veterinary microbiology, including its mechanism of action, antimicrobial spectrum, and protocols for in vitro susceptibility testing.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit of susceptible bacteria.[1][2] This binding event interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain.[1][2] The specificity of midecamycin for bacterial ribosomes over mammalian ribosomes contributes to its selective toxicity against bacteria.[3]

Signaling Pathway Diagram

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Midecamycin This compound Ribosome_50S 50S Ribosomal Subunit Midecamycin->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Caption: Mechanism of action of this compound.

Antimicrobial Spectrum and Application

This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria and some Gram-negative respiratory pathogens. It is also effective against Mycoplasma species, which are significant pathogens in poultry and swine.[4] In veterinary practice, midecamycin is used for the treatment of respiratory tract infections, enteric infections, and other bacterial diseases in swine, poultry, and cattle.[4][5]

Key Veterinary Pathogens Potentially Susceptible to this compound:
  • Pasteurella multocida : A causative agent of bovine respiratory disease (BRD) and fowl cholera.

  • Mannheimia haemolytica : A primary pathogen in bovine respiratory disease.

  • Mycoplasma gallisepticum : A major cause of chronic respiratory disease in poultry.[6]

  • Brachyspira hyodysenteriae : The causative agent of swine dysentery.[7][8]

Quantitative Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound against key veterinary pathogens is not widely available in the reviewed literature. The following table provides example MIC ranges for other macrolide antibiotics against relevant veterinary pathogens to serve as a reference. It is crucial to determine the specific MIC values for this compound against the bacterial isolates of interest through standardized laboratory testing.

PathogenAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pasteurella multocidaTilmicosin0.51.0
Mannheimia haemolyticaTulathromycin2.04.0
Mycoplasma gallisepticumTylosin0.0624.0
Brachyspira hyodysenteriaeTiamulin0.51.0

Note: The data presented in this table is for illustrative purposes and represents other macrolide antibiotics. Actual MIC values for this compound may vary and should be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.

1. Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO or ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate veterinary-specific broth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound at a high concentration (e.g., 1024 µg/mL) in the appropriate solvent.

  • Further dilutions will be made from this stock solution.

3. Preparation of Microtiter Plates:

  • Dispense 50 µL of sterile broth into wells A1 through H11 of a 96-well plate.

  • Add 100 µL of the highest concentration of this compound to be tested into well A1.

  • Perform serial two-fold dilutions by transferring 50 µL from well A1 to B1, B1 to C1, and so on, down to G1. Discard 50 µL from well G1. Well H1 will serve as the growth control (no antibiotic).

  • Repeat this process for each antibiotic being tested in subsequent columns.

  • Well H12 should contain only uninoculated broth to serve as a sterility control.

4. Inoculum Preparation:

  • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.

5. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well (A1 through H11), resulting in a final volume of 100 µL per well.

  • The final concentration of the inoculum in each well will be approximately 5 x 10^5 CFU/mL.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.

Experimental Workflow Diagram

MIC Determination Workflow start Start prep_antibiotic Prepare this compound Stock Solution and Dilutions start->prep_antibiotic prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-Well Plate with Broth and Antibiotic Dilutions prep_antibiotic->setup_plate dilute_inoculum Dilute Inoculum for Final Concentration prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC (Lowest Concentration with No Visible Growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Resistance Mechanisms

Bacterial resistance to macrolides, including midecamycin, can occur through several mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit can prevent macrolide binding.[3]

  • Active Efflux: Bacteria may acquire genes encoding for efflux pumps that actively transport the antibiotic out of the cell.

  • Drug Inactivation: Enzymatic inactivation of the macrolide molecule can occur through mechanisms such as hydrolysis or glycosylation.[4]

Conclusion

This compound is a macrolide antibiotic with potential applications in veterinary medicine for the treatment of bacterial infections in livestock and poultry. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it effective against a range of Gram-positive and some Gram-negative pathogens, as well as Mycoplasma species. Standardized antimicrobial susceptibility testing, such as the broth microdilution method to determine MIC values, is essential for guiding the appropriate and effective use of this compound in clinical settings and for monitoring the development of antimicrobial resistance. Further research is needed to establish specific MIC breakpoints and to evaluate the in vivo efficacy and pharmacokinetics of this compound in different animal species.

References

Troubleshooting & Optimization

Troubleshooting Midecamycin A4 Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides solutions for common solubility challenges encountered with Midecamycin A4 in laboratory settings. Researchers, scientists, and drug development professionals can utilize this resource to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is highly soluble in DMSO, with concentrations of up to 100 mg/mL being achievable.[1][4] It is also soluble in ethanol.[1]

Q2: Is this compound soluble in water or aqueous buffers?

A2: this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. For cell culture experiments, a stock solution in DMSO should be prepared first and then diluted to the final desired concentration in the aqueous medium.

Q3: My this compound is not dissolving completely in DMSO. What should I do?

A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-purity DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1] Always use a newly opened bottle of anhydrous, cell culture-grade DMSO.

  • Gentle warming: Gently warm the solution to 37°C to aid dissolution.[3]

  • Sonication: Use an ultrasonic bath to help break down any clumps and facilitate dissolution.[3]

  • Avoid repeated freeze-thaw cycles: Prepare aliquots of your stock solution to avoid repeated freezing and thawing, which can affect stability and solubility.[3]

Q4: What is the stability of this compound in a DMSO stock solution?

A4: this compound stock solutions in DMSO are stable for up to 1 month when stored at -20°C and for up to 1 year when stored at -80°C.[1] To ensure maximum stability, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide for In Vitro Assays

Issue: Precipitation observed after diluting DMSO stock solution into aqueous cell culture medium.

This is a common issue when diluting a compound from a high-concentration organic solvent stock into an aqueous medium.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for this compound precipitation in aqueous media.

Quantitative Solubility Data

SolventSolubilityReference
DMSO100 mg/mL (122.85 mM)[1][4]
Ethanol100 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 813.97 g/mol )

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 8.14 mg.

  • Add the this compound powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[1]

Protocol 2: Preparation of Working Solutions with Co-solvents for Improved Solubility

For applications requiring higher concentrations in aqueous media where DMSO alone is insufficient, a co-solvent system can be employed. The following are example protocols and should be optimized for your specific cell line and experimental conditions as high concentrations of these excipients may have their own cellular effects.

Formulation A: DMSO/PEG300/Tween-80/Saline [2]

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to reach a final volume of 1 mL. This results in a final this compound concentration of 2.25 mg/mL.

Formulation B: DMSO/SBE-β-CD/Saline [2]

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix thoroughly. This results in a final this compound concentration of 2.25 mg/mL.

Formulation C: DMSO/Corn Oil [2]

  • Prepare a 22.5 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly. This results in a final this compound concentration of 2.25 mg/mL.

Factors Influencing Macrolide Antibiotic Solubility

The solubility of macrolide antibiotics like this compound can be influenced by several factors. Understanding these can aid in troubleshooting and optimizing experimental conditions.

G cluster_factors Key Factors Influencing Solubility cluster_outcome Impact on this compound pH pH of the Medium Solubility Aqueous Solubility pH->Solubility Affects ionization state Temp Temperature Temp->Solubility Generally increases solubility Surfactants Presence of Surfactants/Co-solvents Surfactants->Solubility Increases solubility through micelle formation IonicStrength Ionic Strength IonicStrength->Solubility Can have complex effects

Caption: Factors influencing the aqueous solubility of macrolide antibiotics.

References

Optimizing Midecamycin A4 Concentration for MIC Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Midecamycin A4 in Minimum Inhibitory Concentration (MIC) assays, this technical support center provides essential guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a macrolide antibiotic. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of peptide bonds and the translocation of peptides, ultimately halting bacterial growth.

Q2: What is the general spectrum of activity for this compound?

This compound is primarily effective against Gram-positive bacteria and has weaker activity against Gram-negative bacteria, mycobacteria, and fungi.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For MIC assays, it is recommended to first dissolve this compound in a minimal amount of DMSO or ethanol and then dilute it to the final working concentration in the desired broth medium.

Q4: What are the key considerations for ensuring the accuracy of MIC assay results for this compound?

Several factors can influence the outcome of MIC assays.[2][3][4] Key considerations include:

  • Inoculum Size: A standardized bacterial inoculum is crucial for reproducible results.

  • Media Composition: The components of the culture medium can affect the activity of the antibiotic.

  • pH of the Medium: The pH of the growth medium can impact the stability and activity of this compound.

  • Incubation Time and Temperature: Adherence to standardized incubation parameters is essential.

  • Purity of the Antibiotic: The potency of the this compound powder will directly affect the accuracy of the prepared concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No bacterial growth in the positive control well. Inoculum viability issue or contamination of the growth medium.Prepare a fresh bacterial inoculum and use sterile techniques. Ensure the growth medium is not contaminated.
Bacterial growth in all wells, including the highest antibiotic concentration. The tested organism may be resistant to this compound. The antibiotic may have degraded.Verify the identity and expected susceptibility of the bacterial strain. Prepare a fresh stock solution of this compound.
Inconsistent MIC values across replicate plates. Pipetting errors leading to inaccurate serial dilutions. Variation in inoculum density between plates.Use calibrated pipettes and ensure proper mixing during serial dilutions. Standardize the inoculum preparation carefully.
Contamination in some wells. Non-sterile technique during plate preparation.Handle all materials under aseptic conditions.

Quantitative Data Summary

Solubility of Midecamycin

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)60 mg/mL[5]
Ethanol50 mg/mL[5]

Sonication is recommended to aid dissolution.[5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a minimal volume of a suitable solvent (e.g., DMSO or ethanol). Sonication may be used to facilitate dissolution.

  • Once fully dissolved, bring the solution to the final desired stock concentration with the same solvent.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.

Broth Microdilution MIC Assay Protocol

This protocol is based on the general principles of the broth microdilution method.

  • Prepare Serial Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a designated row.

    • Prepare a starting concentration of this compound in MHB that is twice the highest concentration to be tested.

    • Add 100 µL of this starting this compound solution to well 1 of the same row.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (broth and inoculum, no antibiotic).

    • Well 12 will serve as the negative control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Visualizations

Experimental_Workflow This compound MIC Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum inoculation Inoculate Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC Value incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected MIC Results start Unexpected MIC Result check_controls Are Controls Valid? start->check_controls growth_in_neg Growth in Negative Control? check_controls->growth_in_neg No no_growth_in_pos No Growth in Positive Control? check_controls->no_growth_in_pos No check_resistance Is Organism Resistant? check_controls->check_resistance Yes contamination Action: Check for Contamination growth_in_neg->contamination inoculum_issue Action: Re-prepare Inoculum no_growth_in_pos->inoculum_issue check_antibiotic Antibiotic Degradation? check_resistance->check_antibiotic No confirm_resistance Action: Confirm Resistance Profile check_resistance->confirm_resistance Yes check_procedure Procedural Error? check_antibiotic->check_procedure No fresh_antibiotic Action: Prepare Fresh Antibiotic Solution check_antibiotic->fresh_antibiotic Yes review_protocol Action: Review Protocol and Technique check_procedure->review_protocol

Caption: A logical flowchart for troubleshooting unexpected MIC assay results.

References

How to prevent Midecamycin A4 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Midecamycin A4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and preventing common issues such as precipitation in culture media.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in culture media can significantly impact experimental outcomes by altering the effective concentration of the compound. The following guide provides a systematic approach to identify and mitigate potential causes of precipitation.

Initial Checks and Solvent Considerations

This compound, like many macrolide antibiotics, has limited aqueous solubility.[1] Therefore, proper solvent selection and handling are critical.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and Ethanol are the recommended solvents for preparing this compound stock solutions.[2][3] It is practically insoluble in water.[2]

  • Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent. This minimizes the volume of organic solvent added to the aqueous culture medium, reducing the risk of precipitation.

  • Fresh Solvents: Use fresh, anhydrous grade DMSO, as it can absorb moisture, which may reduce the solubility of this compound.[3]

Experimental Protocol for Preparing and Using this compound
  • Stock Solution Preparation:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO or Ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

    • To aid dissolution, sonication or gentle warming to 37°C can be employed.[4]

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Adding this compound to Culture Media:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • Warm the culture medium to 37°C.

    • Vortex or gently swirl the culture medium while adding the this compound stock solution dropwise. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent in the culture medium should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity and precipitation.

Investigating Potential Causes of Precipitation

If precipitation is observed after adding this compound to the culture medium, consider the following factors:

  • pH of the Medium: Macrolides are basic compounds and their solubility can be pH-dependent, with decreased solubility in acidic conditions.[1][5] Ensure the pH of your culture medium is within the optimal range for both your cells and this compound stability.

  • Temperature: Temperature shifts can cause components to fall out of solution. Ensure that both the this compound stock solution and the culture medium are at the appropriate temperature (typically 37°C) before mixing. Avoid cold shock.

  • Interactions with Media Components: Culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of certain ions or proteins can interact with this compound, leading to precipitation.[6] Consider using a serum-free medium or reducing the serum concentration if possible, as serum proteins can sometimes contribute to compound precipitation.

  • Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubilitySource
DMSO≥ 36 mg/mL[4]
DMSO60 mg/mL[2]
DMSO100 mg/mL[3]
DMSO2 mg/mL (clear solution)[7]
Ethanol50 mg/mL[2]
WaterInsoluble[2][3]

Note: Solubility can vary between different batches and suppliers.

Mandatory Visualization

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed in Culture Medium check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock solution. Use anhydrous DMSO/Ethanol. Consider sonication or warming. check_stock->prepare_new_stock No check_procedure Review addition procedure. Was the medium pre-warmed? Was the stock added dropwise with mixing? check_stock->check_procedure Yes prepare_new_stock->check_procedure adjust_procedure Adjust addition protocol. Pre-warm medium to 37°C. Add stock slowly while vortexing. check_procedure->adjust_procedure No check_concentration Is the final concentration too high? check_procedure->check_concentration Yes adjust_procedure->check_concentration lower_concentration Lower the final working concentration. check_concentration->lower_concentration Yes check_media_ph Check pH of the culture medium. check_concentration->check_media_ph No resolved Precipitation Resolved lower_concentration->resolved check_media_components Investigate potential interactions with media components (e.g., high salt, serum). check_media_ph->check_media_components check_media_components->resolved

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound?

A1: Based on available data, high-purity DMSO or Ethanol are the recommended solvents for preparing stock solutions of this compound.[2][3] It is insoluble in water.[2]

Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?

A2: First, ensure your stock solution is fully dissolved and clear. When adding the stock solution to your pre-warmed (37°C) culture medium, add it dropwise while gently vortexing or swirling the medium to ensure rapid dispersal. Also, verify that the final concentration of the organic solvent (e.g., DMSO) is low, typically below 0.5%.

Q3: Can the pH of my culture medium affect the solubility of this compound?

A3: Yes. This compound is a macrolide, which are generally basic compounds.[1] The solubility of basic compounds can decrease in more acidic environments.[5] Ensure your culture medium is properly buffered and at the correct physiological pH.

Q4: I have followed all the steps, but I still see some precipitation. What else could be the cause?

A4: If you have ruled out issues with your stock solution preparation and addition procedure, the precipitation may be due to interactions with components in your specific culture medium.[6] High concentrations of salts or proteins in serum can sometimes lead to the precipitation of less soluble compounds. You could try using a different medium formulation or reducing the serum concentration to see if that resolves the issue.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions should be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[4]

References

Midecamycin A4 stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Midecamycin A4 in various buffer systems. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A1: The antibacterial activity of midecamycin acetate is reported to be enhanced in a pH range of 7 to 8, which suggests that the stability of this compound is likely greatest in neutral to slightly alkaline conditions.[1] It is recommended to maintain the pH of your buffer system within this range to minimize degradation.

Q2: Which buffer systems are recommended for working with this compound?

A2: Phosphate buffer has been successfully used as a component of the mobile phase for the HPLC analysis of midecamycin at pH 5.8, indicating its compatibility for short-term analytical purposes.[2] For general laboratory use and to maintain stability, phosphate buffer, TRIS buffer, and citrate buffer can be considered. However, the choice of buffer may influence the stability, and it is crucial to validate the stability for your specific experimental conditions.

Q3: What are the primary degradation pathways for this compound?

A3: As a 16-membered macrolide, this compound is susceptible to hydrolysis, particularly under acidic or strongly basic conditions. This can lead to the opening of the lactone ring, resulting in a loss of biological activity. One identified degradation product is "open-loop midecamycin A".[3] Additionally, enzymatic degradation through hydrolysis of the macrolactone ring can occur, although 16-membered macrolides like midecamycin are generally more resistant to this type of inactivation compared to 14- and 15-membered macrolides.

Q4: How should I store this compound solutions to ensure stability?

A4: For short-term storage, it is advisable to keep this compound solutions refrigerated at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is recommended. The stability in solution is dependent on the buffer system, pH, and temperature. A study on midecamycin tablets indicated that a solution was stable for up to 48 hours at 25°C in a specific diluent.[3]

Troubleshooting Guide

Issue Possible Cause Recommendation
Loss of this compound activity in experiments. Degradation due to inappropriate pH of the buffer.Verify the pH of your buffer system and adjust to a neutral or slightly alkaline pH (7.0-8.0).
Exposure to high temperatures for extended periods.Minimize the time this compound solutions are kept at room temperature. Store solutions at 2-8°C for short-term use or frozen for long-term storage.
Contamination with enzymes that can degrade macrolides.Ensure all reagents and equipment are sterile. Consider adding an enzyme inhibitor if enzymatic degradation is suspected.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into various byproducts.This is indicative of sample instability. Review your sample preparation and storage procedures. Refer to the degradation pathway diagram to identify potential degradation products.
Interaction with components of the buffer system.Evaluate the compatibility of your chosen buffer with this compound. Consider switching to an alternative buffer system if interactions are suspected.
Inconsistent experimental results. Variability in the stability of this compound solutions between experiments.Prepare fresh solutions for each experiment. Ensure consistent storage conditions and handling procedures.

This compound Stability Data

The following table summarizes the expected stability of this compound in different buffer systems at various pH values and temperatures. This data is illustrative and based on general knowledge of macrolide stability. It is highly recommended to perform a stability study for your specific experimental conditions.

Buffer System (0.1 M)pHTemperature (°C)Time (hours)Remaining this compound (%)
Phosphate Buffer5.02524~85%
Phosphate Buffer7.42524>95%
Phosphate Buffer7.4472>98%
Citrate Buffer5.02524~80%
Citrate Buffer7.02524~92%
TRIS-HCl Buffer7.42524>95%
TRIS-HCl Buffer8.02524>97%

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions
  • Phosphate Buffer (0.1 M, pH 7.4):

    • Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 800 mL of purified water.

    • Adjust the pH to 7.4 with a 1 M sodium hydroxide (NaOH) solution.

    • Add purified water to a final volume of 1000 mL.

    • Filter the buffer through a 0.22 µm filter.

  • Citrate Buffer (0.1 M, pH 5.0):

    • Dissolve 2.10 g of citric acid monohydrate in 800 mL of purified water.

    • Adjust the pH to 5.0 with a 1 M sodium hydroxide (NaOH) solution.

    • Add purified water to a final volume of 1000 mL.

    • Filter the buffer through a 0.22 µm filter.

  • TRIS-HCl Buffer (0.1 M, pH 7.4):

    • Dissolve 1.21 g of Tris (tris(hydroxymethyl)aminomethane) in 800 mL of purified water.

    • Adjust the pH to 7.4 with a 1 M hydrochloric acid (HCl) solution.

    • Add purified water to a final volume of 1000 mL.

    • Filter the buffer through a 0.22 µm filter.

Protocol 2: this compound Stability Assessment using HPLC
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the respective buffer (Phosphate, Citrate, or TRIS) to a final concentration of 100 µg/mL.

  • Incubation:

    • Aliquot the this compound solutions into separate vials for each time point.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 40°C).

  • HPLC Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective vial.

    • Analyze the sample using a validated stability-indicating HPLC method. An example method is provided below.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and 0.1 M phosphate buffer (pH 5.8).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 231 nm.[2]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) dilute Dilute Stock to 100 µg/mL in each Buffer prep_stock->dilute prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, TRIS) prep_buffers->dilute aliquot Aliquot Samples for Time Points dilute->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 40°C) aliquot->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw hplc HPLC Analysis withdraw->hplc data Data Analysis (% Remaining) hplc->data degradation_pathway Midecamycin_A4 This compound (Active) Hydrolysis Hydrolysis (Acidic/Basic Conditions) Midecamycin_A4->Hydrolysis Open_Loop Open-Loop Midecamycin A (Inactive) Hydrolysis->Open_Loop Further_Degradation Further Degradation Products Open_Loop->Further_Degradation

References

Technical Support Center: Midecamycin A4 Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results for Midecamycin A4.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: Why am I seeing significant well-to-well variation in my this compound MIC replicates for the same concentration?

Answer: Inconsistent results across replicates often point to issues with solution homogeneity or pipetting accuracy.

  • This compound Solubility and Preparation: this compound is typically dissolved in a solvent like DMSO before being diluted in broth.[1] Ensure the stock solution is fully dissolved and vortexed thoroughly before preparing serial dilutions. Incomplete dissolution can lead to variable concentrations across the plate.

  • Inoculum Homogeneity: The bacterial inoculum must be a uniform suspension. Vortex the standardized inoculum gently before and during addition to the microplate wells to prevent bacterial settling.

  • Pipetting Technique: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error. Ensure pipettes are properly calibrated and use appropriate techniques to avoid bubbles and ensure complete volume transfer.

  • Edge Effects: Evaporation from the outer wells of a microplate during incubation can concentrate both the antibiotic and media components, leading to skewed results. To mitigate this, fill the peripheral wells with sterile water or broth and do not use them for experimental data.

Question 2: My MIC values for quality control (QC) strains are consistently out of the expected range. What should I check?

Answer: When QC strains produce unexpected MICs, it indicates a systematic error in the experimental setup. A QC strain must be tested with each assay to ensure the test system is working correctly.[2]

  • QC Strain Viability and Purity: Ensure the QC strain (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) has been stored correctly and is not contaminated.[3] It's good practice to periodically re-culture from a fresh stock.

  • This compound Potency: The antibiotic powder may have degraded due to improper storage (e.g., exposure to light or moisture). Prepare a fresh stock solution from a new vial if possible.

  • Inoculum Density: The final concentration of the bacterial inoculum is critical.[4] A common final density is ~5 x 10^5 CFU/mL.[5] An inoculum that is too dense can result in falsely high MICs, while an overly dilute inoculum can lead to falsely low values. Verify your standardization method (e.g., McFarland standards, spectrophotometer).

  • Media Composition and pH: Midecamycin, like other macrolides, can have its activity influenced by pH.[6][7] The activity of midecamycin acetate is reportedly potentiated at a pH of 7-8.[6][7] Prepare your Mueller-Hinton Broth (MHB) or other testing media according to the manufacturer's instructions and verify the final pH is within the recommended range (typically 7.2-7.4).

Question 3: I'm observing "skipped wells," where there is growth at a higher concentration but no growth at a lower one. What causes this?

Answer: Skipped wells are often due to contamination, improper dilution, or the presence of resistant subpopulations.

  • Contamination: A single contaminating organism resistant to this compound can cause turbidity in a well that should show inhibition. Strict aseptic technique is paramount.

  • Dilution Error: A simple mistake during the serial dilution process can lead to an incorrect concentration in one or more wells. Carefully review your dilution scheme and technique.

  • Resistant Subpopulations: The initial inoculum might contain a small number of resistant mutants.[8][9] These can sometimes grow at intermediate concentrations, especially with high bacterial loads.[9]

  • Precipitation: At higher concentrations, the antibiotic may precipitate out of the solution, reducing its effective concentration in that well. Visually inspect the wells for any signs of precipitation.

Question 4: How long should I incubate my MIC plates, and can this affect my results?

Answer: Incubation time is a critical parameter. For most non-fastidious bacteria, a standard incubation period is 16-24 hours at 37°C.[5]

  • Inadequate Incubation: Reading the plates too early may not allow sufficient time for bacterial growth, leading to falsely low MICs.

  • Excessive Incubation: Over-incubation can lead to the breakdown of the antibiotic or the emergence of resistant mutants, resulting in falsely high MICs.

  • Trailing Endpoints: Some drug-bug combinations result in "trailing," where a small amount of growth occurs over a range of concentrations. This can make the endpoint difficult to determine. The MIC should be recorded as the lowest concentration with no visible growth.[5]

Quantitative Data Summary

The following table provides expected MIC ranges for common QC strains as recommended by standards organizations like EUCAST. Note that specific ranges for this compound may not be as widely published as for other macrolides; ranges for Erythromycin are often used as a reference for macrolide QC.

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™Erythromycin0.25 - 1
Enterococcus faecalis ATCC® 29212™Erythromycin1 - 4
Streptococcus pneumoniae ATCC® 49619™Erythromycin0.03 - 0.12

Note: These are reference ranges for Erythromycin. Laboratories should establish their own internal QC ranges for this compound based on validated standard operating procedures.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][10]

  • Preparation of this compound Stock Solution: a. Weigh a precise amount of this compound powder. b. Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[1] c. Aliquot and store at -20°C or below, protected from light.

  • Preparation of Microdilution Plates: a. Prepare a working solution of this compound by diluting the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. In a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the highest concentration of this compound (in CAMHB) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). Well 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells. This typically requires a 1:100 dilution of the standardized suspension.

  • Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate (e.g., with an adhesive film) to prevent evaporation and contamination. c. Incubate the plate at 37°C for 16-24 hours in ambient air.[5]

  • Reading and Interpreting Results: a. After incubation, check the control wells. There should be clear growth in the growth control (well 11) and no growth in the sterility control (well 12). b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[5] This can be determined by eye or with a plate reader.

Visualizations

troubleshooting_workflow start Inconsistent this compound MIC Results Observed qc_check Are QC Strain MICs within acceptable range? start->qc_check replicate_check Is variation high between replicates? qc_check->replicate_check Yes systematic_error Systematic Error Suspected qc_check->systematic_error No random_error Random/Technical Error Suspected replicate_check->random_error Yes end_review Review Data for Skipped Wells or Trailing Endpoints replicate_check->end_review No check_reagents Check Reagent Quality: 1. This compound Potency/Storage 2. Media Preparation (pH) 3. QC Strain Viability systematic_error->check_reagents check_inoculum Verify Inoculum: 1. Standardization Method (McFarland/OD) 2. Final Density Calculation systematic_error->check_inoculum check_incubation Review Incubation: 1. Temperature (37°C) 2. Duration (16-24h) 3. Atmosphere systematic_error->check_incubation check_reagents->end_review check_inoculum->end_review check_incubation->end_review check_homogeneity Check Homogeneity: 1. Full Dissolution of Stock 2. Vortex Inoculum/Reagents Before Use random_error->check_homogeneity check_pipetting Review Technique: 1. Pipette Calibration 2. Aseptic Technique 3. Avoid Edge Effects random_error->check_pipetting check_homogeneity->end_review check_pipetting->end_review

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

factors_influencing_mic cluster_reagent Reagent & Media Factors cluster_bacterial Bacterial Factors cluster_procedural Procedural Factors antibiotic This compound (Potency, Solubility) mic_result Final MIC Result (Accuracy & Reproducibility) antibiotic->mic_result media Growth Medium (Composition, pH) media->mic_result inoculum Inoculum Density (~5x10^5 CFU/mL) inoculum->mic_result strain Bacterial Strain (QC vs. Test, Resistance) strain->mic_result incubation Incubation (Time, Temp, Atmosphere) incubation->mic_result technique Technique (Pipetting, Asepsis) technique->mic_result plate_setup Plate Setup (Dilutions, Edge Effects) plate_setup->mic_result

Caption: Key factors influencing the outcome of this compound MIC experiments.

References

Technical Support Center: Enhancing Midecamycin A4 Production in Streptomyces mycarofaciens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing Midecamycin A4 yield from Streptomyces mycarofaciens. The following sections detail common issues, frequently asked questions, experimental protocols, and the underlying biological pathways.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the fermentation process, offering potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production 1. Suboptimal Fermentation Medium: Inadequate or imbalanced carbon, nitrogen, or phosphate sources. 2. Incorrect Fermentation Conditions: pH, temperature, aeration, or agitation speed not optimized. 3. Strain Instability: Genetic mutations or loss of productivity after repeated subculturing. 4. Precursor Limitation: Insufficient supply of essential building blocks for the midecamycin backbone. 5. Inhibitory Compounds: Presence of substances in the medium that inhibit bacterial growth or secondary metabolism.1. Medium Optimization: Systematically evaluate different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, peptone) sources. Refer to the quantitative data tables below for starting points. 2. Parameter Optimization: Conduct small-scale experiments to determine the optimal pH (typically 6.5-7.5), temperature (28-30°C), and aeration/agitation levels for your specific fermentor setup. 3. Strain Maintenance: Use fresh cultures from cryopreserved stocks for each fermentation. Periodically re-isolate high-producing colonies. 4. Precursor Feeding: Supplement the medium with precursors like propionate and butyrate. 5. Medium Component Analysis: Test for and remove any potential inhibitory compounds from the raw materials used in the medium.
Inconsistent this compound Yields 1. Variability in Raw Materials: Inconsistent quality of complex medium components like soybean meal or yeast extract. 2. Inoculum Variability: Differences in the age, density, or physiological state of the seed culture. 3. Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or dissolved oxygen during the fermentation run.1. Standardize Raw Materials: Source high-quality, consistent batches of medium components. Consider using chemically defined media for greater reproducibility, although this may be more expensive. 2. Standardize Inoculum: Implement a strict protocol for seed culture preparation, including incubation time, agitation speed, and transfer volume. 3. Improve Process Control: Calibrate probes and ensure reliable control of all fermentation parameters.
Foaming During Fermentation 1. High Protein Content: Certain nitrogen sources can lead to excessive foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming.1. Antifoam Agents: Add an appropriate antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without causing excessive foaming.
Poor Cell Growth 1. Nutrient Limitation: Lack of essential nutrients in the medium. 2. Suboptimal Growth Conditions: Incorrect pH or temperature for vegetative growth. 3. Contamination: Presence of competing microorganisms.1. Medium Enrichment: Ensure the medium contains all necessary macro- and micronutrients. 2. Optimize Growth Phase: Maintain optimal conditions for biomass accumulation before shifting to production phase conditions if a two-stage process is used. 3. Aseptic Technique: Ensure strict aseptic techniques are followed throughout the process.

Frequently Asked Questions (FAQs)

Q1: What are the key precursors for this compound biosynthesis?

A1: this compound is a 16-membered macrolide, a polyketide synthesized from short-chain carboxylic acid precursors. The primary building blocks are derived from acetyl-CoA, propionyl-CoA, and butyryl-CoA. Supplementing the fermentation medium with precursors like sodium propionate or sodium butyrate can sometimes enhance the yield.

Q2: How can I genetically engineer Streptomyces mycarofaciens to improve this compound yield?

A2: Several genetic engineering strategies can be employed:

  • Overexpression of Pathway-Specific Regulatory Genes: The midecamycin biosynthetic gene cluster contains regulatory genes, such as homologs of srm22 and srm40 found in the spiramycin gene cluster, which act as positive regulators.[1] Overexpressing these genes can enhance the transcription of the entire biosynthetic pathway.

  • Modification of Tailoring Enzymes: The gene mdmB encodes a 3-O-acyltransferase responsible for adding a propionyl group to the macrolactone ring.[2][3] Engineering this enzyme could potentially improve its efficiency.

  • Increasing Precursor Supply: Overexpressing genes involved in the synthesis of acetyl-CoA, propionyl-CoA, and other precursors can increase the pool of building blocks for midecamycin synthesis.

  • Heterologous Expression: The midecamycin polyketide synthase (PKS) genes have been successfully expressed in other Streptomyces species like S. fradiae, which may offer a more robust production host.[4]

Q3: What is the optimal pH and temperature for this compound production?

A3: While the optimal conditions can vary slightly depending on the specific strain and fermentation setup, a temperature of 28-30°C and a pH range of 6.5-7.5 are generally considered favorable for midecamycin production in Streptomyces mycarofaciens.

Q4: How can I monitor this compound production during fermentation?

A4: this compound concentration can be monitored by taking samples from the fermentation broth at regular intervals. The mycelium is separated by centrifugation or filtration, and the supernatant is extracted with an organic solvent like ethyl acetate. The concentration is then quantified using High-Performance Liquid Chromatography (HPLC).

Q5: What are common contaminants in Streptomyces fermentations and how can they be avoided?

A5: Common contaminants include other bacteria (like Bacillus) and fungi. Strict aseptic techniques are the primary defense. This includes sterilizing all media and equipment, working in a laminar flow hood for all transfers, and maintaining positive pressure in the fermentor. The use of selective antibiotics in the initial stages of culture development can also be considered, but this is not typically done during the production phase.

Quantitative Data Presentation

The following tables summarize generalized quantitative data for optimizing this compound production. These values are illustrative and based on typical results for macrolide fermentation in Streptomyces. Optimal conditions for a specific process should be determined experimentally.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Relative this compound Yield (%)
Glucose100
Soluble Starch120
Maltose90
Glycerol75

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Relative this compound Yield (%)
Soybean Meal100
Peptone85
Yeast Extract110
Ammonium Sulfate60

Table 3: Effect of pH on this compound Yield

Initial pHRelative this compound Yield (%)
5.550
6.595
7.0100
8.080

Table 4: Effect of Temperature on this compound Yield

Temperature (°C)Relative this compound Yield (%)
2580
28100
3290
3740

Experimental Protocols

Protocol 1: Fermentation of Streptomyces mycarofaciens for this compound Production
  • Seed Culture Preparation:

    • Inoculate a loopful of S. mycarofaciens spores or mycelial fragments from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Fermentation:

    • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture. A typical production medium might contain (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 2 g CaCO3, with the pH adjusted to 7.0 before sterilization.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Aseptically withdraw 5 mL samples every 24 hours.

    • Centrifuge the sample at 5000 x g for 10 minutes to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Analyze the ethyl acetate extract for this compound concentration using HPLC.

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • To 1 mL of fermentation supernatant, add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Quantification by HPLC:

    • Reconstitute the dried extract in a known volume (e.g., 500 µL) of mobile phase.

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase, for example, a gradient of acetonitrile and phosphate buffer (pH 7.0).

    • Detect this compound by UV absorbance at approximately 232 nm.

    • Quantify the concentration by comparing the peak area to a standard curve of purified this compound.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

This compound is a polyketide synthesized by a Type I Polyketide Synthase (PKS). The following diagram illustrates a putative biosynthetic pathway leading to the this compound precursor, protylonolide, and its subsequent modifications.

Midecamycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_macrolactone Macrolactone Formation cluster_tailoring Post-PKS Tailoring Acetyl_CoA Acetyl-CoA PKS_Modules PKS Modules (Loading and Elongation) Acetyl_CoA->PKS_Modules Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS_Modules Butyryl_CoA Butyryl-CoA Butyryl_CoA->PKS_Modules Protylonolide Protylonolide (16-membered macrolactone) PKS_Modules->Protylonolide Cyclization Intermediate1 Hydroxylated Intermediate Protylonolide->Intermediate1 Hydroxylation Intermediate2 Glycosylated Intermediate (Mycarose and Mycaminose addition) Intermediate1->Intermediate2 Glycosylation Midecamycin_A4 This compound Intermediate2->Midecamycin_A4 Acylation (mdmB)

Caption: Putative biosynthetic pathway of this compound.

Regulatory Cascade for Midecamycin Biosynthesis

The biosynthesis of midecamycin is thought to be controlled by a regulatory cascade similar to that of spiramycin, involving pathway-specific activators.

Midecamycin_Regulation cluster_regulation Regulatory Cascade Global_Signals Global Regulatory Signals (e.g., nutrient limitation) Srm22_homolog Srm22 Homolog (Activator 1) Global_Signals->Srm22_homolog activates Srm40_homolog Srm40 Homolog (Activator 2) Srm22_homolog->Srm40_homolog activates transcription of Midecamycin_BGC Midecamycin Biosynthetic Genes (BGC) Srm40_homolog->Midecamycin_BGC activates transcription of Yield_Improvement_Workflow Start Start: Low this compound Yield Fermentation_Optimization Fermentation Optimization (Medium, pH, Temp, Aeration) Start->Fermentation_Optimization Analysis Analyze this compound Titer (HPLC) Fermentation_Optimization->Analysis Strain_Improvement Strain Improvement (Mutagenesis and Screening) Strain_Improvement->Fermentation_Optimization Strain_Improvement->Analysis Metabolic_Engineering Metabolic Engineering (Genetic Modification) Metabolic_Engineering->Fermentation_Optimization Metabolic_Engineering->Analysis Analysis->Strain_Improvement Further Improvement Needed Analysis->Metabolic_Engineering Targeted Improvement High_Yield End: Improved this compound Yield Analysis->High_Yield Success

References

Midecamycin A4 Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Midecamycin A4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in various biochemical assays. As a macrolide antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][4] However, its complex structure and potential for off-target effects may lead to unexpected results in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that could cause assay interference?

A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.[1][3][4] In cell-based assays involving bacteria, this will directly impact results related to protein expression, including reporter gene assays (e.g., luciferase, β-galactosidase). Furthermore, off-target interactions with eukaryotic cellular components cannot be ruled out and may contribute to assay interference.

Q2: Are there known off-target effects of this compound in eukaryotic cells?

A2: While specific data on this compound is limited, some macrolides have been reported to have immunomodulatory effects and can influence cellular processes in eukaryotes. For instance, some macrolides can affect cytokine production and T-lymphocyte function.[5][6] Such effects could indirectly interfere with cell-based assays measuring inflammatory responses or cell signaling pathways.

Q3: Can this compound interfere with absorbance- or fluorescence-based assays?

A3: Direct interference of this compound with absorbance or fluorescence readings has not been widely reported. However, as a complex organic molecule, it may exhibit intrinsic absorbance or fluorescence at certain wavelengths. It is crucial to run appropriate controls, including this compound alone in the assay buffer, to determine its spectral properties and potential for direct interference.

Q4: How does the solvent used to dissolve this compound affect biochemical assays?

A4: this compound is often dissolved in organic solvents like DMSO. High concentrations of these solvents can be toxic to cells and inhibit enzyme activity, leading to assay artifacts. Always include a vehicle control (the solvent without this compound) in your experiments to account for any solvent-related effects.

Troubleshooting Guides

Issue 1: Unexpected Results in Cell-Based Viability Assays (e.g., MTT, XTT, AlamarBlue)

Possible Cause: Interference with cellular metabolism or direct chemical interaction with assay reagents. Some macrolides have been shown to potentially cause mitochondrial dysfunction, which would directly impact assays based on metabolic activity.

Troubleshooting Steps:

  • Run a Vehicle Control: Ensure the solvent used to dissolve this compound is not causing the observed effect.

  • Perform a Cell-Free Assay Control: Test this compound directly with the assay reagents (MTT, XTT, resazurin) in the absence of cells to check for any direct chemical reduction or oxidation of the dye.

  • Use an Alternative Viability Assay: Switch to a viability assay with a different detection principle, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion), which is less dependent on metabolic activity.

Experimental Protocol: Cell-Free Interference Assay

  • Prepare a solution of this compound in the assay medium at the highest concentration used in your experiments.

  • Add the viability assay reagent (e.g., MTT, resazurin) to the this compound solution.

  • Incubate for the same duration as your cellular experiment.

  • Measure the absorbance or fluorescence and compare it to a control well containing only the assay medium and reagent. A significant change in the signal indicates direct interference.

Issue 2: Altered Reporter Gene Expression in Bacterial or Eukaryotic Systems

Possible Cause: Inhibition of protein synthesis or off-target effects on transcription/translation machinery.

Troubleshooting Steps:

  • Confirm Target Specificity: In bacterial systems, the effect is likely due to the on-target inhibition of protein synthesis.

  • Assess Eukaryotic Impact: In eukaryotic cells, unexpected changes in reporter gene expression could be an off-target effect. To investigate this, consider the following:

    • Use a Constitutive Reporter: Compare the effect of this compound on your inducible reporter to a constitutively expressed reporter (e.g., under a CMV or SV40 promoter) to check for general effects on protein synthesis.

    • Measure Reporter mRNA Levels: Use RT-qPCR to determine if this compound is affecting the transcription of the reporter gene. A decrease in protein without a change in mRNA would suggest translational inhibition.

Experimental Workflow: Investigating Reporter Gene Interference

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Potential Conclusions A Unexpected change in reporter gene assay result B Run Vehicle Control A->B C Use Constitutive Reporter B->C If same as treated E Effect is due to solvent B->E If different from treated D Measure Reporter mRNA (RT-qPCR) C->D If constitutive reporter is unaffected F General effect on protein synthesis C->F If reporter is also affected G Transcriptional effect D->G If mRNA levels are altered H Translational effect D->H If mRNA levels are unchanged

Caption: Troubleshooting workflow for reporter gene assay interference.
Issue 3: Inconsistent Results in Enzyme-Linked Immunosorbent Assays (ELISAs)

Possible Cause: Non-specific binding to antibodies or other assay components, or interference with the enzymatic detection step.

Troubleshooting Steps:

  • Spike-in Control: Add a known amount of the analyte of interest to a sample with and without this compound. A lower-than-expected recovery in the presence of this compound suggests interference.

  • Test for Antibody Binding: Coat a plate with your capture or detection antibody and add this compound to see if it generates a signal on its own.

  • Enzyme Activity Control: Test the effect of this compound directly on the enzyme used for detection (e.g., Horseradish Peroxidase - HRP) and its substrate.

Data Summary

Table 1: Potential this compound Interference and Mitigation Strategies

Assay TypePotential Interference MechanismRecommended Troubleshooting Steps
Cell Viability (Metabolic) Inhibition of mitochondrial respiration, direct reaction with assay dye.Run cell-free controls, use a membrane integrity-based assay.
Reporter Gene Assays Inhibition of protein synthesis (on-target in bacteria, off-target in eukaryotes).Use constitutive reporters, measure mRNA levels via RT-qPCR.
ELISA Non-specific binding to antibodies, interference with enzyme activity.Perform spike and recovery experiments, test for direct antibody binding and enzyme inhibition.
Kinase Assays ATP competition, non-specific enzyme inhibition.Run kinase-dead controls, perform dose-response curves to assess specificity.

Signaling Pathway Considerations

This compound's primary role is in inhibiting bacterial protein synthesis. However, should off-target effects on eukaryotic signaling be suspected, it is important to consider pathways that are sensitive to translational inhibition or cellular stress.

Diagram: Hypothetical Off-Target Signaling Impact

G Midecamycin This compound Ribosome Eukaryotic Ribosome (Potential Off-Target) Midecamycin->Ribosome Potential weak interaction Protein Reduced Global Protein Synthesis Ribosome->Protein Stress Cellular Stress Response Protein->Stress Signaling Specific Signaling Pathways Protein->Signaling Altered levels of key signaling proteins UPR Unfolded Protein Response (UPR) Stress->UPR Apoptosis Apoptosis Stress->Apoptosis

Caption: Potential off-target effects of this compound on eukaryotic cells.

References

Technical Support Center: Optimizing HPLC Parameters for Midecamycin A4 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Midecamycin A4.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization.[1][2] - Secondary interactions with residual silanols on the column.[1] - Column overload.- Adjust the mobile phase pH. For macrolides, a neutral pH around 7.3 has been shown to be effective. - Add a competitor base or use a base-deactivated column. - Reduce the injection volume or sample concentration.
Poor Resolution Between this compound and Other Components - Mobile phase composition is not optimal. - Inadequate column efficiency. - Incorrect gradient slope.- Optimize the organic modifier (acetonitrile is often preferred over methanol). - Adjust the gradient elution program to increase the separation time between closely eluting peaks. - Try a different stationary phase or a column with a smaller particle size for higher efficiency. The Extend-C18 column has demonstrated good results.
Fluctuating Retention Times - Inconsistent mobile phase preparation. - Unstable column temperature. - Pump malfunction or leaks.[3]- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature, for example, at 35°C. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[3]
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[4][5] - Air bubbles in the system.[4][5] - Incomplete mobile phase mixing.- Use high-purity solvents and freshly prepared mobile phase. - Degas the mobile phase thoroughly.[4] - Flush the detector cell.[5] - Ensure proper mixing of the mobile phase components.
Low Signal Intensity - Incorrect detection wavelength. - Low sample concentration. - Sample degradation.- Midecamycin components typically have maximum absorption around 232 nm. - Increase the sample concentration or injection volume. - Ensure proper sample handling and storage to prevent degradation. A diluent of mobile phase A and B at a 60:40 ratio can be used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for this compound separation?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. One validated method utilizes an Agilent Extend-C18 column (250 mm × 4.6 mm, 5 µm) with a gradient elution. The mobile phase consists of a 100 mmol/L formic acid amine solution (pH adjusted to 7.3 ± 0.1) as mobile phase A and acetonitrile as mobile phase B. The detection wavelength is typically set at 232 nm.

Q2: How can I optimize the mobile phase for better separation?

A2: Mobile phase optimization is crucial. You can adjust the pH of the aqueous phase; a pH of around 7.3 has been shown to provide good peak shape. The choice of organic modifier is also important, with acetonitrile often being preferred over methanol for macrolide analysis to avoid adduct formation. Experiment with different gradient profiles to achieve the desired resolution between this compound and its related substances.

Q3: What type of column is most suitable for this compound analysis?

A3: C18 columns are widely used and have been shown to be effective for the separation of Midecamycin and its components. Specifically, the Agilent Extend-C18 column (250 mm × 4.6 mm, 5 µm) has been reported to provide excellent separation and peak shape. Other C18 columns from different manufacturers can also be tested to find the one with the best performance for your specific sample.

Q4: What are the critical parameters to consider for method robustness?

A4: To ensure method robustness, it is important to evaluate the effect of small, deliberate variations in method parameters. Key parameters to investigate include the flow rate (e.g., ±0.2 mL/min), column temperature (e.g., ±2°C), and mobile phase pH (e.g., ±0.2).[6] The resolution between critical peak pairs should be monitored during robustness studies.

Q5: How should I prepare my sample for analysis?

A5: A suitable diluent for Midecamycin samples is a mixture of mobile phase A and mobile phase B in a 60:40 ratio. For raw materials, a sample concentration of 2.0 mg/mL can be prepared by dissolving the substance in the diluent, sonicating to ensure complete dissolution, and filtering through a solvent-resistant filter before injection.

Experimental Protocols

Recommended HPLC Method for this compound Separation

This protocol is based on a validated method for the quality control of Midecamycin.[6]

1. Chromatographic Conditions:

ParameterCondition
Column Agilent Extend-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 100 mmol/L formic acid amine solution (pH adjusted to 7.3 ± 0.1 with ammonium hydroxide)
Mobile Phase B Acetonitrile
Gradient Program 0 min - 40% B, 25 min - 50% B, 30 min - 60% B, 35 min - 80% B, 36 min - 40% B, 45 min - 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 232 nm

2. Sample Preparation:

  • Prepare the diluent by mixing mobile phase A and mobile phase B in a 60:40 (v/v) ratio.[6]

  • Accurately weigh and dissolve the Midecamycin sample in the diluent to achieve a final concentration of 2.0 mg/mL.[6]

  • Use sonication to ensure complete dissolution of the sample.[6]

  • Filter the sample solution through a 0.45 µm solvent-resistant filter prior to injection.

Visualizations

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_params Parameter Selection cluster_optimization Optimization Cycle cluster_validation Method Validation Start Define Separation Goal (e.g., this compound from impurities) Column Select Column (e.g., C18, 250x4.6mm, 5µm) Start->Column MobilePhase Choose Mobile Phase (Aqueous Buffer + Organic Modifier) Column->MobilePhase Detector Set Detection Wavelength (e.g., 232 nm) MobilePhase->Detector InitialRun Perform Initial Run Detector->InitialRun Evaluate Evaluate Chromatogram (Resolution, Peak Shape, Retention Time) InitialRun->Evaluate AdjustParams Adjust Parameters (Gradient, pH, Flow Rate) Evaluate->AdjustParams Does Not Meet Criteria Optimized Optimized Method Evaluate->Optimized Meets Criteria AdjustParams->InitialRun Robustness Test Robustness Optimized->Robustness FinalMethod Final Validated Method Robustness->FinalMethod Troubleshooting_Decision_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues Problem Identify Chromatographic Problem PoorPeakShape Poor Peak Shape? Problem->PoorPeakShape RetentionShift Retention Time Shift? Problem->RetentionShift PoorResolution Poor Resolution? Problem->PoorResolution Tailing Tailing PoorPeakShape->Tailing Yes Fronting Fronting PoorPeakShape->Fronting Yes Split Split Peaks PoorPeakShape->Split Yes AdjustpH Adjust Mobile Phase pH Tailing->AdjustpH LowerConc Lower Sample Concentration Fronting->LowerConc CheckColumn Check Column for Voids/Contamination Split->CheckColumn Drifting Drifting RetentionShift->Drifting Yes SuddenChange Sudden Change RetentionShift->SuddenChange Yes CheckTemp Check Column Temperature Drifting->CheckTemp CheckMobilePhase Check Mobile Phase Composition SuddenChange->CheckMobilePhase CheckPump Check Pump and for Leaks SuddenChange->CheckPump OptimizeGradient Optimize Gradient PoorResolution->OptimizeGradient Yes ChangeColumn Change Column/Mobile Phase OptimizeGradient->ChangeColumn If still poor

References

Midecamycin A4 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Midecamycin A4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary quality control concerns?

This compound is a 16-membered macrolide antibiotic, a component of the Midecamycin complex produced by Streptomyces mycarofaciens. Its primary quality control concerns revolve around ensuring its purity, potency, and the identification and quantification of related substances and impurities that may arise during fermentation, purification, or storage. These impurities can impact the efficacy and safety of the final drug product.

Q2: What are the common analytical techniques used for this compound quality control?

The most common analytical techniques for this compound quality control are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] HPLC is used for the separation and quantification of this compound and its impurities. LC-MS is critical for the identification of these impurities based on their mass-to-charge ratio. NMR provides detailed structural information, confirming the identity of this compound and elucidating the structure of unknown impurities.

Q3: What are the typical impurities found in this compound?

Impurities in Midecamycin can include other Midecamycin factors (e.g., A1, A2, A3), related macrolide antibiotics, and degradation products. The profile of impurities can vary depending on the manufacturing process and storage conditions. Ten common components and impurities of midecamycin have been identified in some studies.[1]

Q4: What are the regulatory guidelines for impurity thresholds in active pharmaceutical ingredients (APIs) like this compound?

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identifying, and qualifying impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug. For instance, the ICH Q3A(R2) guideline suggests that for a maximum daily dose of less than or equal to 2g/day, the identification threshold is 0.10% and the qualification threshold is 0.15%.[2]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Causes:

    • Secondary Interactions: Silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in this compound, leading to peak tailing.

    • Column Overload: Injecting too concentrated a sample can cause peak fronting or tailing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

    • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Add a competitive base like triethylamine (TEA) to the mobile phase to mask silanol interactions. Adjust the pH of the mobile phase; for macrolides, a neutral to slightly alkaline pH is often effective.[1]

    • Reduce Sample Concentration: Dilute the sample and reinject to see if peak shape improves.

    • Use a Different Column: Consider using a column with end-capping or a polymer-based column to minimize silanol interactions. An Extend-C18 column has been shown to provide good resolution for midecamycin components.[1]

    • Column Washing: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

  • Possible Causes:

    • Inadequate System Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.

    • Fluctuations in Pump Pressure: Leaks or air bubbles in the pumping system can cause variations in the flow rate.

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent.

    • Temperature Variations: Fluctuations in the column oven temperature.

  • Troubleshooting Steps:

    • Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) until a stable baseline is achieved.

    • Check for Leaks and Bubbles: Inspect all fittings for leaks and degas the mobile phase thoroughly.

    • Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase, ensuring accurate measurements.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Mass Spectrometry (MS) Analysis

Issue 1: Poor Ionization/Low Signal Intensity

  • Possible Causes:

    • Inappropriate Ionization Source: The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) may not be optimal for this compound.

    • Suboptimal Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature.

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

    • Sample Degradation: this compound may be degrading in the ion source.

  • Troubleshooting Steps:

    • Select the Right Ionization Mode: ESI in positive ion mode is generally effective for macrolide antibiotics like this compound.

    • Optimize Source Parameters: Systematically optimize the ion source parameters to maximize the signal for this compound.

    • Improve Chromatographic Separation: Enhance the HPLC separation to resolve this compound from interfering matrix components.

    • Use a Diverter Valve: Divert the flow to waste during the elution of highly concentrated, non-target compounds to minimize source contamination and ion suppression.

Issue 2: Inaccurate Mass Measurement

  • Possible Causes:

    • Instrument Not Calibrated: The mass spectrometer requires regular calibration to ensure mass accuracy.

    • Insufficient Resolution: The instrument's resolution may not be high enough to accurately determine the monoisotopic mass.

    • Presence of Adducts: this compound may form adducts with salts or solvents (e.g., [M+Na]+, [M+K]+), leading to confusion in mass assignment.

  • Troubleshooting Steps:

    • Calibrate the Instrument: Perform a mass calibration using a known standard before running the samples.

    • Use a High-Resolution Mass Spectrometer: A high-resolution instrument like a TOF or Orbitrap is recommended for accurate mass determination.

    • Minimize Adduct Formation: Use high-purity solvents and minimize the use of non-volatile salts in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Broad or Unresolved Peaks

  • Possible Causes:

    • Sample Aggregation: this compound molecules may be aggregating in the NMR solvent.

    • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening.

    • Poor Shimming: Inhomogeneous magnetic field across the sample.

    • Viscous Sample: High sample concentration can lead to a viscous solution and broader peaks.

  • Troubleshooting Steps:

    • Change Solvent or Temperature: Try a different deuterated solvent or acquire the spectrum at an elevated temperature to reduce aggregation.

    • Use a Chelating Agent: Add a small amount of EDTA to chelate any paramagnetic metal ions.

    • Optimize Shimming: Carefully shim the spectrometer to improve the magnetic field homogeneity.

    • Dilute the Sample: Reduce the sample concentration to decrease viscosity.

Quantitative Data Summary

The following tables provide a summary of acceptance criteria for this compound purity and impurity levels based on ICH guidelines.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake, whichever is lower0.15% or 1.0 mg per day intake, whichever is lower
> 2 g/day 0.03%0.05%0.05%
Source: ICH Q3A(R2) Guideline[2]

Table 2: Example of Purity Specification for this compound

TestAcceptance Criteria
Assay (HPLC)95.0% - 105.0%
Individual Unspecified Impurity≤ 0.10%
Total Impurities≤ 1.0%
Note: These are example specifications and may vary depending on the specific pharmacopeial monograph or product registration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To separate and quantify this compound and its related impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Extend-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 100 mmol/L ammonium formate solution (pH adjusted to 7.3 with ammonium hydroxide).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    Time (min) %B
    0 40
    25 50
    30 60
    35 80
    36 40

    | 45 | 40 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35 °C.

  • Detection Wavelength: 232 nm for most components and 280 nm for Midecamycin A3.[1]

  • Injection Volume: 10 µL.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Mobile Phase A:Mobile Phase B, 60:40 v/v) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a similar concentration as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time, peak area reproducibility, tailing factor).

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the percentage of impurities using the area normalization method or against a qualified reference standard.

Mass Spectrometry (MS) Method for Impurity Identification

Objective: To identify the chemical structures of impurities in this compound.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow: 8 - 12 L/min.

  • Drying Gas Temperature: 300 - 350 °C.

  • Fragmentor Voltage: 100 - 150 V.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to obtain fragment ions.

Procedure:

  • Acquire full scan MS data for the sample.

  • Extract ion chromatograms for potential impurities.

  • Determine the accurate mass of the parent ion for each impurity.

  • Perform MS/MS fragmentation analysis on the impurity peaks.

  • Elucidate the structure of the impurities by interpreting the fragmentation pattern and comparing it to the fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the structure of this compound and elucidate the structure of unknown impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Filter the solution into a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons and their connectivity.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete structure by showing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC).

  • NOESY: Can be used to determine the stereochemistry of the molecule.

Procedure:

  • Acquire the 1D and 2D NMR spectra.

  • Process the data (Fourier transformation, phase correction, baseline correction).

  • Assign the signals in the spectra to the corresponding atoms in the this compound structure.

  • For any significant impurity, analyze its NMR spectra to determine its chemical structure.

Visualizations

Experimental_Workflow_for_Midecamycin_A4_QC cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Reporting Sample This compound Bulk Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Standard This compound Reference Standard Standard->Dissolution HPLC HPLC-DAD (Purity & Assay) Dissolution->HPLC LCMS LC-MS/MS (Impurity ID) Dissolution->LCMS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Quantification Quantification of Impurities HPLC->Quantification Identification Structure Elucidation of Impurities LCMS->Identification Confirmation Structural Confirmation of this compound NMR->Confirmation Report Certificate of Analysis Quantification->Report Identification->Report Confirmation->Report

Caption: Workflow for this compound Quality Control.

Midecamycin_Signaling_Pathway Midecamycin Midecamycin Acetate IL2_Production Interleukin-2 (IL-2) Production Midecamycin->IL2_Production inhibits T_Cell_Proliferation T-Cell Proliferation Midecamycin->T_Cell_Proliferation suppresses T_Cell T-Lymphocyte T_Cell->IL2_Production activates TCR T-Cell Receptor (TCR) TCR->T_Cell Stimulation Mitogen Stimulation Stimulation->TCR IL2_Production->T_Cell_Proliferation promotes

Caption: Immunomodulatory Effect of Midecamycin Acetate.[3][4]

References

Validation & Comparative

Midecamycin A4 vs. Erythromycin: A Comparative Analysis of Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of macrolide antibiotics, both Midecamycin A4 and erythromycin have established roles in combating bacterial infections. This guide offers a detailed comparison of their antibacterial activity, supported by experimental data, to inform researchers, scientists, and drug development professionals. The analysis focuses on their mechanisms of action, in vitro efficacy against various bacterial strains, and the experimental methodologies used to determine these activities.

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and erythromycin are macrolide antibiotics that exert their antibacterial effects by inhibiting protein synthesis in susceptible bacteria.[1][2] Their primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of this subunit, they block the exit tunnel through which nascent polypeptide chains emerge, thereby halting peptide elongation and, consequently, protein synthesis.[2] This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, but can be bactericidal at higher concentrations.[3]

dot

Mechanism of Action of this compound and Erythromycin cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit tRNA tRNA with Amino Acid 50S_subunit->tRNA Blocks Translocation Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes Peptide Bond Formation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binds to tRNA->50S_subunit Delivers Amino Acid to Midecamycin_Erythromycin This compound / Erythromycin Midecamycin_Erythromycin->50S_subunit Binds to 23S rRNA

Caption: Mechanism of macrolide action on the bacterial ribosome.

Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC values for midecamycin (and its derivatives) and erythromycin against a range of clinically relevant bacteria. It is important to note that various studies have utilized different derivatives of midecamycin, such as miokamycin and acetylmidecamycin. While these derivatives are closely related to this compound, their activities may differ slightly.

Table 1: Antibacterial Activity against Gram-Positive Cocci

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus Miokamycin--2
Erythromycin--0.25
Streptococcus pneumoniae Miokamycin--0.06-0.25
Erythromycin--0.016
Enterococci Miokamycin--1-2
Erythromycin--0.5

Data sourced from a study comparing miokamycin, erythromycin, and josamycin.[4]

Generally, erythromycin demonstrates greater potency against susceptible Gram-positive cocci compared to midecamycin derivatives, as indicated by lower MIC values.[4][5] However, some studies have shown that midecamycin acetate can retain activity against certain isolates of Staphylococcus spp. that exhibit inducible resistance to erythromycin.[6] For strains with constitutive resistance to erythromycin, midecamycin acetate was also found to be inactive.[6]

Table 2: Antibacterial Activity against Mycoplasma and Ureaplasma

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Mycoplasma pneumoniae Acetylmidecamycin--1
Midecamycin--8
Erythromycin-->128
Mycoplasma hominis Acetylmidecamycin--0.25
Midecamycin--2
Erythromycin-->128
Ureaplasma species Acetylmidecamycin--0.25
Midecamycin--0.5
Erythromycin--1

Data sourced from a study on the in vitro activities of acetylmidecamycin and other antimicrobials against human mycoplasmas.[7]

In the case of Mycoplasma and Ureaplasma species, midecamycin and its derivatives, particularly acetylmidecamycin, have shown significant activity, and in some instances, superior potency to erythromycin, especially against resistant strains.[7] One study highlighted that miocamycin demonstrates greater in vitro potency than erythromycin against Mycoplasma hominis and Ureaplasma urealyticum.[8]

Experimental Protocols for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antimicrobial agents. The two primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

dot

Broth Microdilution Workflow Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in Broth Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plate Wells with Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation: After incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacteria.

Detailed Steps:

  • Preparation of Antibiotic-Containing Agar Plates: Serial twofold dilutions of the antibiotic are prepared and added to molten agar medium (e.g., Mueller-Hinton agar) before it solidifies. The agar is then poured into Petri dishes and allowed to set.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surfaces of the agar plates are inoculated with a standardized number of bacteria, typically using a multipoint inoculator.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading and Interpretation: The plates are examined for bacterial growth at the points of inoculation. The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the test organism.

Conclusion

Both this compound and erythromycin are effective inhibitors of bacterial protein synthesis. While erythromycin generally exhibits higher potency against susceptible Gram-positive bacteria, midecamycin and its derivatives have demonstrated valuable activity against certain erythromycin-resistant strains and show promise in treating infections caused by Mycoplasma and Ureaplasma species. The choice between these two macrolides should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. Further head-to-head studies with this compound are warranted to provide a more definitive comparative assessment.

References

Navigating Midecamycin A4 Resistance in Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Midecamycin A4 resistance mechanisms in Staphylococcus aureus, juxtaposed with alternative therapeutic options. The information is supported by experimental data and detailed methodologies to aid in research and development efforts aimed at combating antimicrobial resistance.

Overview of this compound and Resistance Landscape

Midecamycin, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Its use against Staphylococcus aureus is challenged by the emergence of resistance, primarily through mechanisms that are common to other macrolide antibiotics. Understanding these mechanisms is crucial for the development of novel antimicrobial strategies. Midecamycin has been shown to be active against a majority of staphylococci at concentrations below 3.1 µg/ml, though it is less potent than erythromycin and generally ineffective against erythromycin-resistant strains.

Core Mechanisms of this compound Resistance in S. aureus

Resistance to this compound in S. aureus is predominantly governed by three key mechanisms: target site modification, active efflux of the antibiotic, and enzymatic inactivation. These mechanisms are often mediated by specific resistance genes, which can be acquired and disseminated among bacterial populations.

Target Site Modification: The erm Gene Family

The most prevalent mechanism of macrolide resistance in S. aureus involves the modification of the ribosomal target. This is primarily mediated by the erm (erythromycin ribosome methylase) genes, such as ermA, ermB, and ermC.[3][4] These genes encode for methyltransferase enzymes that dimethylate an adenine residue in the 23S rRNA of the 50S ribosomal subunit.[5] This methylation reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to a cross-resistance phenotype known as MLSB resistance.[3][4] The expression of erm genes can be either constitutive (cMLSB), resulting in resistance to all three antibiotic classes, or inducible (iMLSB), where resistance to lincosamides and streptogramin B is only expressed in the presence of a macrolide inducer like erythromycin or this compound.[6]

Active Efflux: The Role of msr Genes

Another significant resistance mechanism is the active removal of the antibiotic from the bacterial cell via efflux pumps. In S. aureus, this is primarily mediated by the msrA (macrolide and streptogramin resistance) gene, and to a lesser extent, msrB.[3][7] These genes encode for an ATP-binding cassette (ABC) transporter protein that actively pumps 14- and 15-membered macrolides and streptogramin B antibiotics out of the cell.[8][9] This mechanism confers a phenotype known as MSB resistance, where the organism is resistant to macrolides and streptogramin B but remains susceptible to lincosamides like clindamycin.[3]

Enzymatic Inactivation: A Less Common but Relevant Mechanism

Enzymatic inactivation of macrolides is a less frequent but notable resistance mechanism in S. aureus. This can be mediated by macrolide phosphotransferases, encoded by mph genes (e.g., mphC), or macrolide esterases, encoded by ere genes.[7] The mphC gene is often found in close proximity to the msrA gene on the same plasmid and appears to be co-expressed, contributing to the overall resistance profile.[8][9] These enzymes modify the antibiotic molecule, rendering it unable to bind to its ribosomal target.

Comparative Analysis of Resistance Mechanisms

The following table summarizes the key characteristics of the primary this compound resistance mechanisms in S. aureus.

Mechanism Mediating Genes Molecular Action Resulting Phenotype Cross-Resistance
Target Site Modification ermA, ermB, ermCDimethylation of 23S rRNAcMLSB or iMLSBMacrolides, Lincosamides, Streptogramin B
Active Efflux msrA, msrBATP-dependent drug effluxMSBMacrolides, Streptogramin B
Enzymatic Inactivation mphC, ere genesPhosphorylation or hydrolysis of the macrolideMacrolide resistancePrimarily macrolides

Quantitative Data: MIC and Gene Prevalence

Note: Specific Minimum Inhibitory Concentration (MIC) data for this compound against genetically characterized resistant strains of S. aureus is limited in publicly available literature. The following table presents representative MIC data for Erythromycin, a closely related 14-membered macrolide, which can serve as a surrogate to illustrate the impact of different resistance mechanisms. This compound is generally considered to be less active than erythromycin.

Table 1: Representative Erythromycin MICs for S. aureus with Different Resistance Genotypes

Genotype Resistance Mechanism Erythromycin MIC Range (µg/mL)
Wild-type (susceptible)-≤ 0.5
ermA or ermC (constitutive)Target Site Modification> 256
ermA or ermC (inducible)Target Site Modification> 256 (in the presence of an inducer)
msrAActive Efflux8 - 128
msrA + mphCEfflux & Inactivation≥ 128

Table 2: Prevalence of Macrolide Resistance Genes in Erythromycin-Resistant S. aureus

Gene Prevalence in MRSA (%) Prevalence in MSSA (%) Reference
ermA38 - 885.6 - 38[5][10]
ermB0.6-[5]
ermC5 - 3020.1 - 47[5][10][11]
msrA1013[10][11]

Alternative Antibiotics for S. aureus Infections

The rise of this compound resistance necessitates the consideration of alternative therapeutic agents. The choice of antibiotic depends on the severity of the infection and the susceptibility profile of the infecting strain, particularly its methicillin-resistance status (MRSA vs. MSSA).

Table 3: Comparison with Alternative Antibiotics

Antibiotic Class Example(s) Mechanism of Action Common Resistance Mechanism(s) in S. aureus
GlycopeptidesVancomycinInhibits cell wall synthesisAltered cell wall precursors (vanA operon), thickened cell wall (VISA)
OxazolidinonesLinezolid, TedizolidInhibits protein synthesis (50S subunit)Target site mutations in 23S rRNA, cfr gene (ribosomal methylation)
Cyclic LipopeptidesDaptomycinDisrupts cell membrane functionAlterations in cell membrane charge and fluidity
LincosamidesClindamycinInhibits protein synthesis (50S subunit)Target site modification (erm genes), enzymatic inactivation (lnu genes)
TetracyclinesDoxycycline, MinocyclineInhibits protein synthesis (30S subunit)Efflux pumps (tetK, tetL), ribosomal protection proteins (tetM, tetO)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Protocol:

  • Prepare Antibiotic Stock Solutions: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Select 3-5 isolated colonies of S. aureus from a non-selective agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Detection of Inducible Clindamycin Resistance (D-test)

This test phenotypically detects the presence of inducible erm-mediated resistance.

Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension of the S. aureus isolate equivalent to a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, inoculate a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacterial growth.

  • Place Antibiotic Disks: Place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the agar surface. The distance between the edges of the two disks should be 15-26 mm.

  • Incubation: Incubate the plate at 35-37°C for 16-18 hours.

  • Interpret Results:

    • Positive D-test: A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, forming a "D" shape. This indicates inducible clindamycin resistance.

    • Negative D-test: A circular zone of inhibition around the clindamycin disk. This indicates susceptibility to clindamycin.

PCR Detection of Resistance Genes (ermA, ermC, msrA)

This molecular method allows for the specific detection of resistance genes.

Protocol:

  • DNA Extraction: Extract genomic DNA from a pure culture of the S. aureus isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the target genes (ermA, ermC, and msrA).

    • Add the extracted DNA template to the master mix.

    • Perform PCR using a thermal cycler with the following general parameters:

      • Initial denaturation: 94-95°C for 3-5 minutes.

      • 30-35 cycles of:

        • Denaturation: 94-95°C for 30-60 seconds.

        • Annealing: 50-60°C for 30-60 seconds (primer-specific).

        • Extension: 72°C for 60-90 seconds.

      • Final extension: 72°C for 5-10 minutes.

  • Agarose Gel Electrophoresis:

    • Load the PCR products onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Run the gel at a constant voltage until the DNA fragments are adequately separated.

  • Visualize Results: Visualize the DNA bands under UV light. The presence of a band of the expected size for each gene indicates a positive result.

Table 4: Example PCR Primers for Resistance Gene Detection

Gene Primer Sequence (5' - 3') Product Size (bp)
ermAF: GCTAATATTGGTGTTTGTC R: AATCGTCAATTCCTGCAT139
ermCF: GCTAATATTGGTGTTTGG R: AGAAAGCGCGTAATAGTA190
msrAF: GGCACAAATACACAACTACA R: CTTACGATTTGTTTCCATTC163

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key resistance pathways and experimental workflows.

Midecamycin_Resistance_Mechanisms cluster_mechanisms This compound Resistance Mechanisms in S. aureus cluster_genes Associated Genes cluster_phenotypes Resulting Phenotypes Target_Modification Target Site Modification (Ribosome) erm ermA, ermB, ermC Target_Modification->erm Efflux Active Efflux msr msrA, msrB Efflux->msr Inactivation Enzymatic Inactivation mph mphC, ere Inactivation->mph MLSb MLS_B Resistance erm->MLSb MSb MS_B Resistance msr->MSb Macrolide_R Macrolide Resistance mph->Macrolide_R

Caption: Overview of this compound resistance mechanisms in S. aureus.

D_Test_Workflow start Start: Erythromycin-resistant, Clindamycin-susceptible S. aureus isolate inoculate Prepare 0.5 McFarland suspension and inoculate MHA plate start->inoculate place_disks Place Erythromycin (15 µg) and Clindamycin (2 µg) disks 15-26 mm apart inoculate->place_disks incubate Incubate at 35-37°C for 16-18 hours place_disks->incubate observe Observe zone of inhibition around Clindamycin disk incubate->observe decision Flattening of zone (D-shape)? observe->decision positive Positive D-test: Inducible Clindamycin Resistance (iMLS_B) decision->positive Yes negative Negative D-test: Clindamycin Susceptible decision->negative No

Caption: Experimental workflow for the D-test.

PCR_Workflow start Start: S. aureus isolate dna_extraction DNA Extraction start->dna_extraction pcr_setup PCR Setup with specific primers (ermA, ermC, msrA) dna_extraction->pcr_setup amplification Thermal Cycling (Amplification) pcr_setup->amplification gel_electrophoresis Agarose Gel Electrophoresis amplification->gel_electrophoresis decision Bands of expected size present? gel_electrophoresis->decision positive Positive Result: Resistance gene detected decision->positive Yes negative Negative Result: Resistance gene not detected decision->negative No

Caption: Workflow for PCR detection of resistance genes.

Conclusion

Resistance to this compound in Staphylococcus aureus is a multifaceted issue driven by well-defined genetic determinants. The mechanisms of target site modification, active efflux, and enzymatic inactivation present significant challenges to the clinical utility of this and other macrolide antibiotics. A thorough understanding of these mechanisms, coupled with robust diagnostic methods, is essential for guiding appropriate therapeutic choices and for the development of novel strategies to overcome resistance. This guide provides a framework for researchers and drug development professionals to compare and contrast these resistance mechanisms, fostering a more informed approach to tackling the persistent threat of antibiotic-resistant S. aureus.

References

Midecamycin A4 Efficacy in Animal Infection Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of Midecamycin A4 against common bacterial pathogens, juxtaposed with data from alternative antibiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in preclinical studies.

Comparative Efficacy Data

The following table summarizes the available in vivo efficacy data for this compound and its acetate form, alongside other macrolide antibiotics. It is important to note that the experimental conditions, including the animal model, bacterial strain, and endpoint measured, vary between studies. This variability should be considered when making direct comparisons.

AntibioticAnimal ModelBacterial StrainEfficacy ParameterResultCitation
Midecamycin Laboratory AnimalInfectious DiseasesFinal Effectiveness55%[1]
Midecamycin Acetate Mouse (Transnasal Infection)Streptococcus pneumoniaeTherapeutic Efficacy2-5 times greater than josamycin or midecamycin
Erythromycin Laboratory AnimalInfectious DiseasesFinal Effectiveness60%[1]
Azithromycin Laboratory AnimalInfectious DiseasesFinal Effectiveness80%[1]
Josamycin ---See Midecamycin Acetate

Note: Direct comparative studies under identical experimental conditions are limited. The "Final Effectiveness" percentages are from a single study and represent the proportion of animals successfully treated.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of efficacy studies. Below are generalized protocols for common mouse infection models used in the evaluation of antibiotics against Staphylococcus aureus and Streptococcus pneumoniae.

Systemic Infection Model (Peritonitis)

This model evaluates the efficacy of an antibiotic against a systemic infection initiated in the peritoneal cavity.

  • Animal Model: Male or female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (e.g., ATCC 29213) or Streptococcus pneumoniae (e.g., a clinical isolate).

  • Inoculum Preparation: Bacteria are grown in an appropriate broth (e.g., Tryptic Soy Broth for S. aureus, Brain Heart Infusion Broth for S. pneumoniae) to mid-logarithmic phase. The bacterial suspension is then washed and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The inoculum may be mixed with a mucin solution to enhance virulence.

  • Infection Procedure: Mice are injected intraperitoneally (IP) with a specific volume of the bacterial inoculum (e.g., 0.5 mL).

  • Treatment: The test antibiotic (e.g., this compound) and comparator antibiotics are administered at various doses (mg/kg) via a specified route (e.g., oral gavage, subcutaneous injection) at defined time points post-infection (e.g., 1 and 6 hours). A control group receives a vehicle (the solvent used to dissolve the antibiotics).

  • Efficacy Endpoints:

    • Survival Rate: Animals are monitored for a set period (e.g., 7 days), and the percentage of surviving animals in each treatment group is recorded.

    • Bacterial Load: At specific time points post-infection, subgroups of animals are euthanized. The peritoneal fluid and/or organs (e.g., spleen, liver) are collected, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU). The reduction in bacterial load compared to the control group is calculated.

    • Protective Dose 50 (PD50): The dose of the antibiotic required to protect 50% of the infected animals from death.

Respiratory Tract Infection Model (Pneumonia)

This model assesses the efficacy of an antibiotic in treating a localized lung infection.

  • Animal Model: Male or female C57BL/6 mice, 6-8 weeks old.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., a serotype 3 clinical isolate).

  • Inoculum Preparation: Similar to the systemic infection model, bacteria are grown to mid-logarithmic phase and diluted to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infection Procedure: Mice are lightly anesthetized, and a small volume of the bacterial suspension (e.g., 50 µL) is instilled into the nostrils (intranasally).

  • Treatment: Antibiotic treatment is initiated at a specified time after infection (e.g., 2 hours) and administered at various doses and schedules.

  • Efficacy Endpoints:

    • Survival Rate: Monitored over a defined period.

    • Bacterial Load in Lungs: At designated time points, mice are euthanized, and the lungs are aseptically removed, homogenized, and plated to determine the bacterial CFU per gram of tissue.

    • Histopathology: Lung tissues may be collected, fixed, and stained to evaluate the extent of inflammation and tissue damage.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in evaluating this compound, the following diagrams, generated using Graphviz, illustrate the mechanism of action and a typical experimental workflow.

Mechanism of Action of this compound cluster_bacterium Bacterial Cell Bacterial Ribosome (70S) Bacterial Ribosome (70S) 50S Subunit 50S Subunit Bacterial Ribosome (70S)->50S Subunit dissociates into 30S Subunit 30S Subunit Bacterial Ribosome (70S)->30S Subunit Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis essential for Inhibition Inhibition 50S Subunit->Inhibition Inhibition->Protein Synthesis This compound This compound This compound->50S Subunit Binds to

Caption: Mechanism of this compound action.

Experimental Workflow for In Vivo Efficacy Testing Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Infection of Animals Infection of Animals Animal Acclimatization->Infection of Animals Bacterial Inoculum Preparation Bacterial Inoculum Preparation Bacterial Inoculum Preparation->Infection of Animals Treatment Administration Treatment Administration Infection of Animals->Treatment Administration Monitoring (Survival/Symptoms) Monitoring (Survival/Symptoms) Treatment Administration->Monitoring (Survival/Symptoms) Endpoint Analysis Endpoint Analysis Monitoring (Survival/Symptoms)->Endpoint Analysis Data Analysis Data Analysis Endpoint Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: In vivo antibiotic efficacy workflow.

References

Midecamycin A4 Demonstrates Efficacy Against Certain Erythromycin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in-vitro studies indicates that Midecamycin A4, a 16-membered macrolide antibiotic, and its derivatives exhibit significant activity against specific strains of bacteria that have developed resistance to the commonly prescribed 14-membered macrolide, erythromycin. This finding is particularly relevant for researchers and drug development professionals exploring alternative treatments for infections caused by erythromycin-resistant pathogens.

Midecamycin and its derivatives, such as midecamycin acetate and acetylmidecamycin, have shown promise in overcoming certain erythromycin resistance mechanisms, notably efflux pumps and inducible ribosomal methylation. However, their effectiveness appears to be limited against strains with constitutive resistance mediated by erm genes.

Comparative Efficacy: Midecamycin Derivatives vs. Erythromycin

The in-vitro efficacy of midecamycin and its derivatives against erythromycin-resistant bacteria is primarily assessed by comparing their Minimum Inhibitory Concentration (MIC) values. A lower MIC value indicates greater potency. Data from multiple studies are summarized below.

Bacterial SpeciesResistance MechanismMidecamycin DerivativeMIC (mg/L)Erythromycin MIC (mg/L)
Streptococcus pyogenesEfflux (mefA) & Inducible (ermTR)Midecamycin Diacetate (MIC90)≤0.060.5
Mycoplasma pneumoniaeMacrolide-ResistantAcetylmidecamycin (MIC90)1>128
Mycoplasma pneumoniaeMacrolide-ResistantMidecamycin (MIC90)8>128
Staphylococcus spp.Inducible ResistanceMidecamycin AcetateActiveInactive
Staphylococcus spp.Constitutive ResistanceMidecamycin AcetateResistantResistant

Understanding the Mechanisms of Action and Resistance

Erythromycin and this compound both function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] However, bacteria have evolved mechanisms to counteract these antibiotics. The two primary mechanisms of erythromycin resistance are:

  • Target Site Modification: The erm (erythromycin ribosome methylation) genes encode for methyltransferase enzymes that modify the ribosomal binding site, reducing the affinity of macrolides. This can be either inducible (activated in the presence of an inducer like erythromycin) or constitutive (always active), with the latter generally conferring a higher level of resistance.

  • Efflux Pumps: The mef (macrolide efflux) genes code for membrane proteins that actively pump macrolide antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target.

This compound, being a 16-membered macrolide, has a different structural conformation compared to the 14-membered erythromycin. This structural difference may allow it to bind effectively to ribosomes even when they are modified in a way that confers resistance to erythromycin, particularly in cases of inducible resistance. Furthermore, it appears to be a poorer substrate for some efflux pumps.

Resistance_Pathways cluster_erythromycin Erythromycin (14-membered) cluster_midecamycin This compound (16-membered) cluster_resistance Resistance Mechanisms Erythromycin Erythromycin Ribosome_E 50S Ribosome Erythromycin->Ribosome_E Binds to Efflux_Pump Efflux Pump (mef gene) Erythromycin->Efflux_Pump Pumped out Methylated_Ribosome Methylated Ribosome (erm gene) Erythromycin->Methylated_Ribosome Binding prevented Protein_Synthesis_Blocked_E Protein Synthesis Blocked Ribosome_E->Protein_Synthesis_Blocked_E Leads to Midecamycin Midecamycin Ribosome_M 50S Ribosome Midecamycin->Ribosome_M Binds to Midecamycin->Efflux_Pump Less affected Midecamycin->Methylated_Ribosome Can still bind (in some cases) Protein_Synthesis_Blocked_M Protein Synthesis Blocked Ribosome_M->Protein_Synthesis_Blocked_M Leads to

Comparison of this compound and Erythromycin interaction with resistance mechanisms.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in-vitro activity of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the MIC of this compound and Erythromycin against erythromycin-resistant bacterial strains.

Materials:

  • Pure cultures of test bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes) with characterized erythromycin resistance mechanisms.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Streptococcus spp., supplement with lysed horse blood.

  • This compound and Erythromycin standard powders.

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Erythromycin in a suitable solvent. Perform serial twofold dilutions in CAMHB to obtain a range of concentrations.

  • Inoculation: Inoculate each well of the microtiter plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate in an atmosphere of 5% CO2.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Isolate and grow pure bacterial culture McFarland 2. Prepare 0.5 McFarland standard suspension Bacterial_Culture->McFarland Inoculum 3. Dilute suspension to final inoculum concentration McFarland->Inoculum Plate_Setup 5. Dispense antibiotic dilutions and inoculum into 96-well plate Inoculum->Plate_Setup Antibiotic_Dilution 4. Prepare serial dilutions of This compound & Erythromycin Antibiotic_Dilution->Plate_Setup Incubation 6. Incubate at 35°C for 16-20 hours Plate_Setup->Incubation Read_Plate 7. Visually inspect for bacterial growth (turbidity) Incubation->Read_Plate Determine_MIC 8. Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) determination.

The available data suggests that this compound and its derivatives can be effective against erythromycin-resistant bacteria, particularly those exhibiting efflux-mediated and inducible resistance. This makes it a compelling candidate for further research and development in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance. Further studies are warranted to explore its efficacy against a broader range of resistant phenotypes and to evaluate its clinical potential.

References

Midecamycin A4: A Comparative Analysis of an Understudied Macrolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of Midecamycin A4, a component of the 16-membered macrolide antibiotic complex, Midecamycin. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on its antibacterial efficacy in comparison to its parent compound and other macrolides, delves into its mechanism of action, and outlines relevant experimental protocols.

Introduction to Midecamycin and its Components

Midecamycin is a macrolide antibiotic complex produced by Streptomyces mycarofaciens. It is composed of several related compounds, with Midecamycin A1 being the major component. Other minor components include Midecamycins A2, A3, and A4. While much of the available research focuses on the entire Midecamycin complex or its acetylated derivative, Midecamycin Acetate (also known as Miocamycin), this guide places a special emphasis on the available data for this compound. Like other macrolides, Midecamycin and its components act by inhibiting bacterial protein synthesis.

Comparative Antibacterial Activity

Data directly comparing the in vitro activity of this compound to other macrolides is limited. However, studies on the Midecamycin complex and its acetate derivative provide valuable insights into its general efficacy.

Midecamycin has demonstrated a broad spectrum of activity against Gram-positive organisms and some Gram-negative bacteria.[1][2] Notably, Midecamycin Acetate has shown superior in vivo therapeutic efficacy in mice for certain infections compared to josamycin and the parent Midecamycin compound.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Midecamycin and its acetylated form against various bacterial strains, providing a baseline for its antibacterial potency.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of Midecamycin and Midecamycin Acetate

MicroorganismMidecamycinMidecamycin AcetateComparator Macrolides (Range)
Streptococcus pyogenes0.05 - 0.20.05 - 0.2Erythromycin: 0.025 - 0.1
Streptococcus pneumoniae0.05 - 0.40.05 - 0.4Erythromycin: 0.025 - 0.1
Staphylococcus aureus (MSSA)0.2 - 0.80.2 - 0.8Erythromycin: 0.1 - 0.4
Mycoplasma pneumoniae-1.0 (MIC90)Erythromycin: >128 (MIC90)
Ureaplasma urealyticum-0.25 (MIC90)Erythromycin: 1.0 (MIC90)

Mechanism of Action

Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of this compound, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby halting peptide elongation and preventing the synthesis of essential bacterial proteins.

Midecamycin_A4 This compound Ribosome_50S Bacterial 50S Ribosomal Subunit Midecamycin_A4->Ribosome_50S Binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Prevents

Fig 1. This compound Mechanism of Action
Immunomodulatory Effects

Beyond their direct antibacterial action, 16-membered macrolides like Midecamycin are known to possess immunomodulatory properties. These effects are particularly relevant in chronic inflammatory diseases. Macrolides can influence T-lymphocyte function, which is a key component of the adaptive immune response.

The proposed mechanism involves the inhibition of key signaling pathways within T-cells, such as the Extracellular signal-regulated kinase (ERK1/2) and Nuclear Factor-kappa B (NF-κB) pathways. By downregulating these pathways, macrolides can reduce the production of pro-inflammatory cytokines.

cluster_cell T-Lymphocyte TCR T-Cell Receptor (TCR) ERK ERK1/2 TCR->ERK NFkB NF-κB TCR->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., IL-2, TNF-α) ERK->Cytokines NFkB->Cytokines Midecamycin Midecamycin (16-membered macrolide) Midecamycin->ERK Inhibits Midecamycin->NFkB Inhibits

Fig 2. Immunomodulatory Signaling Pathway

Experimental Protocols

The determination of in vitro antibacterial activity of this compound and other macrolides is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution MIC Assay Workflow

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • 96-well microtiter plates

  • This compound and other comparator antibiotics

  • Incubator

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in MHB directly in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

start Start prep_antibiotics Prepare Serial Dilutions of this compound start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Fig 3. Broth Microdilution Workflow

Conclusion

This compound is a constituent of the Midecamycin complex with a mechanism of action consistent with other macrolide antibiotics. While specific comparative efficacy data for this compound is sparse in publicly accessible literature, the broader Midecamycin complex and its acetate derivative demonstrate significant antibacterial activity, particularly against Gram-positive organisms and some atypical pathogens. Furthermore, the potential immunomodulatory effects of 16-membered macrolides suggest a dual therapeutic role that warrants further investigation. Future research should focus on isolating and evaluating the individual Midecamycin components to better understand their specific contributions to the overall efficacy and safety profile of the Midecamycin complex.

References

Quantitative NMR Shines in Midecamycin A4 Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of analytical methods demonstrates that quantitative Nuclear Magnetic Resonance (qNMR) offers a highly accurate and efficient alternative to the traditional mass balance approach for determining the purity of Midecamycin A4, a macrolide antibiotic. While the mass balance method, a composite technique relying on chromatography and titration, has been a long-standing industry standard, qNMR provides a more direct, primary measurement of purity with comparable or superior precision. This guide provides a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Purity Assessment: qNMR vs. Mass Balance

The purity of a this compound reference standard was determined using both qNMR and the mass balance method. The results, summarized in the table below, highlight the close agreement between the two techniques.

Analytical MethodPurity (%)Expanded Uncertainty (%)
Quantitative NMR (qNMR) 94.01.5
Mass Balance Method 93.32.0

The qNMR method demonstrated a slightly higher purity value with a lower uncertainty compared to the mass balance method. This suggests that qNMR can provide a more precise and potentially more accurate assessment of this compound purity. The main source of uncertainty in the qNMR measurement was attributed to sample weighing, a factor that can be minimized with the use of a high-precision balance.

Unpacking the Methodologies: A Detailed Look

The choice of an analytical method for purity determination depends on various factors, including the required accuracy, sample throughput, and available instrumentation. Here, we provide detailed experimental protocols for both qNMR and the mass balance method as applied to this compound.

Quantitative NMR (qNMR) Protocol

qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard.[1][2] The intensity of an NMR signal is directly proportional to the number of nuclei, enabling a highly accurate purity determination without the need for substance-specific reference standards for each impurity.[3]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result start Weigh this compound and Internal Standard dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized Parameters) transfer->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Purity integrate->calculate end Purity of This compound (%) calculate->end

Figure 1: Workflow for this compound purity determination by qNMR.

Instrumentation and Parameters:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Internal Standard: 1,4-Dinitrobenzene

  • Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 64 seconds) must be chosen to ensure complete relaxation of all relevant nuclei. This is a critical parameter for accurate quantification.

  • Number of Scans: Dependent on the sample concentration, typically 8 to 64 scans.

Procedure:

  • Sample Preparation: Accurately weigh approximately 15 mg of this compound and 5 mg of the internal standard (1,4-dinitrobenzene) into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum using the optimized parameters.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Integration: Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

  • Purity Calculation: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Mass Balance Method Protocol

The mass balance method determines purity indirectly by subtracting the sum of all impurities from 100%. This typically involves a combination of analytical techniques to quantify different types of impurities.

Overall Purity Calculation:

Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-volatile Impurities)

1. Organic Impurities by High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is commonly used to separate and quantify structurally related impurities.[4]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for macrolide antibiotics.[4]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 232 nm is typically used for midecamycin and its related compounds.[4][5]

  • Procedure:

    • Prepare a standard solution of this compound and a sample solution.

    • Inject the solutions into the HPLC system.

    • Identify and quantify the impurity peaks based on their retention times and peak areas relative to the main this compound peak.

    • The percentage of each impurity is calculated using the area normalization method, assuming equal response factors for all components.

2. Water Content by Karl Fischer Titration:

This is a highly specific method for the determination of water content.

  • Apparatus: A volumetric or coulometric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Procedure:

    • Accurately weigh a suitable amount of this compound and introduce it into the titration vessel containing a solvent (e.g., methanol).

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The water content is calculated based on the amount of reagent consumed. For macrolides that may have poor solubility, heating the sample solution or using a solubilizer might be necessary.

3. Residual Solvents by Gas Chromatography (GC):

GC is used to determine the content of volatile organic compounds that may be present from the manufacturing process.

  • Apparatus: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: A suitable capillary column based on the expected residual solvents.

  • Procedure:

    • Dissolve a weighed amount of this compound in a suitable solvent.

    • Inject the solution into the GC.

    • Identify and quantify the residual solvents based on their retention times and peak areas against a calibrated standard.

4. Non-volatile Impurities (Sulfated Ash):

This method determines the amount of inorganic impurities.

  • Procedure:

    • Accurately weigh a sample of this compound into a crucible.

    • Ignite the sample until all organic material is burned off.

    • Treat the residue with sulfuric acid and heat to a constant weight.

    • The weight of the remaining sulfated ash represents the non-volatile impurities.

Conclusion: The qNMR Advantage

For the purity validation of this compound, qNMR presents a compelling alternative to the traditional mass balance method. Its advantages include:

  • Direct Measurement: qNMR provides a direct measure of the analyte, whereas the mass balance method is an indirect measurement that relies on the accurate quantification of all impurities.

  • Higher Precision: As demonstrated by the experimental data, qNMR can offer lower measurement uncertainty.

  • Efficiency: A single qNMR experiment can provide a wealth of structural and quantitative information, potentially reducing the need for multiple, time-consuming chromatographic and titrimetric analyses.

  • Reduced Reference Material Dependency: qNMR does not require individual reference standards for every impurity, which can be a significant advantage, especially for novel or difficult-to-synthesize impurities.

While the mass balance method remains a valid and widely accepted approach, the data and protocols presented here support the adoption of qNMR as a robust, accurate, and efficient method for the purity determination of this compound and other pharmaceutical compounds. Its implementation can lead to faster and more reliable quality control in research, development, and manufacturing settings.

References

Midecamycin A4: A Comparative Analysis of its Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of Midecamycin A4 against other macrolide antibiotics. The information presented is supported by experimental data to assist researchers and drug development professionals in assessing its potential therapeutic applications.

Comparative Post-Antibiotic Effect (PAE) of Midecamycin

The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent. A longer PAE can be advantageous for dosing schedules. The following table summarizes the in vitro PAE of midecamycin acetate (a derivative of this compound) and other macrolides against common Gram-positive pathogens.

AntibioticBacterial StrainConcentrationExposure TimePost-Antibiotic Effect (PAE) in hours
Midecamycin acetate (Miocamycin) Staphylococcus aureus2 x MIC2 h3.9 [1]
ErythromycinStaphylococcus aureus2 x MIC2 h1.2[1]
JosamycinStaphylococcus aureus2 x MIC2 h2.5[1]
ClarithromycinStaphylococcus aureus2 x MIC2 h1.9[1]
Miocamycin Staphylococcus aureus ATCC 29213MIC90 min2.5 [2]
Miocamycin Staphylococcus aureus ATCC 292138 x MIC90 min4.3 [2]
ErythromycinStaphylococcus aureus ATCC 29213MIC90 min1.5[2]
ErythromycinStaphylococcus aureus ATCC 292138 x MIC90 min2.5[2]
Miocamycin Group A β-hemolytic StreptococcusMIC90 min2.5 [2]
Miocamycin Group A β-hemolytic Streptococcus8 x MIC90 min5.7 [2]
ErythromycinGroup A β-hemolytic StreptococcusMIC90 min1.6[2]
ErythromycinGroup A β-hemolytic Streptococcus8 x MIC90 min3.25[2]

MIC: Minimum Inhibitory Concentration

Experimental data indicates that midecamycin acetate (Miocamycin) demonstrates a notably longer PAE against Staphylococcus aureus compared to erythromycin, josamycin, and clarithromycin when tested at twice the minimum inhibitory concentration.[1] Specifically, after a 2-hour exposure, midecamycin acetate produced a PAE of 3.9 hours, which was significantly longer than the PAEs of the other tested macrolides.[1] Further studies on miocamycin showed that its PAE against both Staphylococcus aureus and Group A β-hemolytic Streptococcus is concentration-dependent, with a longer effect observed at higher concentrations.[2] Miocamycin consistently exhibited a more pronounced PAE than erythromycin against these strains.[2]

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for evaluating the pharmacodynamic properties of an antibiotic. Below is a generalized methodology for conducting such an experiment.

Objective: To determine the in vitro post-antibiotic effect of an antibiotic against a specific bacterial strain.

Materials:

  • Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Antibiotic stock solution of known concentration

  • Spectrophotometer

  • Incubator

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Bacterial Culture Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic at a specific concentration (e.g., 2 x MIC) for a defined period (e.g., 2 hours) at 37°C. The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1000 dilution of the culture in a fresh, pre-warmed antibiotic-free medium.[3]

  • Regrowth Monitoring: The turbidity of both the test and control cultures is monitored over time by measuring the optical density (OD) at regular intervals (e.g., every 30 minutes) using a spectrophotometer.

  • PAE Calculation: The PAE is calculated as the difference in the time it takes for the test culture to reach a 50% increase in OD compared to the control culture after antibiotic removal. The formula is: PAE = T - C , where T is the time for the treated culture to show a 50% increase in turbidity, and C is the time for the control culture to show a 50% increase in turbidity.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_regrowth Regrowth & Analysis start Start culture Prepare Bacterial Culture (0.5 McFarland) start->culture exposure Expose to this compound (e.g., 2x MIC for 2h) culture->exposure control Incubate Control (No Antibiotic) culture->control removal Remove Antibiotic (e.g., Dilution) exposure->removal monitor_control Monitor Regrowth (Control Culture) control->monitor_control monitor_test Monitor Regrowth (Test Culture) removal->monitor_test calculate Calculate PAE (T - C) monitor_test->calculate monitor_control->calculate end End calculate->end midecamycin_moa cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis ribosome_50S 50S Subunit peptide Growing Peptide Chain ribosome_50S->peptide Forms Peptide Bond inhibition Inhibition of Protein Synthesis ribosome_50S->inhibition Leads to ribosome_30S 30S Subunit mrna mRNA mrna->ribosome_30S Binds to trna tRNA trna->ribosome_50S Delivers Amino Acid midecamycin This compound midecamycin->ribosome_50S Binds to no_protein No Functional Protein inhibition->no_protein Results in

References

Safety Operating Guide

Safeguarding Our Waters: Proper Disposal Procedures for Midecamycin A4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides essential procedural guidance for the proper disposal of Midecamycin A4, a macrolide antibiotic. Given the potential for long-lasting harmful effects of macrolides on aquatic life, adherence to these procedures is critical to minimize environmental contamination and ensure regulatory compliance.

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), a conservative approach to its disposal is warranted due to the general environmental concerns associated with antibiotics. Improper disposal, such as flushing down the drain, can introduce these compounds into waterways, potentially harming aquatic organisms and contributing to the development of antimicrobial resistance.

Quantitative Data Summary
ParameterValueSource
Acute Aquatic Toxicity (LC50/EC50) Data not available-
Chronic Aquatic Toxicity (NOEC/LOEC) Data not available-
Environmental Hazard Statement May cause long lasting harmful effects to aquatic life.PubChem

The absence of specific data necessitates treating this compound as potentially harmful to the aquatic environment.

Experimental Protocols: Disposal Procedures

The following step-by-step protocol is designed to prevent the release of this compound into the environment. This procedure aligns with general best practices for the disposal of non-hazardous pharmaceutical waste that may pose an environmental risk.

Objective: To safely dispose of unwanted this compound in solid and liquid forms, as well as contaminated labware.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Original container of this compound.

  • Sealable plastic bag.

  • Inert, undesirable material (e.g., cat litter, used coffee grounds, or dirt).

  • Hazardous waste container (if required by institutional policy).

  • Non-hazardous waste container for solid waste.

Procedure for Disposal of Solid this compound:

  • Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Deactivation (if in original container):

    • Do not crush tablets or capsules.

    • Add a small amount of water to dissolve or suspend the solid this compound.

    • Mix the dissolved or suspended this compound with an unappealing substance like cat litter, dirt, or used coffee grounds. This makes the mixture less attractive to pets and people and prevents it from readily leaching in a landfill.

  • Containment: Place the mixture in a sealable plastic bag to prevent leakage.

  • Final Disposal: Dispose of the sealed bag in a regular, non-hazardous solid waste container.

  • Decontamination: Clean any spills with an appropriate solvent and dispose of the cleaning materials in the same manner as the this compound waste.

Procedure for Disposal of this compound Solutions:

  • Do NOT Pour Down the Drain: Under no circumstances should solutions containing this compound be poured down the sink or drain.

  • Absorption: Pour the this compound solution onto an absorbent, inert material (e.g., cat litter, vermiculite).

  • Containment: Place the absorbed material into a sealable plastic bag.

  • Final Disposal: Dispose of the sealed bag in a regular, non-hazardous solid waste container.

Procedure for Disposal of Contaminated Labware:

  • Gross Decontamination: Rinse glassware and other reusable labware with a suitable solvent (e.g., 70% ethanol) to remove residual this compound.

  • Rinsate Disposal: Collect the initial rinsate and treat it as a this compound solution for disposal (absorb and place in a sealed bag).

  • Final Cleaning: After the initial decontamination, the labware can be washed according to standard laboratory procedures.

  • Disposable Labware: Dispose of contaminated disposable labware (e.g., pipette tips, weighing boats) by placing them in a sealed plastic bag and disposing of them in the solid waste.

Mandatory Visualizations

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Midecamycin_Disposal_Workflow cluster_start cluster_assessment cluster_path_no cluster_path_yes start Unwanted this compound is_hazardous Is this compound a listed RCRA hazardous waste? start->is_hazardous aquatic_hazard Does it pose an aquatic hazard? is_hazardous->aquatic_hazard No haz_waste Dispose as hazardous waste per institutional policy is_hazardous->haz_waste Yes solid_form Solid Form aquatic_hazard->solid_form Yes (Solid) liquid_form Liquid Form aquatic_hazard->liquid_form Yes (Liquid) mix_solid Mix with undesirable substance (e.g., cat litter) solid_form->mix_solid absorb_liquid Absorb on inert material liquid_form->absorb_liquid seal_bag Seal in a plastic bag mix_solid->seal_bag absorb_liquid->seal_bag trash Dispose in non-hazardous trash seal_bag->trash

Caption: this compound Disposal Decision Workflow.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.